(Tetrahydrofuran-3-yl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
oxolan-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCZLKTRQROTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676976 | |
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-64-5 | |
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride basic properties
An In-depth Technical Guide to the Core Properties of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Introduction
This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, combining a saturated oxygen-containing heterocycle with a reactive hydrazine moiety, makes it a versatile intermediate for synthesizing complex molecular architectures.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's fundamental properties, with a particular focus on its basicity, synthesis, handling, and application as a key precursor in drug discovery programs.
Chemical Identity and Core Properties
This compound is a salt, typically supplied as a solid, which enhances its stability and handling compared to the free base form.[1] The dihydrochloride salt form also confers higher solubility in polar solvents, which is advantageous for reactions conducted in aqueous or acidic media.[1]
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1211514-64-5 | [1][3] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][3] |
| Molecular Weight | 175.05 g/mol | [1][3] |
| Synonyms | 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | [3] |
| Appearance | Typically supplied as a solid | [1] |
| IUPAC Name | oxolan-3-ylhydrazine;dihydrochloride | [2] |
Basicity and the Dihydrochloride Salt
The defining "basic property" of this molecule stems from the hydrazine functional group (-NH-NH₂). Hydrazine is a diprotic base, meaning both nitrogen atoms possess lone pairs of electrons and can be protonated by an acid.
-
Primary Basic Center: The terminal nitrogen (-NH₂) is generally the more basic and readily accepts the first proton.
-
Secondary Basic Center: The internal nitrogen (-NH-) is less basic due to the electron-withdrawing effect of the adjacent, already-protonated nitrogen, but it can still be protonated by a strong acid.
The formation of a dihydrochloride salt confirms the presence of two basic centers. In the presence of excess hydrochloric acid (HCl), both nitrogen atoms accept a proton, forming a hydrazinium ion with two positive charges, which is then balanced by two chloride anions (Cl⁻).
Diagram 2: Protonation Equilibrium
Sources
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride CAS number 158001-24-2
An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: A Key Intermediate in Modern Drug Discovery
Executive Summary
This compound is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structure, combining a hydrophilic tetrahydrofuran (THF) moiety with a reactive hydrazine group, makes it a valuable building block for synthesizing complex heterocyclic compounds. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in the development of novel therapeutics such as phosphodiesterase 9 (PDE9) inhibitors. We will delve into the causality behind experimental choices, provide validated protocols for handling and characterization, and explore its utility through relevant case studies, offering researchers and drug development professionals a practical and authoritative resource.
Section 1: Compound Identification and Physicochemical Properties
Nomenclature and CAS Number Verification
A critical first step in working with any chemical reagent is ensuring accurate identification. For (Tetrahydrofuran-3-yl)hydrazine and its salts, there is potential for confusion due to multiple CAS numbers representing different salt forms and stereoisomers.
-
Target Compound: This compound is most accurately identified by CAS Number 1211514-64-5 .[1][2] This specifies the molecule with two equivalents of hydrogen chloride.
-
User-Provided CAS 158001-24-2: This number is frequently associated with the monohydrochloride salt, (Tetrahydrofuran-3-yl)hydrazine hydrochloride.[3][4][5][6][7][8] It is imperative for researchers to verify the salt form via analytical data, as the stoichiometry directly impacts molecular weight, solubility, and reactivity.
-
Stereochemistry: The (S)-enantiomer, (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride, is identified by CAS Number 1364632-45-0 .[9][10][11][12] The use of an enantiomerically pure starting material is often crucial in drug development to achieve specific receptor interactions and minimize off-target effects.
The dihydrochloride form generally offers enhanced solubility in polar solvents, which can be advantageous for reactions conducted in aqueous or acidic media.[2] However, it may be less stable than its monohydrochloride counterpart.[2]
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1211514-64-5 | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 175.06 g/mol | [1][2] |
| Appearance | Solid | [13] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, under inert atmosphere | [13] |
| Solubility | Higher solubility in polar solvents | [2] |
Structural Features and Reactivity Profile
The molecule's utility stems from its two key components: the tetrahydrofuran ring and the hydrazine functional group. The THF ring is a prevalent motif in FDA-approved drugs, often introduced to improve solubility and other pharmacokinetic properties.[14][15] The hydrazine group is a potent nucleophile and a precursor for the formation of nitrogen-containing heterocycles, most notably pyrazoles.
The compound readily participates in several reaction types:
-
Substitution: The terminal nitrogen can act as a nucleophile to form new C-N bonds, a cornerstone of its use in building larger molecules.
-
Oxidation/Reduction: The hydrazine moiety can be oxidized or reduced to yield different nitrogen-based functional groups.[13]
-
Cyclization/Condensation: It is frequently used in condensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic rings.
Caption: Key structural features and their synthetic relevance.
Section 2: Synthesis and Characterization
General Synthetic Approach
(Tetrahydrofuran-3-yl)hydrazine and its salts are typically prepared through multi-step sequences. A common industrial approach involves the use of a protected hydrazine precursor to control reactivity, followed by a deprotection step. A patent for the synthesis of the (S)-enantiomer outlines a process involving the hydrolysis or hydrogenation of a protected hydrazine compound.[16] This ensures that the highly reactive hydrazine is only revealed in the final stages, minimizing side reactions.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 158 001-24-2 | Sigma-Aldrich [sigmaaldrich.com]
- 7. (Tetrahydro-furan-3-yl)-hydrazine hydrochloride | 158001-24-2 [sigmaaldrich.com]
- 8. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride| Ambeed [ambeed.com]
- 9. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 10. chemwhat.com [chemwhat.com]
- 11. arctomsci.com [arctomsci.com]
- 12. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0 - iChemical [ichemical.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure and Application of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Introduction: A Versatile Heterocyclic Building Block
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride (CAS No: 1211514-64-5) is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors.[1] It serves as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its structure, which combines a saturated tetrahydrofuran (THF) ring with a reactive hydrazine moiety, provides a unique scaffold for chemical modification.[1] This guide offers an in-depth analysis of its molecular structure, the implications of its dihydrochloride salt form, and its functional role in the synthesis of advanced therapeutic agents, such as phosphodiesterase 9 (PDE9) inhibitors and 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which have shown promise in treating neurodegenerative diseases, heart failure, and cancer.[1][2][3]
Elucidation of the Core Molecular Structure
The chemical identity and reactivity of this compound stem from three distinct structural features: the tetrahydrofuran ring, the hydrazine functional group, and its formulation as a dihydrochloride salt.
-
The Tetrahydrofuran (THF) Ring : The five-membered saturated ether ring is a common motif in medicinal chemistry.[4] Its presence imparts a degree of conformational rigidity and influences the overall polarity and solubility of the parent molecule. The attachment point at the 3-position is a key feature.
-
The Hydrazine Moiety (-NHNH₂) : This functional group is a potent nucleophile and a precursor for the formation of various nitrogen-containing heterocycles. The hydrazine group is the primary site of reactivity, allowing this compound to serve as a key building block in condensation reactions.[1]
-
Dihydrochloride Salt Form : The two basic nitrogen atoms of the hydrazine group are protonated by two equivalents of hydrochloric acid (HCl). This salt formation is a critical aspect of the compound's practical utility, significantly enhancing its stability and aqueous solubility compared to the free base.
-
Chirality : The carbon atom at the 3-position of the THF ring is a stereocenter. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single, enantiopure form.[5][6] The specific stereochemistry is often critical for biological activity, making enantiomerically pure versions like (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0) highly valuable in asymmetric synthesis.[1][3][5]
Caption: Core components of the this compound structure.
Physicochemical Properties and Structural Implications
The molecular structure directly dictates the compound's physical and chemical properties. The dihydrochloride salt form is particularly influential, converting the parent oily free base into a manageable crystalline solid.
| Property | Value | Source |
| CAS Number | 1211514-64-5 | [1] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][7] |
| Molecular Weight | 175.05 g/mol | [1][7] |
| Physical State | Solid | [1] |
| Chirality | Racemic (contains both R and S enantiomers) | N/A |
Expert Insight: From a process chemistry perspective, the dihydrochloride salt is highly advantageous. Its solid nature simplifies handling, weighing, and storage compared to a volatile or unstable free base. Furthermore, its enhanced solubility in polar protic solvents like water or alcohols can be leveraged for specific reaction conditions, while its insolubility in nonpolar organic solvents can be exploited for purification by precipitation.
Synthesis and Structural Validation
As a Senior Application Scientist, ensuring the identity and purity of key intermediates is paramount. A robust workflow combines a reliable synthetic route with a self-validating analytical protocol.
Synthetic Strategy Overview
The synthesis of (Tetrahydrofuran-3-yl)hydrazine and its salts typically involves the transformation of a precursor molecule where the 3-position of the THF ring is functionalized with a suitable leaving group. A patented method for producing the highly valuable (S)-enantiomer involves the hydrolysis or hydrogenation of a protected hydrazine compound, underscoring the importance of stereocontrolled synthesis for pharmaceutical applications.[3] The choice of solvent, temperature, and pressure are critical parameters optimized to maximize yield and purity.[3]
A Self-Validating Analytical Workflow
To unambiguously confirm the structure and purity of a synthesized batch of this compound, a multi-technique approach is essential. This workflow ensures that the material meets the stringent quality requirements for use in drug development.
Step-by-Step Protocol:
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight of the parent cation (C₄H₁₁N₂O⁺).
-
Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Expected Result: A prominent peak at m/z ≈ 103.08, corresponding to the [M+H]⁺ of the free base.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Elucidate the precise atomic connectivity and chemical environment of all protons and carbons.
-
Methodology: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O and acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC).[2]
-
Expected Result: The ¹H NMR spectrum will show characteristic signals for the THF ring protons and the exchangeable hydrazine protons. The ¹³C NMR will show four distinct signals corresponding to the carbons of the THF-hydrazine backbone. 2D NMR confirms the connectivity between protons and carbons.
-
-
Purity Assessment (HPLC):
-
Objective: Quantify the purity of the compound and identify any potential impurities.
-
Methodology: Develop a High-Performance Liquid Chromatography (HPLC) method, typically using a reverse-phase C18 column with a mobile phase of water and acetonitrile containing a suitable buffer.
-
Expected Result: A single major peak corresponding to the target compound, with purity typically expected to be >95%.
-
Caption: A self-validating workflow for confirming compound identity and purity.
The Structural Basis of its Utility in Drug Discovery
The value of this compound lies in its role as a synthon—a molecular fragment designed for building larger, more complex molecules. The nucleophilic hydrazine group is the key to its utility, readily participating in reactions to form stable heterocyclic rings, which are prevalent in pharmaceuticals.
A prime example is its use in constructing the pyrazole ring of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives.[1][3] In this context, the hydrazine moiety reacts with a diketone or a similar precursor to form the fused pyrazole ring system, which is the core pharmacophore responsible for the desired biological activity, such as the inhibition of the PDE9 enzyme.[1][2]
Caption: Role as a key building block in the synthesis of a PDE9 inhibitor scaffold.
Conclusion
This compound is more than a simple chemical intermediate; it is a well-designed molecular tool for pharmaceutical development. Its structure, featuring a chiral THF scaffold and a reactive hydrazine group, offers a reliable starting point for complex syntheses. The dihydrochloride salt form provides significant practical benefits in terms of stability, solubility, and handling. Understanding the interplay between these structural features is essential for researchers and scientists aiming to leverage this potent building block in the creation of next-generation therapeutics.
References
- Benchchem, "this compound | CAS 1211514-64-5," Benchchem,
- Benchchem, "this compound | CAS 1211514-64-5," Benchchem,
- PubChem, "(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172," PubChem,
- CymitQuimica, "(S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE," CymitQuimica,
- ChemWhat, "(S)-(tetrahydrofuran-3-yl)
- BLD Pharm, "1221722-22-0 | ((Tetrahydrofuran-3-yl)methyl)hydrazine dihydrochloride," BLD Pharm,
- Achmem, "(R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride," Achmem,
- BLD Pharm, "158001-24-2 | (Tetrahydrofuran-3-yl)hydrazine hydrochloride," BLD Pharm,
- Google Patents, "WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)
- Fisher Scientific, "this compound, 95% Purity, C4H12Cl2N2O, 1 gram," Fisher Scientific,
- ResearchGate, "Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies," ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. calpaclab.com [calpaclab.com]
The Pivotal Role of the (Tetrahydrofuran-3-yl)hydrazine Moiety in the Mechanism of Action of Novel Therapeutics: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanistic Contributions of a Key Chemical Scaffold in Drug Discovery
This technical guide offers an in-depth exploration of the mechanism of action of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride, not as a standalone therapeutic, but as a critical structural moiety that underpins the efficacy of a new generation of targeted therapies. For researchers, scientists, and drug development professionals, this document elucidates the nuanced contributions of both the tetrahydrofuran and hydrazine components to the biological activity of advanced drug candidates, with a focus on phosphodiesterase 9 (PDE9) inhibitors and pyrazolo[4,3-c]quinoline derivatives.
Introduction: A Versatile Building Block for Targeted Therapies
This compound has emerged as a valuable intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective inhibitors of phosphodiesterase 9 (PDE9) and a class of pyrazolo[4,3-c]quinoline derivatives with significant anti-inflammatory and neuroprotective properties. The inherent chemical functionalities of this compound—a reactive hydrazine group and a structurally significant tetrahydrofuran (THF) ring—provide a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide will dissect the mechanistic contributions of this scaffold in these two promising classes of therapeutics.
The Mechanistic Significance of the Hydrazine Moiety: Formation of the Core Pyrazole Scaffold
The hydrazine group of (Tetrahydrofuran-3-yl)hydrazine is a key reactive handle that enables the construction of heterocyclic ring systems, most notably the pyrazole ring. This is a foundational step in the synthesis of both PDE9 inhibitors and pyrazolo[4,3-c]quinoline derivatives.
In PDE9 Inhibitors: The Pyrazolopyrimidinone Pharmacophore
In the context of PDE9 inhibitors, the hydrazine moiety is instrumental in forming the pyrazolo[3,4-d]pyrimidinone scaffold. This core structure is essential for high-affinity binding to the PDE9 active site. The pyrazole ring, formed from the hydrazine precursor, establishes critical interactions with key amino acid residues that govern inhibitor potency and selectivity.
In Pyrazolo[4,3-c]quinoline Derivatives: A Platform for Diverse Biological Activity
Similarly, in the synthesis of pyrazolo[4,3-c]quinolines, the hydrazine group is a precursor to the pyrazole portion of the fused heterocyclic system. This pyrazole ring serves as a central scaffold from which various substituents can be appended, leading to a diverse range of biological activities, including anti-inflammatory and neuroprotective effects.
The Role of the Tetrahydrofuran Ring: A Key to Affinity and Selectivity
The tetrahydrofuran (THF) ring, while seemingly a simple cyclic ether, plays a crucial role in fine-tuning the pharmacological properties of the final drug molecule. Its contribution can be understood through its influence on molecular conformation and its direct interactions with the target protein.
Contribution to PDE9 Inhibition
While crystal structures of PDE9 in complex with inhibitors containing the precise (S)-(Tetrahydrofuran-3-yl) moiety are not publicly available, analysis of structurally related inhibitors, including those with tetrahydropyran rings, provides valuable insights.[1] The THF ring is hypothesized to occupy a specific hydrophobic pocket within the PDE9 active site.
Key Hypothesized Interactions:
-
Hydrophobic Interactions: The aliphatic carbons of the THF ring can engage in van der Waals interactions with nonpolar residues in the enzyme's binding pocket, contributing to the overall binding affinity.
-
Hydrogen Bonding: The ether oxygen of the THF ring is a potential hydrogen bond acceptor. This interaction, likely with a donor residue or a structured water molecule in the active site, can significantly enhance the inhibitor's potency and selectivity.[2]
The stereochemistry of the THF ring, typically the (S)-enantiomer, is critical for optimal positioning within the binding site to maximize these favorable interactions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
(from Hydrazine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_or_Pyrimidinone [label="Quinoline/Pyrimidinone Scaffold"];
(e.g., Gln453)"]; Pi_Stacking_Residue [label="π-Stacking Residue (e.g., Phe456)"]; }
} Hypothesized binding interactions of a derivative.
Contribution to Anti-inflammatory and Neuroprotective Effects of Pyrazolo[4,3-c]quinolines
The anti-inflammatory mechanism of pyrazolo[4,3-c]quinoline derivatives involves the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] Their neuroprotective effects are attributed to the suppression of pro-inflammatory cytokines and the modulation of oxidative stress pathways.[4][5]
The (Tetrahydrofuran-3-yl) moiety in these compounds is believed to contribute to their biological activity by:
-
Modulating Physicochemical Properties: The THF ring can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and reaching the target tissues, including the central nervous system for neuroprotection.
-
Orienting Key Functional Groups: The conformationally constrained THF ring helps to position other pharmacophoric elements of the molecule for optimal interaction with their biological targets.
-
Direct Target Interactions: Similar to its role in PDE9 inhibitors, the THF ring may engage in specific hydrophobic and/or hydrogen bonding interactions with the active sites of enzymes like iNOS or COX-2, or with other protein targets involved in inflammatory and neurodegenerative pathways.
Experimental Protocols
To elucidate the mechanism of action of novel compounds derived from (Tetrahydrofuran-3-yl)hydrazine, a series of in vitro and cell-based assays are essential.
Synthesis of a Representative Pyrazolo[3,4-d]pyrimidinone PDE9 Inhibitor
Step 1: Synthesis of the Pyrazole Intermediate
-
To a solution of (S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the hydrochloride salts.
-
Add an appropriate β-ketoester, such as ethyl 2-cyano-3-ethoxyacrylate, to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and isolate the resulting ethyl 5-amino-1-((S)-tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylate by filtration or extraction.
Step 2: Formation of the Pyrazolopyrimidinone Ring
-
Dissolve the pyrazole intermediate from Step 1 in formamide.
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.
-
Upon cooling, the pyrazolo[3,4-d]pyrimidin-4(5H)-one product will precipitate.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
(PDE9 Inhibitor Core)"];
} Synthetic workflow for the core of a PDE9 inhibitor.
In Vitro PDE9 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PDE9.
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (cyclic guanosine monophosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound, and the PDE9A enzyme.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the plate at 30 °C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the [³H]-GMP product to [³H]-guanosine.
-
Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an ion-exchange resin.
-
Measure the amount of [³H]-guanosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by nonlinear regression analysis.
Cell-Based Nitric Oxide (NO) Production Assay
Objective: To assess the anti-inflammatory potential of a pyrazolo[4,3-c]quinoline derivative by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO measurement)
-
Test compound
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve.
-
Determine the IC50 value for the inhibition of NO production.
Quantitative Data Summary
| Compound Class | Target/Activity | Key Moiety Contribution | Representative IC50 Range |
| Pyrazolopyrimidinones | PDE9 Inhibition | Hydrazine: Forms the core pyrazole ring for essential binding. THF: Occupies a hydrophobic pocket, potentially forming H-bonds, enhancing affinity and selectivity. | Low nanomolar to micromolar |
| Pyrazolo[4,3-c]quinolines | Anti-inflammatory (NO Inhibition) | Hydrazine: Forms the central pyrazole scaffold. THF: Influences physicochemical properties and may interact with inflammatory targets. | Sub-micromolar to micromolar[3] |
| Pyrazolo[4,3-c]quinolines | Neuroprotection | Hydrazine: Forms the core pyrazole structure. THF: May enhance blood-brain barrier penetration and interact with neuroinflammatory targets. | Activity-dependent |
Conclusion
This compound is more than just a synthetic intermediate; it is a key architectural element that imparts significant mechanistic advantages to the final drug molecules. The hydrazine moiety provides the foundation for the core pyrazole scaffold, which is crucial for establishing high-affinity interactions with the target protein. The tetrahydrofuran ring, in turn, acts as a critical modulator of potency and selectivity by engaging in specific, favorable interactions within the target's binding site and by influencing the overall physicochemical properties of the compound. A thorough understanding of the distinct roles of these two components is paramount for the rational design and optimization of novel therapeutics in areas such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
References
- Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed Central.
- Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. PubMed Central.
- The M-pocket for inhibitor binding. (A) Surface model of the M-pocket...
- Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed Central.
- Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design. PubMed Central.
- Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.
- Chemical structures of PDE9 inhibitors assessed in this study (*, chiral carbon).
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
- Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PubMed.
- Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI.
- The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. PubMed.
- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
- An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential. PubMed.
- Selected literature reported chemical structures of PDE9 inhibitors...
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its deriv
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI.
- Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.
Sources
- 1. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Deployment of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride in Modern Medicinal Chemistry
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Building Block – A Strategic Asset in Scaffold Design
In the intricate tapestry of medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of a drug discovery program's success. (Tetrahydrofuran-3-yl)hydrazine dihydrochloride (CAS Number: 1211514-64-5) has emerged not merely as another chemical entity, but as a strategic building block for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential.[1][2][3][4][5] This guide provides an in-depth technical analysis of its role, applications, and the underlying chemical principles that make it a valuable tool for the modern medicinal chemist. We will delve into its application in the synthesis of potent enzyme inhibitors, exploring the nuanced contributions of both its hydrazine and tetrahydrofuran components to biological activity.
Core Chemical Attributes and Synthetic Utility
This compound is a salt of a substituted hydrazine, presenting as a stable, solid material amenable to a variety of reaction conditions. Its core utility lies in the reactive hydrazine moiety, a versatile functional group that serves as a linchpin for the construction of nitrogen-containing heterocycles.[2]
The primary application of this reagent is in the synthesis of pyrazole rings, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[6] The classical and most relevant synthetic route is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Visualizing the Core Reaction: Pyrazole Synthesis
Below is a generalized workflow for the construction of a pyrazole ring, a foundational reaction for the application of (Tetrahydrofuran-3-yl)hydrazine.
Caption: Generalized Knorr Pyrazole Synthesis Workflow.
This cyclocondensation reaction is the cornerstone of this building block's utility, enabling the creation of a stable, aromatic pyrazole ring appended with a tetrahydrofuran moiety. This tetrahydrofuran group is not a passive spectator; it plays a crucial role in modulating the physicochemical and pharmacological properties of the final molecule.
Key Therapeutic Applications and Target Classes
The strategic value of this compound is best illustrated through its application in the synthesis of inhibitors for two key enzyme classes: Phosphodiesterase 9 (PDE9) and Checkpoint Kinase 1 (Chk1).
Phosphodiesterase 9 (PDE9) Inhibitors for Neurodegenerative Diseases
Phosphodiesterase 9 (PDE9) is a critical enzyme in the brain that degrades cyclic guanosine monophosphate (cGMP), a second messenger vital for neuronal signaling and synaptic plasticity. Inhibition of PDE9 elevates cGMP levels, a therapeutic strategy being explored for cognitive enhancement in conditions like Alzheimer's disease.[7] (Tetrahydrofuran-3-yl)hydrazine is a key precursor for the synthesis of pyrazolopyrimidinone-based PDE9 inhibitors.[2][7]
The pyrazole ring, formed from the hydrazine, serves as a core scaffold that anchors the inhibitor within the active site of the PDE9 enzyme.[8]
Pyrazolo[4,3-c]quinoline Derivatives as Anti-Inflammatory and Anti-Cancer Agents
The pyrazolo[4,3-c]quinoline scaffold is a versatile pharmacophore with a broad range of biological activities, including anti-inflammatory and anti-cancer properties.[9][10] Derivatives of this class have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and a target in cancer therapy.[9] Additionally, certain pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[10]
The synthesis of these complex tricyclic systems often involves the initial formation of a pyrazole ring from a hydrazine derivative, which is then elaborated to construct the fused quinoline system.[9]
The Dual-Role Moiety: Dissecting the Pharmacological Contribution
The efficacy of molecules derived from this compound stems from the distinct and synergistic contributions of its two key structural features: the pyrazole ring and the tetrahydrofuran (THF) moiety.
The Pyrazole Core: A Versatile Anchor
The pyrazole ring is a bioisostere of the pyrimidine ring and can engage in a variety of non-covalent interactions within a protein's active site. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring itself can participate in π-π stacking and hydrophobic interactions.[6] In the context of PDE9 inhibitors, the pyrazole fused to a pyrimidinone core forms a planar system that makes crucial interactions with key amino acid residues, such as phenylalanine, in the enzyme's active site.[8]
The Tetrahydrofuran (THF) Moiety: A Modulator of Potency and Properties
The THF ring is a prevalent motif in a number of FDA-approved pharmaceuticals and natural products.[8] Its inclusion is not arbitrary; the oxygen atom in the THF ring is a potent hydrogen bond acceptor, capable of forming strong interactions with donor groups on the protein target. This can significantly enhance binding affinity and, consequently, inhibitory potency.
Furthermore, the THF moiety influences the physicochemical properties of the molecule. It can improve aqueous solubility compared to a more lipophilic carbocyclic analogue (e.g., cyclopentane), which is a desirable attribute for drug candidates. The non-planar, flexible nature of the THF ring can also allow the substituent to adopt an optimal conformation for binding within a constrained active site.
Structure-Activity Relationship (SAR) Insights
Studies on various inhibitor classes have demonstrated the importance of the THF moiety. For instance, in a series of pyrazolo[4,3-c]pyridine inhibitors, modifications to the solvent-exposed regions of the molecule, where a THF group could be positioned, were critical for activity.[11] The ability of the THF oxygen to interact with water or polar residues at the edge of a binding pocket can be a key design element for improving potency and selectivity.
Experimental Protocols: A Representative Synthetic Workflow
While specific, proprietary synthetic routes for marketed drugs are often not fully disclosed, a representative protocol for the synthesis of a pyrazole-containing scaffold can be constructed based on established chemical principles and published methodologies. The following is a generalized, multi-step workflow illustrating the use of this compound.
Workflow: Synthesis of a Tetrahydrofuran-Substituted Pyrazolopyrimidinone
Caption: Representative synthesis of a pyrazolopyrimidinone core.
Step 1: Pyrazole Ring Formation (Knorr-type Cyclization)
-
To a solution of sodium ethoxide in absolute ethanol, add this compound. Stir at room temperature to form the free hydrazine base in situ.
-
Add a 1,3-dicarbonyl equivalent, such as ethyl 2-ethoxymethylene-3-oxobutanoate, dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and concentrate under reduced pressure.
-
Purify the resulting pyrazole intermediate, for example, ethyl 5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylate, by column chromatography or recrystallization.
Step 2: Pyrimidinone Ring Annulation
-
Dissolve the purified pyrazole intermediate from Step 1 in a suitable solvent such as formamide.
-
Add a base, for example, sodium methoxide, and heat the reaction mixture.
-
The reaction involves an intramolecular cyclization to form the fused pyrimidinone ring.
-
Monitor the reaction for completion.
-
Work-up typically involves quenching the reaction with water and filtering the precipitated solid product.
-
The final pyrazolopyrimidinone product can be further purified by recrystallization from an appropriate solvent system.
This generalized protocol highlights the straightforward, two-step process to access the core pyrazolopyrimidinone scaffold, which can then be further functionalized to produce a library of potential PDE9 inhibitors.
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block in medicinal chemistry. Its pre-installed, functionally important tetrahydrofuran moiety and its capacity to readily form the versatile pyrazole scaffold make it an efficient and strategic choice for the synthesis of complex, biologically active molecules. The dual functionality of the resulting structures—the pyrazole core for anchoring and the THF group for modulating potency and physicochemical properties—provides a solid foundation for lead optimization. As our understanding of target biology deepens, the demand for sophisticated, three-dimensionally complex scaffolds will continue to grow. Intermediates like this compound, which offer a direct route to such structures, will undoubtedly remain a cornerstone of innovative drug discovery programs.
References
- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.
- This compound, 95% Purity, C4H12Cl2N2O, 1 gram. CP Lab Safety.
- Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease. PubMed.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
- Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate.
- 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | 1211514-64-5. Chemical Register.
- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Pyrazoloquinoline derivative as pde9 inhibitors. Google Patents.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI.
- Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase-5 family. PubMed.
- Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family. PubMed Central.
- [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. PubMed.
- Influence of tetrahydrofuran on reactivity, aggregation, and aggregate structure of dimethylcuprates in diethyl ether. PubMed.
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | 1211514-64-5 [chemicalbook.com]
- 5. (tetrahydro-3-furanyl)Hydrazine dihydrochloride (CAS No. 1211514-64-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride, a heterocyclic hydrazine derivative, has emerged as a critical building block in modern medicinal chemistry. Its structural features, particularly the chiral tetrahydrofuran moiety, make it a valuable synthon for the development of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound. We will delve into detailed experimental protocols, explore the causality behind synthetic choices, and discuss its pivotal role in the synthesis of therapeutic agents, most notably as a key intermediate in the development of phosphodiesterase 9 (PDE9) inhibitors.
Introduction: The Rise of a Versatile Intermediate
This compound (C₄H₁₂Cl₂N₂O, M.W. 175.05 g/mol ) is a chemical intermediate of significant interest in the pharmaceutical industry. Its utility lies in the unique combination of a hydrophilic tetrahydrofuran ring and a reactive hydrazine functional group. This structure serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential.
The primary driver behind the recent surge in interest in this compound is its integral role in the synthesis of potent and selective inhibitors of phosphodiesterase 9 (PDE9). PDE9 inhibitors are a class of drugs under investigation for the treatment of various disorders, including neurodegenerative diseases like Alzheimer's and cognitive disorders.[1] The (S)-enantiomer of (tetrahydrofuran-3-yl)hydrazine is a particularly sought-after precursor for the construction of the fused pyrazole ring system found in many 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a prominent class of PDE9 inhibitors.[1]
This guide will trace the path of this compound from its synthetic origins to its current status as a key player in drug discovery.
Historical Context and Discovery
While the precise moment of the first synthesis of (tetrahydrofuran-3-yl)hydrazine is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader history of hydrazine chemistry and the development of heterocyclic compounds in medicinal chemistry. The foundational work on hydrazines was laid in the late 19th century by pioneering chemists Emil Fischer and Theodor Curtius. Their investigations into the synthesis and reactivity of hydrazine derivatives opened the door for the creation of a vast array of substituted hydrazines with diverse applications.
The more recent and specific interest in (tetrahydrofuran-3-yl)hydrazine appears to have been driven by the quest for novel pharmaceutical agents. Its utility as a key intermediate for PDE9 inhibitors is extensively detailed in patent literature from the 2010s. For instance, US Patent 8,563,565 and the subsequent WO2016021192A1 describe the synthesis and application of (S)-(tetrahydrofuran-3-yl)hydrazine in the preparation of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives.[1] These patents highlight the importance of this specific chiral hydrazine in achieving the desired biological activity and represent a significant milestone in its documented history. While these patents provide detailed synthetic procedures, they build upon established principles of organic synthesis, suggesting that the racemic form of the compound may have been synthesized earlier, though perhaps not with the same level of documented application.
Synthetic Methodologies: A Technical Deep Dive
The synthesis of this compound, particularly its enantiomerically pure forms, requires a multi-step approach. The choice of synthetic route is often dictated by the desired stereochemistry, scalability, and the avoidance of hazardous reagents.
General Synthetic Strategy
A common and effective strategy for the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine involves the use of a chiral starting material and a protected hydrazine equivalent. The following workflow provides a conceptual overview of a typical synthesis.
Caption: Generalized workflow for the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine.
Detailed Experimental Protocol (Adapted from WO2016021192A1)
This protocol outlines a robust method for the preparation of (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride. The rationale behind each step is provided to offer deeper insight into the experimental design.
Step 1: Preparation of (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate
-
Reaction: Nucleophilic substitution of an activated (R)-tetrahydrofuran-3-yl derivative with a protected hydrazine.
-
Procedure:
-
To a solution of tri-tert-butyl hydrazine-1,1,2-tricarboxylate in a suitable solvent such as dimethylsulfoxide (DMSO), add a base like cesium carbonate.
-
Stir the mixture at room temperature to facilitate the formation of the hydrazine anion.
-
Add (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (a tosylated derivative of (R)-3-hydroxytetrahydrofuran) to the reaction mixture.
-
Heat the reaction to approximately 50-55°C and monitor for completion by a suitable analytical method like HPLC.
-
Upon completion, cool the reaction and perform an aqueous workup, extracting the product with an organic solvent (e.g., methyl tert-butyl ether).
-
Purify the crude product by recrystallization to obtain the desired protected hydrazine derivative.[1]
-
-
Causality: The use of a tosylate as a leaving group on the tetrahydrofuran ring provides a good substrate for SN2 reaction with the protected hydrazine nucleophile. The bulky tri-tert-butyl hydrazine-1,1,2-tricarboxylate is used to prevent multiple alkylations and to control the reactivity of the hydrazine. Cesium carbonate is an effective base for deprotonating the protected hydrazine.
Step 2: Deprotection and Formation of the Dihydrochloride Salt
-
Reaction: Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting groups.
-
Procedure:
-
Dissolve the (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate in a suitable solvent like methanol.
-
Cool the solution to 0-10°C.
-
Slowly add concentrated hydrochloric acid, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
-
Distill off the solvent under reduced pressure.
-
The resulting solid is the desired (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride.[1]
-
-
Causality: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the removal of the acid-labile Boc protecting groups and provides the chloride counterions to form the stable dihydrochloride salt of the product. The low temperature during the initial addition of acid is to control the exothermicity of the reaction.
| Parameter | Step 1: Substitution | Step 2: Deprotection & Salt Formation |
| Key Reagents | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, Cesium Carbonate | Concentrated Hydrochloric Acid, Methanol |
| Solvent | Dimethylsulfoxide (DMSO) | Methanol |
| Temperature | 50-55°C | 0-10°C initially, then room temperature |
| Reaction Time | Monitored to completion (typically several hours) | ~20 hours |
| Workup | Aqueous extraction | Solvent evaporation |
| Purification | Recrystallization | Not typically required after evaporation |
| Final Product | (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate | (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride |
Table 1: Summary of Reaction Parameters for the Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine Dihydrochloride.
Application in Drug Discovery: The Synthesis of a PDE9 Inhibitor
The primary application of this compound is in the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives. These compounds are potent PDE9 inhibitors. The hydrazine moiety is crucial for the formation of the pyrazole ring of the final product.
The following diagram illustrates the key cyclization step where (tetrahydrofuran-3-yl)hydrazine is utilized.
Caption: Condensation reaction to form the PDE9 inhibitor core.
A general procedure for this transformation involves the reaction of a suitably substituted quinoline derivative (often containing a nitrile and a leaving group) with (tetrahydrofuran-3-yl)hydrazine in a solvent like acetic acid at elevated temperatures. The hydrazine undergoes a condensation and subsequent cyclization to form the fused pyrazole ring system.
Conclusion and Future Outlook
This compound has transitioned from a relatively obscure chemical intermediate to a valuable tool in the arsenal of medicinal chemists. Its history is intertwined with the development of sophisticated synthetic methods and the pursuit of novel therapeutics. The detailed synthetic protocols, particularly for the enantiomerically pure forms, have enabled its use in the development of promising drug candidates, especially in the area of neurodegenerative diseases.
As research into PDE9 and other therapeutic targets continues, the demand for versatile and stereochemically defined building blocks like (tetrahydrofuran-3-yl)hydrazine is likely to grow. Future research may focus on developing more efficient and greener synthetic routes to this compound, as well as exploring its application in the synthesis of other classes of biologically active molecules. The story of this compound is a testament to how the development of a single, well-designed chemical entity can have a significant impact on the advancement of drug discovery.
References
- This compound | CAS 1211514-64-5 - Benchchem. URL
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1. URL
Sources
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride chemical formula and weight
An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal chemical building block in medicinal chemistry and pharmaceutical research. Its unique structural combination of a tetrahydrofuran (THF) ring and a reactive hydrazine moiety makes it a versatile intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, discusses its synthetic relevance, and offers a practical, field-proven protocol for its application in heterocyclic synthesis. Primarily intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to facilitate its effective use in the laboratory.
Core Physicochemical Properties and Structural Analysis
This compound is valued for its specific chemical architecture, which serves as a scaffold for further modification. The dihydrochloride salt form generally enhances stability and solubility in polar solvents, which is advantageous for reaction setup.
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 175.05 g/mol | [1][2] |
| CAS Number | 1211514-64-5 | [1][2] |
| Synonym | 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | [2] |
| Form | Solid | [1] |
The presence of the hydrazine group (-NHNH₂) provides two nucleophilic nitrogen centers, making it a potent reactant for forming carbon-nitrogen bonds. This is the key to its utility in constructing nitrogen-containing heterocycles, a common feature in many pharmaceutical agents. The THF ring, while seemingly simple, imparts specific steric and electronic properties to the molecule and can influence the pharmacokinetic profile of its derivatives.
Strategic Importance in Medicinal Chemistry
The primary application of this compound is as a precursor in the synthesis of advanced pharmaceutical intermediates. Its value is particularly evident in the development of enzyme inhibitors and modulators of cellular signaling pathways.
Key therapeutic areas where derivatives of this compound have shown promise include:
-
PDE9 Inhibitors: It is a crucial intermediate for synthesizing inhibitors of phosphodiesterase 9 (PDE9).[1][3] These inhibitors enhance cGMP signaling, a pathway vital for physiological processes, and are being investigated for treating conditions like heart failure and neurodegenerative disorders.[1][3][4]
-
Neuroprotective Agents: Modified derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[1][3] Research suggests these compounds may help reduce the formation of amyloid-beta plaques.[3]
-
Oncology: The scaffold is used to build 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of compounds that have demonstrated potential in cancer therapy by modulating specific biological pathways.[3][4]
The general workflow for utilizing this building block in a drug discovery context is illustrated below.
Caption: Conceptual workflow for drug lead generation using the title compound.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of a substituted pyrazole via condensation with a 1,3-dicarbonyl compound. This reaction is foundational to creating many of the bioactive molecules mentioned previously.
Objective: To synthesize 1-(tetrahydrofuran-3-yl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.
Causality: The hydrazine moiety will undergo a condensation reaction with the two carbonyl groups of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. A base (triethylamine) is required to neutralize the dihydrochloride salt, liberating the free hydrazine for reaction.[1]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Ethanol (anhydrous, reaction solvent)
-
Ethyl acetate (EtOAc, for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.75 g, 10 mmol).
-
Add anhydrous ethanol (40 mL) to the flask. Stir to create a suspension.
-
-
Base Addition:
-
Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension at room temperature.
-
Stir the mixture for 15 minutes. The triethylamine neutralizes the HCl, forming triethylammonium chloride and liberating the free hydrazine base. The suspension may become clearer.
-
-
Reagent Addition:
-
Add acetylacetone (1.13 mL, 11 mmol) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/hexanes mobile phase) until the starting hydrazine is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of 10% to 40% ethyl acetate in hexanes.[1]
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate to yield the final product as an oil or low-melting solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Sources
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate
This compound (CAS: 1211514-64-5) is a vital chemical building block, primarily recognized for its role as a precursor in the synthesis of advanced pharmaceutical compounds.[1][2] Notably, it is a key intermediate in the development of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of molecules investigated for their potential in treating neurodegenerative diseases, and potent PDE9 inhibitors.[1][2] The journey from a promising intermediate to a viable drug candidate is profoundly influenced by its physicochemical properties, with solubility standing out as a cornerstone parameter.
A compound's solubility dictates its behavior in biological systems and influences critical drug development milestones, including formulation design, bioavailability, and the reliability of in vitro screening results.[3][4] Low aqueous solubility can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of an otherwise potent therapeutic agent. This guide offers a comprehensive analysis of the solubility profile of this compound, blending theoretical principles with standardized experimental methodologies to provide a robust framework for its application in research and development.
Physicochemical Characteristics
Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule incorporates a polar tetrahydrofuran (THF) ring, a reactive hydrazine group, and is supplied as a dihydrochloride salt.[2] This salt form is critical, as it significantly enhances the aqueous solubility compared to its free base counterpart.
| Property | Value |
| Molecular Formula | C₄H₁₂Cl₂N₂O[2][5] |
| Molecular Weight | 175.06 g/mol [2][5] |
| CAS Number | 1211514-64-5[5] |
| Physical State | Solid[1] |
The presence of nitrogen and oxygen atoms allows for extensive hydrogen bonding with protic solvents, while the overall polarity and ionic character conferred by the two hydrochloride molecules suggest a strong affinity for polar solvents, particularly water.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]
-
Aqueous Solubility and the Salt Form : (Tetrahydrofuran-3-yl)hydrazine is a weak base. Its conversion to a dihydrochloride salt dramatically increases its polarity and favors dissolution in water. In an aqueous medium, the salt dissociates, and the protonated hydrazine moiety interacts strongly with water molecules through ion-dipole forces and hydrogen bonding.
-
Effect of pH : As the dihydrochloride salt of a weak base, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic to neutral solutions, the hydrazine group will remain protonated, maximizing solubility. As the pH increases into the alkaline range, the compound will be deprotonated to its less soluble free base form, likely leading to precipitation.
-
Solvent Polarity : Beyond water, solubility in organic solvents will vary based on their polarity and hydrogen bonding capability.
-
Polar Protic Solvents (e.g., methanol, ethanol): Good solubility is anticipated due to their ability to engage in hydrogen bonding with the hydrazine and ether functionalities.
-
Polar Aprotic Solvents (e.g., DMSO): These are also expected to be effective solvents, capable of dissolving the compound for stock solutions used in high-throughput screening.[3][4]
-
Non-polar Solvents (e.g., toluene, hexanes): Very low solubility is expected. Indeed, solvents like isopropyl alcohol and toluene are noted for their use in crystallization, a process that relies on low solubility of the target compound.[2]
-
Experimental Determination of Solubility: Protocols and Rationale
Determining solubility is not a one-size-fits-all process. The choice of method depends on the stage of drug discovery and the required accuracy.[7] Two primary types of solubility are measured: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7][8] It represents the true solubility of the most stable crystalline form of the compound and is crucial for late-stage development and formulation.[7] The most reliable method for its determination is the Shake-Flask method .[9][10]
-
Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours).[3][9] This long incubation is critical to allow the system to reach a true thermodynamic equilibrium.[11]
-
Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[3][12]
-
Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the preferred analytical technique.[8][12] This approach is superior to direct UV spectroscopy as it can separate the parent compound from any potential impurities or degradants, ensuring accuracy.[12]
-
Data Analysis : Construct a calibration curve from standards of known concentrations to quantify the compound's concentration in the saturated solution. The result is reported in units such as µg/mL, mM, or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a high-throughput assessment used in the early stages of drug discovery for ranking and comparing large numbers of compounds.[3][7] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[3][8] This method is faster but often yields a higher, less precise value than thermodynamic solubility because it can generate supersaturated solutions or amorphous precipitates.[11][13]
-
Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[3]
-
Plate Setup : In a microtiter plate (e.g., 96- or 384-well), add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS).[14] This is typically done as a serial dilution to test a range of final compound concentrations.
-
Incubation : Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[3][14]
-
Detection : Measure the extent of precipitation. Laser nephelometry is a common and efficient method that measures the scattering of light by suspended particles (precipitate) in the wells.[4][13] An increase in the nephelometric signal corresponds to lower solubility.
-
Data Analysis : The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
Caption: Workflow for Kinetic Solubility Determination.
Summary of Expected Solubility Profile
While specific experimental data for this compound is not publicly available, a qualitative profile can be constructed based on its chemical properties and the behavior of similar hydrazine salts.
| Solvent System | Temperature | pH | Expected Solubility | Rationale |
| Water | 25°C | < 7 | High | Dihydrochloride salt form is highly polar and ionic. |
| Phosphate-Buffered Saline (PBS) | 37°C | 7.4 | High to Moderate | Physiologically relevant buffer; solubility may be slightly lower than in acidic water but still significant. |
| Simulated Gastric Fluid (SGF) | 37°C | ~1.2 | Very High | Highly acidic environment ensures the compound remains fully protonated and ionized. |
| Simulated Intestinal Fluid (SIF) | 37°C | ~6.8 | High | Remains in a favorable pH range for the protonated species. |
| Ethanol / Methanol | 25°C | N/A | High | Polar protic solvents capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | 25°C | N/A | High | A powerful polar aprotic solvent, ideal for stock solutions. |
| Toluene / Hexanes | 25°C | N/A | Very Low / Insoluble | Non-polar solvents with weak solute-solvent interactions. |
Conclusion and Practical Implications for Drug Development
The solubility profile of this compound is dominated by its nature as a polar, dihydrochloride salt. It is expected to exhibit high solubility in aqueous media, particularly under acidic to neutral pH conditions, which is highly advantageous for its use in pharmaceutical research.
-
For Synthetic Chemists : Its solubility in polar organic solvents facilitates its use in various reaction conditions. Its low solubility in non-polar solvents like toluene can be exploited for purification via crystallization.[2]
-
For Formulation Scientists : The high intrinsic aqueous solubility simplifies the development of parenteral (injectable) or oral formulations, potentially avoiding the need for complex solubilization technologies.
-
For Biologists and Pharmacologists : High solubility ensures that the compound remains dissolved in aqueous assay buffers, leading to more reliable and reproducible data in in vitro screening campaigns. It minimizes the risk of compound precipitation, which can cause false-positive or false-negative results.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Hydrazine. Solubility of Things. [Link]
- ADME Solubility Assay. BioDuro. [Link]
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- THE LOWER ALIPHATIC DERIV
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Drug solubility: why testing early m
- Hydrazines. Wikipedia. [Link]
- (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride. PubChem. [Link]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- This compound, 95% Purity, C4H12Cl2N2O, 1 gram. Oakwood Chemical. [Link]
- Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. [Link]
- Hydrazine. PubChem. [Link]
- Chemical Properties and Dissolution of Hydrazine Hydrate. Shenyang East Chemical Science-Tech Co., Ltd. [Link]
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- hydrazine sulf
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]
- (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0. iChemical. [Link]
- Tetrahydrofuran. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. rheolution.com [rheolution.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic C.V. of a Key Pharmaceutical Building Block: A Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Introduction: The Molecular Blueprint
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. (Tetrahydrofuran-3-yl)hydrazine dihydrochloride, a key intermediate in the synthesis of various biologically active compounds, including promising PDE9 inhibitors, presents a unique spectroscopic challenge.[1] Its structure, a fusion of a saturated heterocyclic ether and a protonated hydrazine moiety, gives rise to a nuanced spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the spectral features, offering a framework for researchers to approach the characterization of this and similar molecules with confidence and scientific rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex due to the presence of diastereotopic protons within the tetrahydrofuran ring and the influence of the charged hydrazine group. The analysis is best conducted in a deuterated solvent that can accommodate the dihydrochloride salt, such as D₂O or DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H3 (CH-N) | 4.0 - 4.2 | Multiplet | Deshielded by the adjacent oxygen and the electron-withdrawing hydrazinium group. |
| H2, H5 (CH₂-O) | 3.8 - 4.1 | Multiplets | Diastereotopic protons adjacent to the ring oxygen, showing complex splitting patterns. |
| H4 (CH₂) | 2.1 - 2.4 | Multiplet | Protons on the carbon beta to both the oxygen and the nitrogen, exhibiting complex coupling. |
| NH₂ and NH₃⁺ | 4.5 - 5.5 (broad) or exchanged | Broad singlet or absent | Protons on the nitrogen atoms are acidic and will likely exchange with D₂O, leading to a broad signal or its complete disappearance. In DMSO-d₆, these would appear as distinct, broad signals. |
Causality in Experimental Choices: The choice of D₂O as a solvent is strategic. It not only solubilizes the polar dihydrochloride salt but also allows for the exchange of the labile N-H protons with deuterium. This simplifies the spectrum by removing the broad N-H signals and their potential coupling to the C-H protons, allowing for a clearer interpretation of the tetrahydrofuran ring system.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (CH-N) | 60 - 65 | Deshielded by the directly attached nitrogen atom. |
| C2, C5 (CH₂-O) | 68 - 72 | Deshielded by the adjacent oxygen atom. |
| C4 (CH₂) | 30 - 35 | The most upfield carbon, being beta to the heteroatoms. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of D₂O. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Apply a solvent suppression technique to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks within the tetrahydrofuran ring.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the hydrazinium ion, the C-O-C ether linkage, and the C-H bonds of the aliphatic ring.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | Characteristic of the stretching vibrations of the ammonium group in a salt. |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium | Asymmetric and symmetric bending modes of the NH₃⁺ group. |
| C-H Stretch | 2980 - 2850 | Medium-Strong | Stretching vibrations of the C-H bonds in the tetrahydrofuran ring. |
| C-O-C Stretch | 1150 - 1050 | Strong | Asymmetric stretching of the ether linkage, a characteristic and strong absorption for cyclic ethers. |
Trustworthiness through Self-Validation: The presence of a strong, broad absorption in the 3200-2800 cm⁻¹ region, coupled with a medium intensity band around 1550 cm⁻¹, would be a strong indicator of the presence of the hydrazinium dihydrochloride salt. This, in conjunction with the characteristic strong C-O-C stretch of the tetrahydrofuran ring, provides a self-validating spectral signature for the compound.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is a salt and likely hygroscopic, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, offering confirmation of the molecular weight and insights into the molecule's structure.
Predicted Mass Spectrum
For this compound, Electrospray Ionization (ESI) is the preferred method due to the polar and salt-like nature of the compound. We would expect to observe the molecular ion of the free base after the loss of the two HCl molecules in the gas phase.
-
Expected Molecular Ion (M+H)⁺ of the Free Base: The molecular weight of the free base, C₄H₁₀N₂O, is 102.08 g/mol . Therefore, the protonated molecular ion [(C₄H₁₀N₂O)H]⁺ would be observed at an m/z of approximately 103.09.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely be initiated by the cleavage of the bonds adjacent to the heteroatoms.
Caption: Predicted ESI-MS fragmentation of (Tetrahydrofuran-3-yl)hydrazine.
Authoritative Grounding: The fragmentation of cyclic ethers often proceeds via cleavage of the C-O bonds and subsequent rearrangements to form stable oxonium ions.[1][2] The loss of the hydrazine moiety to yield a fragment corresponding to the tetrahydrofuran ring is a highly probable pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization efficiency and fragmentation.
-
For fragmentation analysis (MS/MS), select the precursor ion (m/z 103) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the theoretical underpinnings of each technique and the expected spectral features based on the molecule's structure, researchers can confidently elucidate and verify the identity and purity of this important pharmaceutical intermediate. This guide serves as a roadmap for such an investigation, emphasizing the importance of a logical, evidence-based approach to spectroscopic characterization.
References
- NIH.
Sources
The Strategic Integration of a Saturated Heterocycle: (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride as a Versatile Scaffold for Bioactive Cores
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The incorporation of three-dimensional, sp³-rich fragments is a proven strategy to improve solubility, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride, a valuable and versatile building block for the synthesis of diverse heterocyclic systems. We will delve into the causality behind its application in constructing key pharmacophores such as pyrazoles, indoles, and pyridazines, supported by detailed mechanistic insights and actionable experimental protocols. This document serves as a practical resource for researchers aiming to leverage this unique reagent in their drug discovery programs.
Introduction: The Value Proposition of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged substructure in a multitude of natural products and clinically approved drugs.[1] Its presence often imparts favorable physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bond interactions with biological targets. When incorporated into a hydrazine scaffold, as in (Tetrahydrofuran-3-yl)hydrazine, it offers a unique combination of a saturated, sp³-rich motif with the reactive potential of the hydrazine functional group. This positions it as a superior alternative to traditional flat, aromatic hydrazines in the quest for novel chemical matter with enhanced three-dimensionality.
This compound is a stable, crystalline solid, making it amenable to storage and handling in a laboratory setting.[3][4] The dihydrochloride form necessitates a neutralization step in most reaction protocols, a critical experimental detail that will be addressed in the subsequent sections.
Synthesis of Pyrazole Derivatives: The Knorr Cyclization
The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely utilized method for constructing the pyrazole ring.[5] The use of (Tetrahydrofuran-3-yl)hydrazine in this reaction allows for the direct installation of the THF moiety at the N1 or C3(5) position of the pyrazole core, depending on the regioselectivity of the cyclization.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups in the dicarbonyl substrate.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 3-Methyl-5-(tetrahydrofuran-3-yl)-1H-pyrazole
This protocol details the synthesis of a representative pyrazole derivative using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Neutralization of Hydrazine: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in a 1:1 mixture of ethanol and water. Stir the solution at room temperature for 30 minutes.
-
Reaction with Dicarbonyl: To the neutralized hydrazine solution, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-methyl-5-(tetrahydrofuran-3-yl)-1H-pyrazole.
Expected Yield: 75-85%
Characterization Data (Representative):
-
¹H NMR: Signals corresponding to the pyrazole ring protons, the methyl group, and the tetrahydrofuran ring protons.
-
¹³C NMR: Resonances for the pyrazole and tetrahydrofuran ring carbons, as well as the methyl carbon.[6][7]
-
Mass Spectrometry: A molecular ion peak consistent with the expected product.
| Step | Reagent | Molar Ratio | Key Parameters |
| 1 | This compound | 1.0 | Room temperature, 30 min |
| 1 | Sodium Acetate | 2.2 | Neutralizing agent |
| 2 | Acetylacetone | 1.05 | Dropwise addition |
| 3 | - | - | Reflux, 4-6 hours |
| 4 | Ethyl Acetate/Water | - | Liquid-liquid extraction |
| 5 | Silica Gel Chromatography | - | Hexane/Ethyl Acetate eluent |
Indole Synthesis via Fischer Cyclization
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus from a hydrazine and a ketone or aldehyde under acidic conditions.[8][9] Employing (Tetrahydrofuran-3-yl)hydrazine in this reaction provides a direct route to indoles bearing the THF moiety, which can serve as valuable intermediates in drug discovery.
Mechanistic Overview
The reaction mechanism is initiated by the formation of a hydrazone from the hydrazine and the carbonyl compound.[10] Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[11][11]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[8]
Caption: Fischer Indole Synthesis Pathway.
Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)-2,3,4,9-tetrahydro-1H-carbazole
This protocol outlines the synthesis of a tetrahydrocarbazole derivative, a common structural motif in biologically active compounds, using cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Hydrazone Formation and Cyclization: In a single-neck round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid.
-
Heating: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be recrystallized from ethanol to yield the pure 2-(Tetrahydrofuran-3-yl)-2,3,4,9-tetrahydro-1H-carbazole.[12][13]
Expected Yield: 60-75%
Characterization Data (Representative):
-
¹H NMR: Characteristic signals for the aromatic protons of the indole ring, and the aliphatic protons of the fused cyclohexane and tetrahydrofuran rings.
-
¹³C NMR: Resonances corresponding to the aromatic and aliphatic carbons of the tetracyclic system.
-
Mass Spectrometry: A molecular ion peak confirming the identity of the product.
| Step | Reagent | Molar Ratio | Key Parameters |
| 1 | This compound | 1.0 | One-pot reaction |
| 1 | Cyclohexanone | 1.1 | - |
| 1 | Glacial Acetic Acid | - | Solvent and catalyst |
| 2 | - | - | Reflux, 3-5 hours |
| 3 | Ice-water | - | Precipitation |
| 4 | Ethanol | - | Recrystallization |
Pyridazine Synthesis from 1,4-Dicarbonyl Compounds
The condensation of hydrazines with 1,4-dicarbonyl compounds provides a direct and efficient route to the pyridazine core.[14][15] This method allows for the synthesis of pyridazines substituted with the tetrahydrofuran moiety, which are of interest in medicinal chemistry due to their potential biological activities.[16]
Mechanistic Considerations
The reaction proceeds via a double condensation of the hydrazine with the two carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyridazine intermediate. Subsequent oxidation, which can occur in situ or as a separate step, leads to the aromatic pyridazine product.
Caption: Pyridazine Synthesis from 1,4-Dicarbonyls.
Experimental Protocol: Synthesis of 3-Methyl-6-(tetrahydrofuran-3-yl)pyridazine
This protocol describes the synthesis of a substituted pyridazine using 2,5-hexanedione.
Materials:
-
This compound
-
2,5-Hexanedione
-
Triethylamine
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add triethylamine (2.5 eq) dropwise at room temperature and stir for 30 minutes.
-
Condensation: Add 2,5-hexanedione (1.0 eq) to the reaction mixture.
-
Cyclization and Aromatization: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC. In many cases, oxidation to the pyridazine occurs spontaneously in the presence of air.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 3-methyl-6-(tetrahydrofuran-3-yl)pyridazine.
Expected Yield: 55-70%
Characterization Data (Representative):
-
¹H NMR: Signals for the pyridazine ring protons, the methyl group protons, and the protons of the tetrahydrofuran ring.
-
¹³C NMR: Resonances for the carbons of the pyridazine and tetrahydrofuran rings, and the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected product.
| Step | Reagent | Molar Ratio | Key Parameters |
| 1 | This compound | 1.0 | Room temperature, 30 min |
| 1 | Triethylamine | 2.5 | Base for neutralization |
| 2 | 2,5-Hexanedione | 1.0 | - |
| 3 | - | - | Reflux, 8-12 hours |
| 4 | Dichloromethane/Water | - | Extraction |
| 5 | Silica Gel Chromatography | - | Purification |
Conclusion and Future Perspectives
This compound has demonstrated its utility as a versatile and valuable building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The incorporation of the sp³-rich tetrahydrofuran moiety offers a strategic advantage in the design of novel drug candidates with potentially improved physicochemical and pharmacological properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemistry of this reagent and to generate diverse libraries of pyrazoles, indoles, and pyridazines for biological screening. Future work in this area could focus on expanding the scope of reactions to include other heterocyclic systems and on the development of enantioselective methodologies to control the stereochemistry of the tetrahydrofuran ring.
References
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science.
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences.
- Fischer Indole Synthesis. (n.d.). In Wikipedia.
- Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. (2021). Journal of Physics: Conference Series, 1879(3), 032093.
- A three-component Fischer indole synthesis. (2008).
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE. (n.d.). In CymitQuimica. Retrieved January 10, 2026, from a relevant CymitQuimica product page.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). In National Center for Biotechnology Information.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). In MDPI.
- Synthesis of 3,5-Dimethylpyrazole. (n.d.). In Scribd.
- Green and Efficient Synthesis of Novel Pyrazole based Hydrazineyl-Thiazole Derivatives. (2025). Journal of Applicable Chemistry.
- This compound | CAS 1211514-64-5. (n.d.). In Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013).
- Method for preparing 3.5-dimethylpyrazole. (n.d.). In Google Patents.
- Synthesis of pyridazines. (n.d.). In Organic Chemistry Portal. Retrieved January 10, 2026, from a relevant Organic Chemistry Portal webpage.
- Emergent synthetic methods for the modular advancement of sp3-rich fragments. (n.d.). In National Institutes of Health.
- (Tetrahydrofuran-3-yl)hydrazine hydrochloride. (n.d.). In BLD Pharm.
- ((Tetrahydrofuran-3-yl)methyl)hydrazine dihydrochloride. (n.d.). In BLD Pharm.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). In Universidade do Minho. Retrieved January 10, 2026, from a relevant Universidade do Minho repository page.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences, 3(6), 554-561.
- Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (n.d.). In Connect Journals. Retrieved January 10, 2026, from a relevant Connect Journals webpage.
- Konno, S., et al. (1992).
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). In National Institutes of Health.
- Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. (2023). Organic & Biomolecular Chemistry, 21(21), 4445-4450.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). In MDPI.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences, 133(1), 40.
- This compound, 95% Purity, C4H12Cl2N2O, 1 gram. (n.d.). In American Custom Chemicals Corporation.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). In ResearchGate.
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (n.d.). In Royal Society of Chemistry.
- How can I reduce the formation of this structure? (2015). In ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological activity. (n.d.). In ResearchGate.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4734.
- Synthesis Methods of Pyrazole Derivates. (2015). Journal of Faculty of Pharmacy of Ankara University, 40(1), 49-84.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). In ResearchGate.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). In MDPI.
- Any idea how to neutralize the hydrazine dihydrochloride? (2015). In ResearchGate.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). In ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Pyridazine synthesis [organic-chemistry.org]
- 16. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydrofuran Moiety: A Privileged Scaffold in Modern Drug Discovery
Abstract
The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, has emerged as a cornerstone in contemporary medicinal chemistry. Far from being a mere solvent, its unique stereochemical and physicochemical properties have established it as a "privileged scaffold" – a molecular framework capable of providing high-affinity ligands for a diverse range of biological targets. This in-depth technical guide explores the multifaceted importance of the THF moiety in drug discovery, from its fundamental characteristics to its role in complex, market-approved pharmaceuticals. We will delve into the causality behind its selection in drug design, provide detailed synthetic protocols for its incorporation, and analyze its critical interactions with biological targets, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile structural unit.
Introduction: Beyond a Solvent - The Rise of the THF Moiety in Medicinal Chemistry
Initially recognized for its utility as a polar aprotic solvent, the tetrahydrofuran (THF) moiety has transcended this role to become a highly valued structural component in drug design.[1][2][3] Its prevalence in a wide array of natural products, many of which exhibit potent biological activities, hinted at its potential.[1][4][5][6] Today, a growing number of FDA-approved drugs incorporate the THF ring, validating its significance in addressing a multitude of therapeutic areas.[7][8][9] This guide will dissect the key attributes of the THF moiety that contribute to its success, providing a rationale for its increasing adoption in drug discovery programs.
Physicochemical Properties: The Foundation of Versatility
The utility of the THF ring in drug candidates stems from a unique combination of physicochemical properties that favorably influence a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Polarity, Solubility, and Hydrogen Bonding Capability
The oxygen atom within the THF ring imparts polarity and the ability to act as a hydrogen bond acceptor.[10] This characteristic can significantly enhance the aqueous solubility of a drug molecule, a critical factor for oral bioavailability. Unlike more rigid aromatic systems, the THF ring's flexible "envelope" conformation allows its oxygen atom to be optimally positioned for potent interactions with biological targets.[11]
Metabolic Stability
The saturated nature of the THF ring generally confers greater metabolic stability compared to aromatic rings, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[12][13] This can lead to a longer half-life and an improved pharmacokinetic profile for the drug.
Lipophilicity and Molecular Shape
While possessing a polar oxygen atom, the carbon framework of the THF ring contributes to a degree of lipophilicity, allowing for effective navigation of cellular membranes. Its three-dimensional structure provides a scaffold that can orient substituents in precise spatial arrangements, facilitating optimal binding to the target protein.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of tetrahydrofuran, providing a quantitative basis for its utility in drug design.
| Property | Value | Source |
| Molecular Weight | 72.11 g/mol | [10][14] |
| Boiling Point | 66 °C | [11] |
| Melting Point | -108.4 °C | [11] |
| Density | 0.8876 g/cm³ (at 20 °C) | [11] |
| Solubility in Water | Miscible | [11] |
| Dipole Moment | 1.63 D (gas) | [11] |
| logP (Octanol/Water) | 0.46 | [14] |
The THF Moiety as a Privileged Scaffold and Bioisostere
The concept of "privileged scaffolds" refers to molecular frameworks that are able to serve as high-affinity ligands for multiple, unrelated biological targets. The THF ring has earned this designation due to its presence in a wide range of bioactive molecules.
Furthermore, the THF moiety is increasingly utilized as a bioisostere , a chemical substituent that can replace another group within a drug molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties. A common application is the replacement of a phenyl ring.[7][15][16][17][18] This substitution can reduce lipophilicity, improve solubility, and enhance metabolic stability.
Case Studies: FDA-Approved Drugs Featuring the Tetrahydrofuran Moiety
The importance of the THF ring is best illustrated through its incorporation into successful, marketed drugs. The US Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF moiety for a variety of clinical indications.[7][8][9]
| Drug Name | Therapeutic Area | Role of the THF Moiety |
| Eribulin (Halaven®) | Oncology (Metastatic Breast Cancer) | A key structural component of this complex natural product analogue, contributing to its unique binding to tubulin.[1] |
| Darunavir (Prezista®) | Antiviral (HIV/AIDS) | The bis-THF moiety is crucial for high-affinity binding to the HIV protease active site, particularly through hydrogen bonding with backbone atoms.[5][19] |
| Empagliflozin (Jardiance®) | Antidiabetic (Type 2 Diabetes) | The THF ring is a key structural feature of this SGLT2 inhibitor.[1] |
| Terazosin (Hytrin®) | Benign Prostatic Hyperplasia, Hypertension | The THF moiety is part of the quinazoline core structure.[8] |
| Posaconazole (Noxafil®) | Antifungal | The bis-THF core is a central feature of this broad-spectrum antifungal agent.[8] |
Synthesis of Tetrahydrofuran-Containing Molecules: Experimental Protocols
The strategic incorporation of the THF moiety into drug candidates relies on robust and stereocontrolled synthetic methodologies. Intramolecular hydroalkoxylation of alkenols is a powerful and widely used strategy.[20][21][22][23][24]
General Experimental Protocol: Boron Trifluoride Etherate-Mediated Intramolecular Hydroalkoxylation of Alkenols
This protocol provides a general method for the synthesis of substituted tetrahydrofurans.
Materials:
-
Nitrogen-tethered alkenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the alkenol (1.0 equiv) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at room temperature, add boron trifluoride etherate (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.
This protocol is adapted from a general method described in the literature and may require optimization for specific substrates.[21]
Synthetic Workflow for the Bis-THF Moiety of Darunavir
The synthesis of the chiral bis-THF ligand in Darunavir is a more complex undertaking, often involving multiple stereocontrolled steps. A common strategy involves the functionalization of 2,3-dihydrofuran.[19]
Caption: Synthetic workflow for the bis-THF moiety of Darunavir.
Ligand-Receptor Interactions: The THF Moiety in Action
The precise orientation of the THF ring and its substituents within a binding pocket is critical for achieving high potency and selectivity. X-ray crystallography provides invaluable insights into these interactions.
Darunavir Bound to HIV Protease
The crystal structure of Darunavir complexed with HIV protease reveals the critical role of the bis-THF moiety.[4][5][6][25][26] The oxygen atoms of the THF rings form key hydrogen bonds with the backbone amide hydrogens of aspartate residues (Asp29 and Asp30) in the S2 subsite of the enzyme.[27] These interactions are crucial for the high potency of Darunavir, including its activity against drug-resistant strains.
Caption: Hydrogen bonding of Darunavir's bis-THF moiety in the HIV protease active site.
Conclusion: An Enduring Legacy and Future Directions
The tetrahydrofuran moiety has firmly established its place in the medicinal chemist's toolbox. Its advantageous physicochemical properties, coupled with its role as a privileged scaffold and versatile bioisostere, ensure its continued importance in the design of novel therapeutics. As synthetic methodologies become more sophisticated, allowing for even greater control over the stereochemistry and substitution patterns of the THF ring, we can anticipate the emergence of new generations of drugs that leverage the unique attributes of this remarkable heterocyclic system. The ongoing exploration of THF-containing natural products will undoubtedly continue to inspire the development of innovative medicines for years to come.
References
- Wikipedia. Tetrahydrofuran. [Link]
- Izquierdo, J., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 642. [Link]
- Nachimuthu, K., et al. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry. [Link]
- Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]
- Athawale, P., et al. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. The Journal of Organic Chemistry, 84(15), 9479-9493. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
- Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]
- R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
- INNO PHARMCHEM. Tetrahydrofuran (THF)
- Izquierdo, J., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]
- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tetrahydrofuran (THF)
- Weber, I. T., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of medicinal chemistry, 56(13), 5631–5635. [Link]
- Grygorenko, O. O., et al. (2021). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
- de Souza, R. O. M. A., et al. (2014). Studies of continuous-flow synthesis of nonpeptidal bis- tetrahydrofuran moiety of Darunavir. Blucher Chemical Engineering Proceedings, 1(2). [Link]
- Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
- Bolt, H. M., & Thier, R. (2006). Biotransformation of THF. Critical reviews in toxicology, 36(5), 403–415. [Link]
- Ghosh, A. K., et al. (2012). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of medicinal chemistry, 55(17), 7822–7834. [Link]
- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]
- Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
- Athawale, P., et al. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. The Journal of Organic Chemistry. [Link]
- Saikia, A. K., et al. (2024). Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry. [Link]
- Saikia, A. K., et al. (2015). Synthesis of Five-, Six-, and Seven-Membered 1,3- and 1,4-Heterocyclic Compounds via Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Alkenols/Thioalkenols. The Journal of Organic Chemistry, 80(8), 4349–4359. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
- Chem-Space. Bioisosteric Replacements. [Link]
- SGD.
- R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- Widenhoefer, R. A., et al. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers. Journal of the American Chemical Society, 126(30), 9536–9537. [Link]
- Toste, F. D., et al. (2025). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. [Link]
- Toste, F. D., et al. (2025). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
- Jo, H., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7117–7132. [Link]
- Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]
- Wikipedia. Tetrahydrofuran. [Link]
- PubChem. Tetrahydrofuran. [Link]
- Pautienius, I., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(8), 7728. [https://iris.unipa.it/retrieve/handle/10447/592395/1336045/Int. J. Mol. Sci. 2023, 24, 7728.pdf]([Link]. J. Mol. Sci. 2023, 24, 7728.pdf)
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tetrahydrofuran catabolic process | SGD [yeastgenome.org]
- 14. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. drughunter.com [drughunter.com]
- 18. chem-space.com [chem-space.com]
- 19. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 20. Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of Five-, Six-, and Seven-Membered 1,3- and 1,4-Heterocyclic Compounds via Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Alkenols/Thioalkenols [organic-chemistry.org]
- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(Tetrahydrofuran-3-yl)hydrazine: A Chiral Building Block for Advanced Pharmaceutical Synthesis
A Technical Guide for Drug Development Professionals
Executive Summary
(S)-(tetrahydrofuran-3-yl)hydrazine and its salts have emerged as critical chiral intermediates in the synthesis of complex pharmaceutical agents. The inherent stereochemistry and the versatile reactivity of the hydrazine moiety, combined with the favorable physicochemical properties conferred by the tetrahydrofuran (THF) ring, make it a valuable building block for constructing novel active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its synthesis, properties, applications, and handling, offering a technical resource for researchers and scientists in the field of drug development. The focus is on the practical causality behind synthetic choices and the self-validating nature of robust experimental protocols.
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1][2][3] Its presence in a molecule can improve pharmacokinetic properties, such as solubility and metabolic stability, by introducing a polar, non-ionizable group. When functionalized with a reactive handle like a hydrazine group, and with a defined stereocenter, as in (S)-(tetrahydrofuran-3-yl)hydrazine, it becomes a powerful tool for introducing chirality and building complex heterocyclic systems. This intermediate is particularly noted for its role in synthesizing 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated as potent PDE9 inhibitors for the treatment of cognitive disorders.[4]
Physicochemical and Structural Characteristics
(S)-(tetrahydrofuran-3-yl)hydrazine is typically handled and stored as its hydrochloride salt to enhance stability and ease of handling. The key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₄H₁₁ClN₂O (for HCl salt) | [5] |
| Molecular Weight | 138.59 g/mol (for HCl salt) | [5][6][7] |
| CAS Number | 1364632-45-0 (for HCl salt) | [6][7][8][9] |
| Appearance | Off-white solid | [4] |
| Melting Point | 286 °C (for HCl salt) | [8] |
| Purity | Typically >98% (by HPLC) | [4] |
The presence of the chiral center at the C3 position of the THF ring is fundamental to its utility, allowing for stereospecific interactions with biological targets.
Synthesis and Manufacturing: A Stereocontrolled Approach
The commercial viability of (S)-(tetrahydrofuran-3-yl)hydrazine hinges on a cost-effective, scalable, and stereoselective synthetic process. A common strategy involves the preparation of the chiral precursor, (S)-3-hydroxytetrahydrofuran, followed by its conversion to the target hydrazine.
Synthesis of the Precursor: (S)-3-Hydroxytetrahydrofuran
The enantiomerically pure (S)-3-hydroxytetrahydrofuran is a critical starting material.[10] A well-established route begins with L-malic acid, a readily available chiral feedstock.[10][11][12][13]
The process generally follows an esterification-reduction-cyclodehydration sequence:
-
Esterification: L-malic acid is first converted to its dimethyl ester.[13]
-
Reduction: The diester is then reduced to (S)-1,2,4-butanetriol using a suitable reducing agent. While historical methods used lithium aluminum hydride, modern industrial processes favor safer and more economical reagents.[10][13]
-
Cyclodehydration: The resulting triol undergoes acid-catalyzed intramolecular cyclization to yield (S)-3-hydroxytetrahydrofuran.[11][13]
Caption: Synthetic workflow from L-malic acid to (S)-3-hydroxytetrahydrofuran.
Conversion to (S)-(tetrahydrofuran-3-yl)hydrazine Hydrochloride
A robust, multi-step process for converting the chiral alcohol to the final hydrazine hydrochloride salt has been developed to avoid hazardous reagents like methyl hydrazine and diethyl azodicarboxylate (DEAD) that were used in earlier methods.[4] The following pathway illustrates a modern, scalable approach.
Caption: General synthetic pathway to (S)-(tetrahydrofuran-3-yl)hydrazine HCl.
Detailed Experimental Protocol: Deprotection and Salt Formation
The final step of the synthesis is often a deprotection followed by precipitation of the hydrochloride salt. The following protocol is adapted from established industrial processes.[4]
Objective: To prepare (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride from a protected precursor such as (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate.
Materials:
-
(S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl Alcohol (IPA)
-
Reaction vessel with cooling and stirring capabilities
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: Charge the reaction vessel with concentrated hydrochloric acid (e.g., 3 volumes relative to the starting material). Cool the acid to below 10°C using an ice bath.
-
Addition of Starting Material: Slowly add the protected hydrazine precursor to the cooled, stirring acid, ensuring the internal temperature is maintained below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to ambient temperature (20-25°C). Stir the mixture for approximately 3-5 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.
-
Work-up and Isolation: Upon reaction completion, concentrate the mixture under reduced pressure to remove excess HCl and water.
-
Crystallization: Add isopropyl alcohol (e.g., 0.75 volumes) to the concentrated residue and stir for 1 hour at 20-25°C to induce precipitation.
-
Cooling and Filtration: Cool the resulting suspension to a lower temperature (e.g., -15 to -5°C) and stir for an additional hour to maximize the yield of the crystalline product.
-
Washing and Drying: Filter the solid product and wash the filter cake with chilled isopropyl alcohol. Dry the wet material under reduced pressure at a temperature below 40°C to yield (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride as an off-white solid.[4]
Application in Pharmaceutical Synthesis: Constructing the Pyrazole Ring
The primary utility of (S)-(tetrahydrofuran-3-yl)hydrazine is as a nucleophile for the construction of heterocyclic rings.[14] Specifically, it is used to build a fused pyrazole ring onto a quinolinone core, a key step in the synthesis of certain PDE9 inhibitors.[4] The hydrazine undergoes a condensation reaction with a dicarbonyl or equivalent functional group on the quinolinone precursor, followed by cyclization to form the thermodynamically stable pyrazole ring.
Caption: Role of the intermediate in the formation of a fused pyrazole ring system.
Analytical Quality Control
Ensuring the chemical and stereochemical purity of (S)-(tetrahydrofuran-3-yl)hydrazine is paramount for its use in cGMP API manufacturing.[15] A robust analytical testing regimen is required.
| Analytical Technique | Purpose | Typical Specification |
| HPLC (High-Performance Liquid Chromatography) | To determine chemical purity and quantify impurities. | >99.0% |
| Chiral HPLC | To determine enantiomeric purity (e.g., the ratio of S to R enantiomer). | >99.5% ee |
| ¹H NMR / ¹³C NMR | To confirm the chemical structure and identity of the compound. | Conforms to structure |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Conforms to expected m/z |
| Loss on Drying (LOD) | To measure the content of residual solvents and water. | <0.5% |
The term "substantially pure" in this context refers to a total purity (chemical and stereochemical) of greater than 98%, and preferably greater than 99.5%.[4]
Safety, Handling, and Storage
Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme care.[16][17]
-
Toxicity: Hydrazine is highly toxic by inhalation, ingestion, and skin contact.[16][18] It is corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[16] Chronic exposure should be avoided as it is a potential carcinogen.[16]
-
Reactivity and Flammability: Hydrazine is a reactive and unstable compound.[16] While aqueous solutions are less hazardous, anhydrous hydrazine is flammable and can be explosive.[18][19] The hydrochloride salt form significantly improves stability.
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or chloroprene), and ANSI-compliant safety goggles.[16][20] A face shield should be used if there is a significant splash hazard.[16]
-
Handling: Avoid creating dust or aerosols. Use non-sparking tools.[19] Keep away from heat, sparks, and open flames.[20]
Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[20]
-
Store away from incompatible materials such as oxidizing agents, acids, and metals.
-
Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent air oxidation.[17][20]
Conclusion
(S)-(tetrahydrofuran-3-yl)hydrazine is a high-value, chiral intermediate that enables the efficient and stereocontrolled synthesis of advanced pharmaceutical molecules. Its preparation from accessible chiral precursors via robust and scalable synthetic routes underscores the progress in modern process chemistry. While its handling requires strict adherence to safety protocols due to the inherent hazards of the hydrazine moiety, its utility in constructing complex heterocyclic APIs, particularly for challenging therapeutic targets, ensures its continued importance in the drug development pipeline. For medicinal chemists and process scientists, a thorough understanding of this intermediate provides a strategic advantage in the design and execution of novel synthetic pathways.
References
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016).
- 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia.
- Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. (n.d.).
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). NIH.
- Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran. (2022). ChemicalBook.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.).
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). NIH.
- (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride. (n.d.). PubChem.
- Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara.
- Material Safety Data Sheet - Hydrazine hydr
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.).
- Manufacturing (S)-3-Hydroxytetrahydrofuran: Quality & Supply Chain Insights. (n.d.). BoroPharm.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride. (n.d.). iChemical.
- (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE. (n.d.). CymitQuimica.
- (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride CAS#: 1364632-45-0. (n.d.).
- Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions.
- (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride. (n.d.). BLDpharm.
- Synthesis of S-(3)-hydroxy tetrahydrofuran. (n.d.).
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 5. (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0 - iChemical [ichemical.com]
- 9. 1364632-45-0|(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 10. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 11. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 14. calcasolutions.com [calcasolutions.com]
- 15. nbinno.com [nbinno.com]
- 16. ehs.ucsb.edu [ehs.ucsb.edu]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nj.gov [nj.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Stereoisomers of (Tetrahydrofuran-3-yl)hydrazine: Synthesis, Characterization, and Application in Drug Discovery
Abstract
Chirality is a fundamental principle in modern drug development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the stereoisomers of (Tetrahydrofuran-3-yl)hydrazine, a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into the distinct properties of the (R)- and (S)-enantiomers, providing detailed protocols for their stereoselective synthesis and proposed methodologies for their analytical separation and characterization. Furthermore, this guide will explore the critical role of these chiral synthons in the development of potent and selective enzyme inhibitors, with a particular focus on their application in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of these important chiral molecules.
The Imperative of Chirality in Drug Development: A General Overview
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for undesirable side effects. This principle underscores the critical importance of stereoselective synthesis and the characterization of individual stereoisomers in the drug development pipeline. The use of single-enantiomer drugs allows for a more precise understanding of dose-response relationships, reduces the potential for metabolic complications arising from the presence of an unwanted stereoisomer, and can ultimately lead to safer and more efficacious medicines.
Stereoisomers of (Tetrahydrofuran-3-yl)hydrazine: A Comparative Analysis
(Tetrahydrofuran-3-yl)hydrazine possesses a single stereocenter at the C3 position of the tetrahydrofuran ring, giving rise to two enantiomers: (R)-(Tetrahydrofuran-3-yl)hydrazine and (S)-(Tetrahydrofuran-3-yl)hydrazine. While sharing the same chemical formula and connectivity, their distinct spatial arrangements lead to different interactions with plane-polarized light and, more importantly, with other chiral molecules.
Physicochemical Properties
A direct comparison of the physicochemical properties of the free base forms of the enantiomers is not extensively documented in publicly available literature. However, data for their hydrochloride salts and related precursors provide valuable insights.
| Property | (R)-(Tetrahydrofuran-3-yl)hydrazine | (S)-(Tetrahydrofuran-3-yl)hydrazine |
| Molecular Formula | C₄H₁₀N₂O | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol | 102.14 g/mol |
| Hydrochloride Salt CAS | 1364632-31-4 | 1364632-45-0 |
| Hydrochloride Salt Formula | C₄H₁₁ClN₂O | C₄H₁₁ClN₂O |
| Hydrochloride Salt Mol. Wt. | 138.60 g/mol | 138.60 g/mol |
| Specific Optical Rotation | Not explicitly found, but the precursor, (S)-tetrahydrofuran-3-ol, has a specific optical rotation. | The precursor, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, has a specific optical rotation of +23.08° (c=1, Methanol)[1]. |
It is important to note that the sign of optical rotation for a precursor does not necessarily predict the sign of rotation for the final product. Experimental determination of the specific optical rotation for both enantiomers under standardized conditions is crucial for their definitive identification.
Stereoselective Synthesis: Pathways to Enantiomeric Purity
The synthesis of enantiomerically pure (Tetrahydrofuran-3-yl)hydrazine is paramount for its application in drug discovery. The general strategy involves the use of a chiral starting material to introduce the desired stereochemistry.
Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine
A detailed, multi-step synthesis for the (S)-enantiomer has been described, starting from the commercially available (R)-tetrahydrofuran-3-ol. This process highlights the use of protecting groups and a key nucleophilic substitution reaction to establish the chiral hydrazine moiety[1].
-
Step 1: Tosylation of (R)-tetrahydrofuran-3-ol.
-
To a stirred solution of (R)-tetrahydrofuran-3-ol and toluene, add N-methylmorpholine and 1-methylimidazole at 15-20°C.
-
Cool the mixture to 0-10°C and add p-toluenesulfonyl chloride portion-wise, maintaining the temperature.
-
Allow the reaction to warm to 15-25°C and stir until completion (monitored by GC).
-
Quench the reaction with water and extract the product, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
-
-
Step 2: Nucleophilic Substitution with a Protected Hydrazine.
-
To a stirred solution of tri-tert-butyl hydrazine-1,1,2-tricarboxylate in dimethylsulfoxide, add cesium carbonate and stir for 30 minutes at 20-30°C.
-
Add the (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate from Step 1 to the reaction mixture.
-
Heat the reaction to 50-55°C and stir until completion (monitored by HPLC).
-
Cool the reaction, add water and methyl tert-butyl ether for extraction to yield (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate.
-
-
Step 3: Deprotection to Yield the Final Product.
-
To a cooled solution of the protected hydrazine from Step 2 in methanol, add concentrated hydrochloric acid at 0-10°C.
-
Allow the reaction to warm to 20-25°C and stir until completion (monitored by TLC).
-
Distill the reaction mixture under reduced pressure and perform solvent swaps with methanol and isopropyl alcohol.
-
Cool the resulting suspension to -15 to -5°C, filter, and wash with chilled isopropyl alcohol.
-
Dry the solid under reduced pressure to obtain (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride.
-
Caption: Synthetic pathway for (S)-(Tetrahydrofuran-3-yl)hydrazine.
Proposed Synthesis of (R)-(Tetrahydrofuran-3-yl)hydrazine
While a specific, detailed protocol for the (R)-enantiomer is not as readily available in the literature, a logical synthetic route can be inferred from the synthesis of the (S)-enantiomer. By starting with the opposite enantiomer of the starting material, (S)-tetrahydrofuran-3-ol, the same reaction sequence is expected to yield the (R)-enantiomer of the final product. This is based on the principle of stereochemical inversion during the nucleophilic substitution step.
Caption: Proposed synthetic pathway for (R)-(Tetrahydrofuran-3-yl)hydrazine.
Analytical Characterization and Chiral Separation
Accurate characterization and the ability to separate the enantiomers are crucial for both quality control and for studying their differential biological effects.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized (Tetrahydrofuran-3-yl)hydrazine enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons and the hydrazine protons. The chemical shifts and coupling patterns of the protons on the tetrahydrofuran ring will be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the tetrahydrofuran ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.
While specific spectra for the individual enantiomers are not widely published, the general spectral features of the tetrahydrofuran moiety are well-established and can be used for structural confirmation.
Chiral Separation: A Proposed Methodology
The separation of the (R)- and (S)-enantiomers of (Tetrahydrofuran-3-yl)hydrazine requires the use of a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for this purpose[2][3].
-
Column Screening:
-
Utilize a range of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for their broad applicability[4].
-
Screen both normal-phase and reversed-phase compatible chiral columns.
-
-
Mobile Phase Optimization:
-
Normal Phase HPLC/SFC: A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol, or methanol) is typically used. For basic compounds like hydrazines, the addition of a small amount of a basic additive (e.g., diethylamine or ethanolamine) can improve peak shape and resolution.
-
Reversed-Phase HPLC: A mobile phase of water or buffer with an organic modifier (e.g., acetonitrile or methanol) can be employed with appropriate reversed-phase CSPs.
-
-
Parameter Optimization:
-
Systematically vary the mobile phase composition, flow rate, and column temperature to achieve optimal separation (baseline resolution with good peak shape).
-
-
Detection:
-
UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for this compound which lacks a strong chromophore.
-
Mass spectrometric (MS) detection can be coupled to the chromatographic system for enhanced sensitivity and specificity.
-
Caption: Workflow for chiral separation method development.
Application in Drug Discovery: The Case of PDE9 Inhibitors
(Tetrahydrofuran-3-yl)hydrazine is a valuable intermediate in the synthesis of more complex molecules, notably inhibitors of Phosphodiesterase 9 (PDE9)[1]. PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. Inhibition of PDE9 leads to an increase in cGMP levels, which has therapeutic potential in a range of disorders.
PDE9 Inhibition and its Therapeutic Potential
Elevated cGMP levels through PDE9 inhibition have been shown to have beneficial effects in preclinical models of:
-
Neurodegenerative Diseases: Such as Alzheimer's disease, where increased cGMP can enhance synaptic plasticity and memory function[5].
-
Cognitive Disorders: As suggested by the development of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives[1].
-
Heart Failure: Where PDE9 inhibition can have direct antihypertrophic effects on cardiac myocytes.
The Stereoselective Advantage in PDE9 Inhibition
Recent research has highlighted the importance of stereochemistry in the development of potent and selective PDE9 inhibitors. In one study, the (S)-enantiomer of a chiral PDE9 inhibitor was found to have an IC₅₀ of 11 nM, while the (R)-enantiomer had an IC₅₀ of 56 nM, demonstrating a five-fold difference in potency[6]. The crystal structure of the inhibitor bound to PDE9 revealed that the (S)-enantiomer could access a small hydrophobic pocket that was not engaged by the (R)-enantiomer[6][7]. This provides a clear molecular basis for the observed difference in activity and underscores the necessity of using enantiomerically pure building blocks like (S)-(Tetrahydrofuran-3-yl)hydrazine to synthesize the more potent stereoisomer of the final drug candidate.
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are known to be toxic and should be handled with appropriate safety precautions.
-
Toxicity Profile: Hydrazine derivatives can be mutagenic and carcinogenic[8][9]. Acute exposure can cause neurotoxicity (ranging from nervous system depression to seizures), hepatotoxicity, and blood disorders[8].
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Conclusion
The stereoisomers of (Tetrahydrofuran-3-yl)hydrazine are not merely chemical curiosities but are enabling building blocks for the development of next-generation therapeutics. The ability to synthesize and characterize the individual (R)- and (S)-enantiomers is a critical capability for any drug discovery program targeting enzymes like PDE9, where stereochemistry dictates potency and selectivity. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important chiral molecules, offering a foundation for their effective use in the pursuit of novel and improved medicines. As the pharmaceutical industry continues to embrace the principles of stereoselective drug design, the demand for well-characterized, enantiomerically pure intermediates like (R)- and (S)-(Tetrahydrofuran-3-yl)hydrazine will undoubtedly continue to grow.
References
- Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. PubMed Central. [Link]
- Chemical structures of PDE9 inhibitors assessed in this study (*, chiral carbon).
- (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172. PubChem. [Link]
- Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed Central. [Link]
- A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9)
- Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. Semantic Scholar. [Link]
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
- A review of cancer risk associated with human exposure to hydrazines. PubMed. [Link]
- Occupational Exposure to Hydrazines: Treatment of Acute Central Nervous System Toxicity.
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- HEALTH EFFECTS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
- Chiral Separation Using SFC and HPLC. LabRulez LCMS. [Link]
- Hydrazine Toxicology. PubMed. [Link]
- Supercritical fluid chromatography for the enantiosepar
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- TABLE 3-2, Physical and Chemical Properties of Hydrazines. NCBI. [Link]
- SFC for chiral separ
- Tetrahydrofuran. Wikipedia. [Link]
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. shimadzu.com [shimadzu.com]
- 4. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor | Semantic Scholar [semanticscholar.org]
- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Conformational Landscape of (Tetrahydrofuran-3-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For small molecules in drug discovery, understanding the accessible conformational space is paramount for designing ligands with optimal binding affinity and pharmacokinetic properties. This guide provides an in-depth theoretical exploration of the conformational preferences of (Tetrahydrofuran-3-yl)hydrazine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the computational methodologies for robust conformational analysis, interpret the key stereoelectronic interactions governing its structure, and outline a workflow for validating theoretical predictions. This document is intended to serve as a practical and authoritative resource for researchers engaged in computational chemistry and drug development.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The principle of "lock and key," and its more refined "induced fit" successor, underscores the critical role of molecular shape in biological function. A molecule's conformation dictates how it presents its pharmacophoric features to a biological target. (Tetrahydrofuran-3-yl)hydrazine, with its flexible five-membered ring and rotatable hydrazine substituent, possesses a complex potential energy surface with multiple low-energy conformers. Identifying these stable conformations and understanding the energy barriers between them is crucial for:
-
Rational Drug Design: Building accurate 3D models for virtual screening and ligand-based design.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological activity or inactivity.
-
Pharmacokinetic Profiling: Predicting properties like membrane permeability and metabolic stability, which can be conformation-dependent.
This guide will systematically dissect the conformational landscape of (Tetrahydrofuran-3-yl)hydrazine, providing both the theoretical underpinnings and practical computational protocols.
Theoretical Foundations and Methodologies
A rigorous conformational analysis relies on a synergistic application of computational chemistry techniques. The choice of methodology is a balance between computational cost and accuracy.
The Conformational Complexity of (Tetrahydrofuran-3-yl)hydrazine
The conformational degrees of freedom in (Tetrahydrofuran-3-yl)hydrazine arise from two primary sources:
-
Ring Puckering of the Tetrahydrofuran (THF) Moiety: Five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. The THF ring typically exists in a dynamic equilibrium between two major conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) .[1] The low energy barrier between these forms leads to a phenomenon known as pseudorotation.[2]
-
Rotation around the C-N and N-N Bonds of the Hydrazine Substituent: The exocyclic hydrazine group introduces additional rotational isomers. The lone pair interactions and steric hindrance around these bonds significantly influence the overall conformational preference. Hydrazine itself preferentially adopts a gauche conformation due to stabilizing nN → σ*N–H hyperconjugative interactions.[3]
Computational Approaches for Conformational Searching
The goal of a conformational search is to identify all low-energy minima on the potential energy surface. Several algorithms are available, each with its own strengths.[4][5]
-
Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough for molecules with few rotatable bonds, it becomes computationally prohibitive for more complex structures.
-
Stochastic and Monte Carlo Methods: These approaches randomly alter the molecular geometry and accept or reject the new conformation based on its energy. They are efficient at exploring a large conformational space.
-
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states. Replica-exchange molecular dynamics (REMD) is a particularly powerful technique for enhancing conformational sampling of complex molecules like cyclic peptides.[6]
-
Low-Mode Search (LMOD): This efficient method explores the potential energy surface by following low-frequency vibrational modes, which often correspond to large-scale conformational changes.[7]
For a molecule like (Tetrahydrofuran-3-yl)hydrazine, a combination of a stochastic search followed by geometry optimization of the identified unique conformers is a robust strategy.
Quantum Mechanical Calculations for Accurate Energetics
Once a set of unique conformers is generated, their relative energies and geometries must be accurately calculated using quantum mechanics.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. For systems involving hydrazine, DFT methods have been shown to provide reliable results.[8][9][10] The B3LYP functional is a popular choice for organic molecules.[11]
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.[12][13] For conformational analysis, split-valence basis sets, such as those developed by Pople (e.g., 6-31G* or 6-31+G), are commonly employed.[14] The inclusion of polarization functions (e.g., the '' in 6-31G) is crucial for accurately describing the geometry and electronic distribution, especially in molecules with heteroatoms. Diffuse functions (e.g., the '+' in 6-31+G ) are important for describing lone pairs and non-covalent interactions.
In-Depth Analysis of (Tetrahydrofuran-3-yl)hydrazine Conformation
The conformational preferences of (Tetrahydrofuran-3-yl)hydrazine are governed by a delicate interplay of steric and stereoelectronic effects.
Tetrahydrofuran Ring Puckering
The THF ring will adopt either an envelope or a twist pucker. The position of the hydrazine substituent at C3 will influence the relative stability of these puckered forms. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position.
The Anomeric Effect
A key stereoelectronic interaction that may influence the conformation is the anomeric effect .[15] This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the oxygen in THF) and the antibonding (σ*) orbital of the exocyclic C-N bond. While more pronounced in six-membered rings, an anomeric effect has also been observed in tetrahydrofuran derivatives.[16][17][18] The presence of the hydrazine group at the C3 position, which is beta to the ring oxygen, means a classical anomeric effect is not at play. However, related hyperconjugative interactions can still influence the conformational equilibrium.
Hydrazine Conformation and Intramolecular Hydrogen Bonding
The orientation of the exocyclic hydrazine group is critical. Rotation around the C3-N and N-N bonds will lead to various rotamers. The intrinsic preference of hydrazines for a gauche conformation around the N-N bond is a significant factor.[3][19] Furthermore, the potential for intramolecular hydrogen bonding between the hydrazine protons and the ring oxygen must be considered, as this can significantly stabilize certain conformations.
A Validated Protocol for Theoretical Conformational Analysis
This section outlines a step-by-step, self-validating protocol for the conformational analysis of (Tetrahydrofuran-3-yl)hydrazine.
Experimental Workflow: Computational Analysis
Caption: A validated workflow for the computational conformational analysis of (Tetrahydrofuran-3-yl)hydrazine.
Protocol Details:
-
Input Structure Generation:
-
Generate an initial 3D structure of (Tetrahydrofuran-3-yl)hydrazine using molecular building software.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Employ a robust conformational search algorithm. For a molecule of this size, a mixed Monte Carlo/low-mode search is recommended.
-
Software such as TINKER, or free web-based tools like CREST, can be utilized.[20][21]
-
Set a reasonable energy window (e.g., 10 kcal/mol) to retain a diverse set of low-energy conformers.
-
-
Geometry Optimization and Energetics:
-
For each unique conformer identified in the search, perform a full geometry optimization using DFT. A suitable level of theory is B3LYP with the 6-31G* basis set.[14] For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed for single-point energy calculations on the optimized geometries.
-
Self-Validation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Analysis of Results:
-
Calculate the relative energies of all stable conformers.
-
Analyze key geometrical parameters, including the puckering parameters of the THF ring and the dihedral angles of the hydrazine substituent.
-
Identify any intramolecular hydrogen bonds by examining interatomic distances and angles.
-
Data Presentation: Tabulated Results
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Calculated Relative Energies and Key Dihedral Angles of the Most Stable Conformers of (Tetrahydrofuran-3-yl)hydrazine.
| Conformer ID | Ring Pucker | Hydrazine Position | ΔE (kcal/mol) | Dihedral Angle (C2-C3-N-N) (°) | Dihedral Angle (C3-N-N-H) (°) | Intramolecular H-Bond (N-H···O) Distance (Å) |
| 1 | Twist (C2) | Pseudo-equatorial | 0.00 | Value | Value | Value |
| 2 | Envelope (Cs) | Pseudo-equatorial | Value | Value | Value | Value |
| 3 | Twist (C2) | Pseudo-axial | Value | Value | Value | Value |
| 4 | Envelope (Cs) | Pseudo-axial | Value | Value | Value | Value |
Note: Values in the table are placeholders and would be populated with the results from the DFT calculations.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions should, whenever possible, be validated by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for conformational analysis in solution.[22]
-
1H and 13C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to the local electronic environment, which is influenced by the ring pucker and the orientation of the hydrazine substituent.[23]
-
Coupling Constants (J-values): Three-bond proton-proton coupling constants (3JHH) are related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental J-values with those predicted for different conformers, the conformational equilibrium in solution can be estimated.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing direct evidence for specific conformations.[24]
X-ray Crystallography
If a crystalline derivative of (Tetrahydrofuran-3-yl)hydrazine can be obtained, X-ray crystallography provides the definitive solid-state conformation.[25][26][27][28][29] This experimental structure serves as an excellent benchmark for validating the accuracy of the computational methods. It is important to remember, however, that the solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy conformer in solution.
Workflow for Experimental Validation
Caption: A logical workflow for the experimental validation of theoretical conformational predictions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical study of the conformational landscape of (Tetrahydrofuran-3-yl)hydrazine. By employing a robust computational workflow, from initial conformational searching to accurate DFT-based energy calculations, and by validating these predictions with experimental data, researchers can gain a deep understanding of the structural preferences of this important heterocyclic scaffold. This knowledge is invaluable for the rational design of novel therapeutics with improved potency and desirable ADME properties.
Future studies could expand upon this work by:
-
Investigating the influence of different substituents on the tetrahydrofuran ring and the hydrazine moiety.
-
Exploring the conformational changes of (Tetrahydrofuran-3-yl)hydrazine upon binding to a specific biological target using molecular docking and MD simulations.
-
Performing a quantitative analysis of the solvation effects on the conformational equilibrium using implicit or explicit solvent models.
By integrating advanced computational techniques with rigorous experimental validation, the scientific community can continue to unravel the complex relationship between molecular conformation and biological function, paving the way for the next generation of innovative medicines.
References
- Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
- Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011-5019. [Link]
- Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476. [Link]
- El-Faham, A., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Molecular Structure, 1301, 137375. [Link]
- Engerholm, G. G., et al. (1969). Ring Puckering in Five‐Membered Rings. II. The Microwave Spectrum, Dipole Moment, and Barrier to Pseudorotation in Tetrahydrofuran. The Journal of Chemical Physics, 50(6), 2446-2458. [Link]
- Stammler, M., & Orcutt, D. (1963). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis, 6, 152-162. [Link]
- Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society, 116(22), 9860–9868. [Link]
- University of California, Santa Barbara. (n.d.).
- Stammler, M., & Orcutt, D. (1963). X-RAY INVESTIGATIONS ON SOME SALTS OF HYDRAZINE AND HYDRAZINE DERIVATIVES. Advances in X-ray Analysis, 6, 152-162. [Link]
- OpenEye Scientific. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2023, April 11). Recommendations for software that calculates the conformational energy of a molecule. r/chemistry. [Link]
- Besson, T., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]
- Saeed, S., et al. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]
- Reddit. (2017, October 22). Anomeric effect in furanose/THF systems. r/chemhelp. [Link]
- Saeed, S., et al. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]
- Computational Chemistry Online. (n.d.).
- Jayaraman, B., et al. (2019). Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media. Symmetry, 11(8), 1043. [Link]
- Al-Ghorbani, M., et al. (2023).
- Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 193-200. [Link]
- Chemistry LibreTexts. (2019, June 2). 6.
- da Silva, C. O., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(31), 4569-4576. [Link]
- ResearchGate. (n.d.). Density Functional Theory Calculations of the Interaction of Hydrazine with Low-Index Copper Surfaces. [Link]
- Logsdail, A. J., et al. (2014). Density Functional Theory Study of the Adsorption of Hydrazine on the Perfect and Defective Copper (100), (110), and (111) Surfaces. The Journal of Physical Chemistry C, 118(44), 25512-25523. [Link]
- ResearchGate. (2018). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
- Wikipedia. (n.d.). Basis set (chemistry). [Link]
- Al-Majid, A. M., et al. (2020).
- Afonso, C. A. M., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(10), 986-1025. [Link]
- Daff, T. D., et al. (2009). Density Functional Theory Calculations of the Interaction of Hydrazine with Low-Index Copper Surfaces. The Journal of Physical Chemistry C, 113(35), 15695-15702. [Link]
- Wikipedia. (n.d.). Anomeric effect. [Link]
- Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 51, 1-64. [Link]
- ResearchGate. (n.d.). The preference for gauche conformation of hydrazine originates from two nN → σN–H stabilizing interactions*. [Link]
- Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. [Link]
- Gaussian. (2021, May 17). Basis Sets. [Link]
- ResearchGate. (n.d.). Anti (left) and skew (right) conformations of hydrazine (H2N–NH2), the.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. gaussian.com [gaussian.com]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. reddit.com [reddit.com]
- 18. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 21. calcus.cloud [calcus.cloud]
- 22. auremn.org.br [auremn.org.br]
- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 24. pubs.acs.org [pubs.acs.org]
- 25. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 26. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 27. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]
Methodological & Application
Synthesis of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: A Detailed Protocol for Pharmaceutical Research
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its unique structural motif, combining a tetrahydrofuran ring with a hydrazine functional group, provides a versatile scaffold for the development of novel therapeutics.[1] Notably, this compound is integral to the synthesis of phosphodiesterase 9 (PDE9) inhibitors, which are under investigation for treating conditions like heart failure and neurodegenerative diseases, as well as 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives with potential applications in oncology and neuroprotection.[1][2][3]
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocol described herein is based on established synthetic routes, emphasizing safety, efficiency, and robust validation.[2]
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with a protected hydrazine derivative, which is subsequently alkylated with a suitable tetrahydrofuran precursor. The final step involves the deprotection of the hydrazine moiety under acidic conditions to yield the desired dihydrochloride salt. This strategy ensures control over the reactivity of the hydrazine group and facilitates purification.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Safety Precautions: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[4]
-
Toxicity : Hydrazine is highly toxic and a suspected human carcinogen.[5][6] Exposure can occur through inhalation, ingestion, and skin absorption.[5] The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[5]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Reactivity : Anhydrous hydrazine can be explosive, especially in contact with metals.[8] While aqueous solutions are more stable, they can still undergo thermal decomposition, leading to pressure buildup.[5] Avoid contact with oxidizing agents.[6]
-
Spills and Waste Disposal : Have spill containment materials readily available. Dispose of all hydrazine-containing waste according to institutional and local regulations.[7]
Detailed Synthesis Protocol
This protocol is adapted from a patented procedure for the synthesis of the (S)-enantiomer and can be generalized for the racemic mixture.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 214639-62-0 | 242.29 | Starting material for the (S)-enantiomer. Use the racemate for a racemic product. |
| tri-tert-butyl hydrazine-1,1,2-tricarboxylate | 169645-71-8 | 346.42 | Protected hydrazine source. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base for the alkylation reaction. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, as reaction solvent. |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | For extraction and recrystallization. |
| n-Heptane | 142-82-5 | 100.21 | For recrystallization. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent for deprotection. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For deprotection and salt formation. |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | For washing the final product. |
Step-by-Step Procedure
Step 1: Synthesis of (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate (Protected Intermediate)
-
To a stirred solution of tri-tert-butyl hydrazine-1,1,2-tricarboxylate (58.5 g) in dimethylsulfoxide (180 ml), add cesium carbonate (90.77 g).[2]
-
Stir the mixture for 30 minutes at 20 to 30°C.[2]
-
Add (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (45.0 g) to the reaction mass.[2]
-
Increase the temperature to 50 to 55°C and stir until the reaction is complete, monitoring by HPLC (typically 15-20 hours).[2]
-
After completion, cool the reaction mass to 20 to 25°C.[2]
-
Add water (225 ml) and methyl tert-butyl ether (450 ml) for extraction. Separate the organic layer.[2]
-
Wash the organic layer with aqueous sodium bicarbonate and sodium chloride solutions.[2]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude material using a mixture of methyl tert-butyl ether and n-heptane to yield the pure protected intermediate (expected yield: ~77%).[2]
Step 2: Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride (Final Product)
-
To a flask containing methanol (350 ml), add the protected intermediate (50.0 g).
-
Cool the solution to 0-10°C in an ice bath.[2]
-
Slowly add concentrated hydrochloric acid (110 ml) while maintaining the temperature below 10°C.[2]
-
Stir the reaction mixture for 30 minutes at 0-10°C, then allow it to warm to room temperature and stir until deprotection is complete (monitor by TLC or HPLC).
-
Cool the resulting suspension to -15 to -5°C and stir for 1 hour to promote crystallization.[2]
-
Filter the suspension and wash the collected solid with chilled isopropyl alcohol (50 ml).[2]
-
Dry the wet material under reduced pressure at a temperature below 40°C to obtain the final product as an off-white solid (expected yield: ~95%).[2]
Caption: Key reaction steps in the synthesis of this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for assessing the purity of the final product.[2] A purity of 98% to 99.5% is typically achievable with the described protocol.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy is used to confirm the structure of the compound.
-
It is recommended to dissolve the sample in D₂O to minimize interference from the hydrochloride salt.[3]
-
The protons on the tetrahydrofuran ring typically appear as distinct multiplets in the δ 3.5–4.0 ppm range.[3] The hydrazine NH protons may be broad or exchange with the solvent.[3]
-
-
Elemental Analysis : This technique can be used to confirm the elemental composition and verify the formation of the dihydrochloride salt.
| Parameter | Specification | Method |
| Appearance | Off-white to white solid | Visual Inspection |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to the expected structure | ¹H NMR |
| Molecular Formula | C₄H₁₂Cl₂N₂O | - |
| Molecular Weight | 175.06 g/mol | - |
Conclusion
The protocol detailed in this guide provides a reliable and high-yielding pathway to this compound, a valuable intermediate for pharmaceutical research and development. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this compound for use in the discovery of new therapeutic agents. The emphasis on robust analytical characterization ensures the quality and integrity of the final product, which is paramount for its application in drug synthesis.
References
- Khile, A. S., Nayak, R., & Dixit, G. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine (Patent No. WO2016021192A1). World Intellectual Property Organization.
- Steele, C. H., & Sarakoon, P. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(1), 239-251.
- Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
- Defense Technical Information Center. (1987). Safety and Handling of Hydrazine.
- Nexchem Ltd. (2015). HYDRAZINE HYDRATE 7.5%W/W - SAFETY DATA SHEET.
- Google Patents. (n.d.). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Pyrazoloquinolinones Using (Tetrahydrofuran-3-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazoloquinolinones and the Role of the Tetrahydrofuran Moiety
Pyrazoloquinolines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These scaffolds are known to interact with various biological targets, exhibiting properties such as anticancer, anti-inflammatory, antiviral, and anxiolytic effects.[1][2][3] A particularly promising subset of this family is the pyrazolo[4,3-c]quinolinone core, which has been identified as a privileged structure for the development of modulators for the γ-aminobutyric acid type A (GABAA) receptor and inhibitors of phosphodiesterase 9 (PDE9).[4]
The incorporation of a (tetrahydrofuran-3-yl) moiety onto the pyrazole nitrogen of the pyrazoloquinolinone scaffold introduces a chiral, polar, and three-dimensional element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This substituent can engage in specific hydrogen bonding interactions within a biological target, potentially leading to enhanced potency and selectivity. The synthesis of such specific analogues, therefore, requires robust and well-defined synthetic protocols.
This application note provides a comprehensive guide to the synthesis of pyrazoloquinolinones utilizing (tetrahydrofuran-3-yl)hydrazine as a key building block. We will first detail the preparation of the crucial (S)-(tetrahydrofuran-3-yl)hydrazine intermediate and subsequently describe a detailed protocol for its condensation with a suitable quinoline precursor to afford the final pyrazoloquinolinone product.
Part 1: Synthesis of the Key Intermediate: (S)-(Tetrahydrofuran-3-yl)hydrazine Hydrochloride
A reliable supply of the chiral hydrazine is paramount for the successful synthesis of the target pyrazoloquinolinones. The following multi-step protocol is adapted from established procedures and provides a scalable route to (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride.[1]
Overall Synthetic Workflow
Caption: Workflow for the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This initial step involves the activation of the hydroxyl group of (R)-3-hydroxytetrahydrofuran to facilitate subsequent nucleophilic substitution.
-
To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq.) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, which can often be used in the next step without further purification.
Step 2: Synthesis of (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate
This step introduces the protected hydrazine moiety via an SN2 reaction.
-
To a stirred solution of tri-tert-butyl hydrazine-1,1,2-tricarboxylate (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate.[1]
Step 3: Synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride
The final step involves the deprotection of the Boc groups to yield the desired hydrazine salt.
-
To a cooled (0-10 °C) solution of (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate (1.0 eq.) in methanol, add concentrated hydrochloric acid (excess, e.g., 5-10 eq.).[1]
-
Stir the mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The resulting aqueous solution may be further cooled to induce crystallization of the hydrochloride salt.
-
Filter the solid product, wash with a cold solvent such as isopropyl alcohol, and dry under vacuum to afford (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride as a solid.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | 242.29 | >90% |
| (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate | C19H34N2O7 | 418.48 | 70-80% |
| (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | 138.60 | >95% |
Part 2: Synthesis of 1-((S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
The construction of the pyrazoloquinolinone core is typically achieved through the condensation of a hydrazine with a suitably functionalized quinoline derivative. A common and effective precursor is an ethyl 4-chloroquinoline-3-carboxylate, which allows for a sequential nucleophilic substitution and cyclization cascade.
Reaction Mechanism
The formation of the pyrazolo[4,3-c]quinolinone ring system from a 4-chloroquinoline-3-carboxylate and a hydrazine proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic C4 position of the quinoline ring in a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride leaving group. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carbonyl carbon of the ester. Subsequent elimination of ethanol drives the reaction to completion, forming the stable, fused pyrazolone ring.
Caption: Mechanism for the formation of the pyrazolo[4,3-c]quinolinone core.
Detailed Experimental Protocol
Note: This is a representative protocol and may require optimization based on the specific substitution pattern of the quinoline starting material.
Materials and Reagents:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of ethyl 4-chloroquinoline-3-carboxylate (1.0 eq.) in anhydrous DMF, add (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride (1.2 eq.) and DIPEA (2.5 eq.). The additional base is required to neutralize the hydrochloride salt and the HCl generated during the SNAr reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting materials and the formation of the intermediate and final product.
-
Once the formation of the 4-hydrazinylquinoline intermediate is complete, the temperature can be increased to 120-140 °C to facilitate the intramolecular cyclization and elimination of ethanol. Continue heating for an additional 6-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the pure 1-((S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point allows for the necessary reaction temperatures for both SNAr and cyclization. Good solubility for reactants. |
| Base | DIPEA | A non-nucleophilic base that effectively scavenges HCl without competing in the substitution reaction. |
| Temperature | 80-100 °C (initial), 120-140 °C (final) | The two-stage heating profile allows for the sequential SNAr and cyclization reactions to proceed efficiently. |
| Reaction Time | 10-20 hours | Sufficient time for both reaction steps to reach completion. Requires monitoring. |
| Workup | Precipitation in ice water | A straightforward method to isolate the crude product from the high-boiling solvent and other soluble impurities. |
| Purification | Column Chromatography | Necessary to remove any unreacted starting materials, intermediates, and byproducts to obtain a highly pure final compound. |
Conclusion
The synthesis of pyrazoloquinolinones bearing a (tetrahydrofuran-3-yl) substituent is a valuable strategy in modern drug discovery. The protocols detailed in this application note provide a robust and reproducible pathway to these complex heterocyclic scaffolds. The synthesis of the key (S)-(tetrahydrofuran-3-yl)hydrazine intermediate, while multi-stepped, is achievable on a laboratory scale. The subsequent condensation and cyclization to form the pyrazoloquinolinone core is a reliable transformation. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of novel pyrazoloquinolinone derivatives for biological evaluation. As with any multi-step synthesis, careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity.
References
- Process for production of (S)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1.
- An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Mini-Reviews in Medicinal Chemistry.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
- 1H-Pyrazolo[4,3-c]quinolin-4(5H)
- Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics. Bioorganic & Medicinal Chemistry. [Link]
- The Pictet-Spengler Reaction Upd
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
The Strategic Application of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride in Modern Drug Development
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. (Tetrahydrofuran-3-yl)hydrazine dihydrochloride has emerged as a critical intermediate, offering a unique combination of a saturated heterocyclic core and a reactive hydrazine moiety. This application note delves into the multifaceted utility of this compound, providing detailed protocols and scientific rationale for its application in the synthesis of targeted therapeutics, with a particular focus on phosphodiesterase 9 (PDE9) inhibitors and related heterocyclic scaffolds. The tetrahydrofuran (THF) ring, a common structural motif in numerous natural products and FDA-approved drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] The hydrazine group, a versatile functional handle, allows for the construction of various nitrogen-containing heterocycles, which are prevalent in a vast array of biologically active molecules.
The dihydrochloride salt form of (tetrahydrofuran-3-yl)hydrazine ensures stability and enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical applications of this valuable building block, supported by detailed experimental procedures and mechanistic insights.
The Role of the Tetrahydrofuran Moiety in Drug Design
The incorporation of a tetrahydrofuran ring into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The THF moiety is a five-membered cyclic ether that can influence a molecule's solubility, lipophilicity, and metabolic stability.[1] Its non-planar, flexible nature allows it to adopt various conformations, which can be advantageous for binding to the active site of a target protein. Furthermore, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the drug molecule.[3] In the context of drug development, these attributes can translate to improved oral bioavailability and a more favorable side-effect profile. A review of FDA-approved drugs containing the THF nucleus highlights its prevalence in a range of therapeutic areas, underscoring its importance in medicinal chemistry.[2]
Application in the Synthesis of PDE9 Inhibitors
Phosphodiesterase 9 (PDE9) is a key enzyme in the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. Its inhibition has shown therapeutic potential in the treatment of cognitive disorders, heart failure, and other conditions.[4] (S)-(tetrahydrofuran-3-yl)hydrazine is a crucial intermediate in the synthesis of potent and selective PDE9 inhibitors, particularly those based on the 1H-pyrazolo[4,3-c]quinolin-4(5H)-one scaffold.
Synthetic Workflow for 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives
The synthesis of these PDE9 inhibitors typically involves a multi-step sequence, with the key pyrazole ring formation step utilizing (S)-(tetrahydrofuran-3-yl)hydrazine. The following diagram illustrates a general workflow for this synthesis.
Caption: General synthetic workflow for PDE9 inhibitors.
Protocol 1: Synthesis of a 1-((S)-tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one Derivative
This protocol is a representative example of the synthesis of a PDE9 inhibitor using (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride. The initial steps involve the formation of a functionalized quinolinone, which then undergoes cyclocondensation with the hydrazine derivative.
Materials:
-
Substituted 2-aminobenzoic acid
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
(S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride
-
Triethylamine (TEA) or other suitable base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Quinolinone Intermediate: The synthesis of the quinolinone core can be achieved through various established methods. A common approach involves the reaction of a substituted 2-aminobenzoic acid with a suitable three-carbon building block, followed by cyclization.
-
Activation of the Quinolinone: The quinolinone intermediate is then reacted with DMF-DMA to form an enaminone. This activated intermediate is crucial for the subsequent cyclocondensation step.
-
Cyclocondensation with (S)-(Tetrahydrofuran-3-yl)hydrazine:
-
To a solution of the enaminone intermediate in a suitable solvent such as ethanol, add (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride.
-
A base, such as triethylamine, is added to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-((S)-tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivative.
-
Quantitative Data Summary:
| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Quinolinone Formation | Substituted 2-aminobenzoic acid, etc. | Substituted quinolinone | 70-85 | >95 |
| Enaminone Formation | Substituted quinolinone, DMF-DMA | Enaminone intermediate | 85-95 | >95 |
| Cyclocondensation | Enaminone intermediate, (S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride | 1-((S)-tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one | 60-75 | >98 |
Application in the Synthesis of Other Heterocyclic Scaffolds
The utility of this compound extends beyond the synthesis of PDE9 inhibitors. Its hydrazine functionality makes it a valuable precursor for a wide range of heterocyclic systems with potential therapeutic applications.
Protocol 2: General Procedure for the Synthesis of Pyrazoles via Condensation with 1,3-Dicarbonyl Compounds
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. This protocol outlines a general procedure for this transformation using this compound.
Materials:
-
A 1,3-dicarbonyl compound (e.g., a β-ketoester or a 1,3-diketone)
-
This compound
-
A suitable solvent (e.g., ethanol, acetic acid)
-
A base (if necessary, e.g., sodium acetate)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in the chosen solvent, add this compound.
-
If the dihydrochloride salt is used, a base such as sodium acetate may be added to neutralize the acid.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Reaction Scheme:
Caption: General synthesis of pyrazoles.
Conclusion: A Building Block of Strategic Importance
This compound is a versatile and valuable building block in drug discovery and development. Its unique structural features, combining the favorable pharmacokinetic properties of the tetrahydrofuran moiety with the synthetic versatility of the hydrazine group, make it an ideal starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The detailed protocols provided in this application note serve as a practical guide for researchers to effectively utilize this important intermediate in their drug discovery programs. The continued exploration of new synthetic methodologies and applications for this compound is expected to lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link][2]
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(1), 55–74. [Link][3]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Khile, A. S., et al. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- Reuman, M., et al. (1995). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of medicinal chemistry, 38(14), 2531–2540. [Link][4]
- El-Faham, A., et al. (2011). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Heterocyclic Chemistry, 48(2), 268-274. [Link][5]
- Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Synthesis of Substituted Hydrazine Derivatives: Application Notes and Protocols
Introduction: The Pivotal Role of Substituted Hydrazines
Substituted hydrazines are a cornerstone of modern chemical and pharmaceutical sciences. Their unique structural motif, characterized by a nitrogen-nitrogen single bond, imparts a rich reactivity profile that has been exploited in the synthesis of a vast array of functional molecules. In the pharmaceutical industry, the hydrazine scaffold is a recurring feature in drugs for a wide range of therapeutic areas, including depression (e.g., phenelzine), Parkinson's disease, and infectious diseases.[1][2][3] Beyond medicine, substituted hydrazines are indispensable precursors for the synthesis of heterocycles, agrochemicals, and energetic materials.[1][2][3]
The synthetic accessibility of substituted hydrazines has been a subject of intense research, leading to the development of a diverse toolbox of methodologies. This application note provides a detailed guide to three robust and high-yield strategies for the synthesis of substituted hydrazine derivatives: the green reduction of N-nitrosamines, the selective alkylation of protected hydrazines, and the palladium-catalyzed arylation of hydrazines. Each section will delve into the mechanistic underpinnings of the transformation, provide a detailed experimental protocol for a representative reaction, and present data on the scope and limitations of the method.
Method 1: Green Reduction of N-Nitrosamines with Thiourea Dioxide
The reduction of N-nitrosamines to their corresponding hydrazines is a classical and reliable transformation.[4] While traditional methods often employ metal-based reducing agents, recent advancements have focused on more environmentally benign approaches. A noteworthy example is the use of thiourea dioxide (TDO) as a sustainable and efficient reductant.[4][5] This method offers mild reaction conditions, proceeds in an aqueous medium, and generates non-toxic byproducts, aligning with the principles of green chemistry.
Mechanistic Rationale
The reductive power of thiourea dioxide in an aqueous basic medium is attributed to the in situ formation of sulfoxylic acid. The tautomeric form of thiourea dioxide, aminoiminomethanesulfinic acid (AIMS), is believed to be the active species that, upon decomposition, releases the potent reducing agent. This species then effectively reduces the nitroso group of the N-nitrosamine to the corresponding amine, yielding the hydrazine derivative. A key advantage of this method is its functional group tolerance; sensitive moieties such as alkenes, alkynes, and aryl halides are typically stable under these conditions.[4][5]
Experimental Workflow: Reduction of N-Nitrosamines
Caption: General workflow for the reduction of N-nitrosamines using thiourea dioxide.
Detailed Protocol: Synthesis of 1,1-Diphenylhydrazine from N-Nitrosodiphenylamine
This protocol is adapted from the work of Chaudhary et al. published in Green Chemistry.[4]
Materials:
-
N-Nitrosodiphenylamine (1.0 mmol, 198.2 mg)
-
Thiourea dioxide (1.5 mmol, 162.2 mg)
-
Sodium hydroxide (2.0 mmol, 80 mg)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-nitrosodiphenylamine (1.0 mmol) and a solution of sodium hydroxide (2.0 mmol) in deionized water (5 mL).
-
Stir the mixture at room temperature until the N-nitrosodiphenylamine is fully dissolved.
-
To the resulting solution, add thiourea dioxide (1.5 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,1-diphenylhydrazine.
Substrate Scope and Yields
The thiourea dioxide reduction method is applicable to a wide range of aryl-N-nitrosamines, affording the corresponding hydrazines in good to excellent yields.
| Entry | Substrate (N-Nitrosamine) | Product (Hydrazine) | Yield (%)[4] |
| 1 | N-Nitrosodiphenylamine | 1,1-Diphenylhydrazine | 95 |
| 2 | N-Nitroso-N-phenylbenzylamine | 1-Benzyl-1-phenylhydrazine | 92 |
| 3 | 1-Nitrosoindoline | 1-Aminoindoline | 89 |
| 4 | N-Nitroso-4-chlorodiphenylamine | 1-(4-Chlorophenyl)-1-phenylhydrazine | 94 |
| 5 | N-Nitroso-4-methoxydiphenylamine | 1-(4-Methoxyphenyl)-1-phenylhydrazine | 96 |
Method 2: Selective Alkylation of Hydrazine Derivatives via a Nitrogen Dianion
Direct alkylation of hydrazine can lead to a mixture of products due to the presence of two nucleophilic nitrogen atoms. To achieve high selectivity, a protection-deprotonation-alkylation strategy is often employed. A particularly elegant and efficient method developed by Bredihhin and Mäeorg involves the formation of a nitrogen dianion from an N-Boc-protected hydrazine, which allows for selective mono- or dialkylation.[1][2][3]
Mechanistic Rationale
The key to this methodology is the differential acidity of the two N-H protons in a protected hydrazine such as N-Boc-phenylhydrazine. The proton on the nitrogen adjacent to the Boc group is significantly more acidic than the proton on the nitrogen attached to the phenyl group. Treatment with a strong base, such as n-butyllithium (n-BuLi), allows for the sequential deprotonation to form first a monoanion and then a dianion. This dianion can then be selectively alkylated. The less hindered and more nucleophilic nitrogen (the one bearing the phenyl group) is typically alkylated first. By carefully controlling the stoichiometry of the alkylating agent, selective mono-alkylation can be achieved. Alternatively, sequential addition of two different alkylating agents allows for the synthesis of unsymmetrically disubstituted hydrazines in a one-pot fashion.[1][2][3]
Reaction Pathway: Selective Alkylation
Caption: Stepwise deprotonation and alkylation of N-Boc-phenylhydrazine.
Detailed Protocol: Selective Mono-alkylation of N-Boc-phenylhydrazine
This protocol is based on the work of Bredihhin, Groth, and Mäeorg in Organic Letters.[1][2]
Materials:
-
N-Boc-phenylhydrazine (1.0 mmol, 208.2 mg)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
n-Butyllithium (2.5 M in hexanes, 0.84 mL, 2.1 mmol)
-
Alkyl halide (e.g., benzyl bromide, 1.0 mmol, 171.0 mg)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-phenylhydrazine (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 mmol) dropwise to the stirred solution. The formation of the dianion is often indicated by a color change.
-
After stirring for 30 minutes at -78 °C, warm the reaction mixture to room temperature and then add the alkyl halide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours, monitor by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-N'-Boc-phenylhydrazine.
Substrate Scope and Yields for Mono-alkylation
This method demonstrates good to excellent yields for the mono-alkylation of the phenyl-substituted nitrogen with a variety of alkyl halides.
| Entry | Alkyl Halide | Product | Yield (%)[3] |
| 1 | Methyl iodide | N-Methyl-N'-Boc-N-phenylhydrazine | 92 |
| 2 | Ethyl bromide | N-Ethyl-N'-Boc-N-phenylhydrazine | 88 |
| 3 | Benzyl bromide | N-Benzyl-N'-Boc-N-phenylhydrazine | 95 |
| 4 | Allyl bromide | N-Allyl-N'-Boc-N-phenylhydrazine | 93 |
| 5 | Propargyl bromide | N-Propargyl-N'-Boc-N-phenylhydrazine | 85 |
Method 3: Palladium-Catalyzed N-Arylation of Hydrazines (Buchwald-Hartwig Amination)
The formation of a C(sp²)-N bond is a fundamental transformation in organic synthesis, and the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose.[6][7][8] This reaction can be effectively applied to the synthesis of arylhydrazines by coupling an aryl halide or triflate with a hydrazine derivative.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. Initially, a Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. Coordination of the hydrazine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, which regenerates the Pd(0) catalyst and releases the N-arylhydrazine product. The choice of phosphine ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, as well as the stability of the catalytic species.[6][7][8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of hydrazines.
Detailed Protocol: Synthesis of N-Phenyl-N'-(p-tolyl)hydrazine
This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a diarylhydrazine.
Materials:
-
Phenylhydrazine (1.2 mmol, 130 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.6 mg)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube, followed by 4-bromotoluene (1.0 mmol) and phenylhydrazine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-phenyl-N'-(p-tolyl)hydrazine.
Substrate Scope and Yields
The Buchwald-Hartwig amination is a highly versatile method that tolerates a wide range of functional groups on both the aryl halide and the hydrazine coupling partners.
| Entry | Aryl Halide | Hydrazine | Product | Yield (%)[6][7] |
| 1 | 4-Bromoanisole | Phenylhydrazine | N-(4-Methoxyphenyl)-N'-phenylhydrazine | 85 |
| 2 | 3-Chloropyridine | Phenylhydrazine | N-(Pyridin-3-yl)-N'-phenylhydrazine | 78 |
| 3 | 1-Bromonaphthalene | tert-Butyl carbazate | tert-Butyl 2-(naphthalen-1-yl)hydrazinecarboxylate | 91 |
| 4 | 4-Bromobenzonitrile | Phenylhydrazine | 4-((2-Phenylhydrazinyl)amino)benzonitrile | 82 |
| 5 | 2-Bromotoluene | Phenylhydrazine | N-Phenyl-N'-(o-tolyl)hydrazine | 75 |
Conclusion
The synthesis of substituted hydrazine derivatives is a critical endeavor in organic and medicinal chemistry. The three methodologies presented in this application note—the green reduction of N-nitrosamines, the selective alkylation of protected hydrazines, and the palladium-catalyzed N-arylation—represent robust, high-yield, and versatile strategies for accessing a wide range of these valuable compounds. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and efficiently synthesize the substituted hydrazine derivatives required for their specific applications. The continued development of novel and improved synthetic methods will undoubtedly further expand the utility of this important class of molecules.
References
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
- Bredihhin, A., & Mäeorg, U. (2007). Use of polyanions for alkylation of hydrazine derivatives. Organic Letters, 9(24), 4975–4977. [Link]
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Chaudhary, P., Gupta, S., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2016). A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. Green Chemistry, 18(23), 6215-6221. [Link]
- Hatt, H. H. (1932). unsym.-Dimethylhydrazine hydrochloride. Organic Syntheses, 12, 20.
- Lasker, J. M., & Sivarajah, K. (1983). Reductive metabolism of N-nitrosodiphenylamine to the corresponding hydrazine derivative. Cancer Research, 43(6), 2564-2568.
- Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]
- Thiourea dioxide, an efficient reagent to reduce aryl-N-nitrosamines to the corresponding hydrazines.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(24), 3803–3805. [Link]
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
Sources
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modern Protocols for N-N Bond Formation Using Hydrazine Derivatives
Abstract
The nitrogen-nitrogen (N-N) bond is a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and energetic materials. The inherent lability and unique electronic nature of the N-N bond present significant synthetic challenges, necessitating robust and selective methodologies for its construction. Hydrazine and its derivatives serve as indispensable building blocks in this field, providing a direct route to both acyclic hydrazine structures and a multitude of N-heterocycles. This application note provides an in-depth guide to key experimental protocols for N-N bond formation, designed for researchers in organic synthesis and drug development. We will explore transition-metal-catalyzed cross-couplings for unsymmetrical hydrazides, classic and modern methods for the synthesis of pyrazole and triazole heterocycles, and oxidative strategies for hydrazine synthesis. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and field-proven considerations to ensure experimental success and reproducibility.
Introduction: The Central Role of Hydrazine Derivatives in N-N Bond Synthesis
The synthesis of molecules containing nitrogen-nitrogen bonds has been a subject of intense research due to their prevalence in biologically active compounds and materials science.[1] Hydrazines, hydrazides, and related N-N containing heterocycles like pyrazoles and triazoles are scaffolds of significant pharmaceutical importance. However, the construction of the N-N bond is non-trivial. Challenges include the high electronegativity of nitrogen, which complicates many traditional cross-coupling approaches, and the need to control selectivity in unsymmetrical systems.[2] Furthermore, the N-N bond can be susceptible to cleavage under certain reductive or oxidative conditions, demanding carefully optimized reaction protocols.[3]
Hydrazine derivatives offer a versatile and powerful platform to address these challenges. They can act as nucleophiles or be incorporated into cyclization reactions to build complex molecular architectures. Modern synthetic chemistry has moved beyond classical condensation methods, introducing sophisticated catalytic and oxidative systems that offer greater control, efficiency, and functional group tolerance.[4][5] This guide focuses on practical, reproducible protocols that exemplify key contemporary strategies for N-N bond formation.
Strategic Approaches to N-N Bond Formation
The methodologies for constructing N-N bonds from hydrazine derivatives can be broadly categorized. This guide will focus on two principal routes: intermolecular coupling to form substituted hydrazines/hydrazides and cyclization reactions to form stable N-heterocycles.
Figure 1: General workflow for N-N bond formation using hydrazine derivatives.
Part 1: Intermolecular N-N Coupling for Hydrazide Synthesis
The direct coupling of two different nitrogen-containing fragments is a powerful strategy for creating complex hydrazine scaffolds. Recent advances in transition-metal catalysis have enabled highly efficient and selective intermolecular N-N bond formation.
Protocol 1: Nickel-Catalyzed N-N Cross-Coupling for Unsymmetrical Hydrazide Synthesis
This protocol describes a modern approach for synthesizing hydrazides by coupling O-benzoylated hydroxamates with a wide range of amines, including challenging secondary aliphatic amines.[5][6] The method leverages a nickel catalyst, which is more economical than noble metals like iridium or rhodium, and proceeds via the formation of an electrophilic Ni-stabilized acyl nitrenoid intermediate.[5][7]
Causality and Mechanistic Insight: The reaction is believed to initiate with the reduction of a Ni(II) precatalyst to an active Ni(I) species by a silane reductant. This Ni(I) catalyst reacts with the O-benzoylated hydroxamate to form a key Ni-nitrenoid intermediate. This electrophilic nitrogen species is then intercepted by an amine nucleophile in an outer-sphere fashion to forge the N-N bond.[6]
Figure 2: Proposed catalytic cycle for Ni-catalyzed hydrazide synthesis.[6]
Experimental Protocol:
-
Reagents and Materials:
-
Nickel(II) catalyst: (Cp)Ni(allyl) (10 mol%)
-
Ligand: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (10 mol%)
-
Reductant: Phenylsilane (PhSiH₃) (2.0 equiv)
-
Substrates: O-Benzoylated hydroxamate (1.0 equiv), Amine (1.2 equiv)
-
Solvent: Anhydrous 1,4-dioxane
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To an oven-dried vial under a nitrogen atmosphere, add (Cp)Ni(allyl) (0.01 mmol, 10 mol%), IPr·HCl (0.01 mmol, 10 mol%), and NaOtBu (0.01 mmol, 10 mol%).
-
Add 0.5 mL of anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature to allow for precatalyst formation.
-
Add the O-benzoylated hydroxamate (0.1 mmol, 1.0 equiv) and the amine (0.12 mmol, 1.2 equiv) to the vial.
-
Add phenylsilane (0.2 mmol, 2.0 equiv) via syringe.
-
Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation and Trustworthiness:
-
The protocol's reliability is demonstrated by its broad substrate scope, including aryl and aliphatic amines.[5]
-
Control experiments omitting the nickel catalyst, ligand, or reductant should result in no product formation, confirming the necessity of each component.
-
Safety Note: Nickel compounds are potential carcinogens and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phenylsilane is flammable.
-
Data Summary:
| Entry | Amine Substrate | O-Benzoyl Hydroxamate | Yield (%)[5] |
| 1 | Aniline | Benzoyl-hydroxamate | 81% |
| 2 | Dibenzylamine | Benzoyl-hydroxamate | 75% |
| 3 | Morpholine | Benzoyl-hydroxamate | 68% |
| 4 | N-Methylaniline | Benzoyl-hydroxamate | 72% |
Part 2: Synthesis of N-N Heterocycles
The cyclocondensation of hydrazine derivatives with appropriate bifunctional reagents is a cornerstone for the synthesis of five-membered heterocycles containing an N-N bond. Pyrazoles and triazoles are prominent examples with extensive applications in medicinal chemistry.
Protocol 2: Knorr Pyrazole Synthesis
The Knorr synthesis is a classic, robust method for preparing pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[8] The choice of an unsymmetrical dicarbonyl can lead to regioisomeric products, a key consideration in synthetic design.
Causality and Mechanistic Insight: The reaction proceeds through initial condensation of one of the hydrazine nitrogens with a carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic conditions yields the aromatic pyrazole ring.[8]
Experimental Protocol:
-
Reagents and Materials:
-
Hydrazine derivative: Phenylhydrazine (1.0 equiv)
-
1,3-Dicarbonyl compound: Acetylacetone (1.0 equiv)
-
Solvent: Ethanol
-
Catalyst: Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware, reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol.
-
Add acetylacetone (1.00 g, 10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 1-2 hours.
-
Monitor the reaction by TLC. The product, 1-phenyl-3,5-dimethylpyrazole, will be more nonpolar than the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
-
Self-Validation and Trustworthiness:
-
The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
-
The reaction is highly reproducible and generally gives good to excellent yields for simple substrates.[9][10]
-
Safety Note: Hydrazine and its derivatives are toxic and should be handled with care in a fume hood.
-
Protocol 3: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
To improve reaction times and yields, modern protocols often employ microwave irradiation. This method describes a rapid, single-step synthesis of trisubstituted pyrazoles from hydrazines and metal-dibenzylideneacetonate complexes, where the complex itself serves as the source of the dicarbonyl moiety.[9][10]
Experimental Protocol:
-
Reagents and Materials:
-
Hydrazine derivative: 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)
-
Diketone source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.5 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials and system.
-
-
Procedure:
-
To a 10 mL microwave reactor vial, add 4-chlorophenylhydrazine hydrochloride (0.18 g, 1.0 mmol) and Pd₂(dba)₃ (0.46 g, 0.5 mmol).
-
Add 1 mL of DMSO.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C with a power of 50 watts for 5 minutes.[10]
-
After irradiation, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 1-(4-chlorophenyl)-5-phenyl-3-styryl-1H-pyrazole.
-
Data Summary:
| Entry | Hydrazine Substrate | Diketone Source | Conditions | Yield (%)[9][10] |
| 1 | Phenylhydrazine | M(acac)₂ | MW, 100 °C, 5 min | 96% |
| 2 | Phenylhydrazine | Pd₂(dba)₃ | MW, 100 °C, 5 min | 92% |
| 3 | 4-Fluorophenylhydrazine | Pd₂(dba)₃ | MW, 100 °C, 5 min | 94% |
Protocol 4: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
1,2,4-Triazoles are another class of heterocycles with significant biological activity. They can be synthesized in a one-pot reaction from carboxylic acids, primary amidines, and monosubstituted hydrazines.[11]
Experimental Protocol:
-
Reagents and Materials:
-
Carboxylic acid: Benzoic acid (1.1 equiv)
-
Activating agent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv)
-
Amidine: Benzamidine hydrochloride (1.0 equiv)
-
Hydrazine: Methylhydrazine (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a vial, dissolve benzoic acid (1.1 mmol) and HATU (1.1 mmol) in DMF (2 mL). Stir for 5 minutes.
-
Add benzamidine hydrochloride (1.0 mmol) and DIPEA (4.0 mmol). Stir for 30 minutes at room temperature.
-
Add methylhydrazine (1.2 mmol) to the mixture.
-
Seal the vial and heat to 120 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the 1,3,5-trisubstituted 1,2,4-triazole.
-
Troubleshooting and Key Considerations
-
Handling Hydrazines: Many hydrazine derivatives are toxic and potentially explosive. Always handle them in a well-ventilated fume hood, wear appropriate PPE, and consult the Safety Data Sheet (SDS).
-
Regioselectivity: In reactions with unsymmetrical reagents (e.g., Knorr synthesis with an unsymmetrical diketone), a mixture of regioisomers is often possible. Careful reaction design and analysis (e.g., by 2D NMR) are crucial.
-
Over-oxidation: In oxidative coupling reactions, the desired hydrazine product can sometimes be further oxidized. Careful control of the oxidant stoichiometry and reaction time is essential.[12]
-
Microwave Safety: Ensure that the reaction vial is properly sealed and that the volume does not exceed the manufacturer's recommendation to avoid pressure buildup.
Conclusion
The protocols detailed in this application note represent a combination of foundational and cutting-edge methods for the strategic construction of N-N bonds using hydrazine derivatives. From the catalytic synthesis of complex hydrazides to the efficient, microwave-assisted formation of pyrazoles, these techniques provide chemists with a versatile toolkit for accessing valuable molecular scaffolds. The key to success lies in understanding the underlying mechanisms, which informs the rational selection of reagents, catalysts, and reaction conditions, thereby enabling the reliable and reproducible synthesis of target molecules for research and development.
References
- Wikipedia.
- Venkateswarlu, V., Kour, J., Kumar, K. A. A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27931-27941. [Link]
- Barbor, J. P., Nair, V. N., Sharp, K. R., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(27), 15071-15077. [Link]
- Wang, C., & Glorius, F. (2024). Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions.
- ResearchGate. (2018).
- Li, Y., Yuan, Y., & Zhang, W. (2020). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Journal of Chemistry, 38(10), 1105-1108. [Link]
- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
- Taylor, C. G. (2020). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Birmingham Research Archive. [Link]
- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- Venkateswarlu, V., Kour, J., Kumar, K. A. A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. [Link]
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(7), 2674-2677. [Link]
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
- ElectronicsAndBooks.
- Barbor, J. P., Nair, V. N., Sharp, K. R., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides.
- Wang, Y., Zhang, Y., & Wei, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982238. [Link]
- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
- Yu, W., & Chang, J. (2015). Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. Organic & Biomolecular Chemistry, 13(28), 7592-7596. [Link]
- ResearchGate. (2015). Iodine-Mediated Oxidative N−N Coupling of Secondary Amines to Hydrazines | Request PDF. [Link]
- Wikipedia. Unsymmetrical dimethylhydrazine. [Link]
- Semantic Scholar. (2009).
- Organic Chemistry Portal.
- Le P., J., & Gicquel, M. (2021). Cross-dehydrogenative N–N couplings. RSC Publishing. [Link]
- Li, J., & Li, C.-J. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
- Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
- Morcillo, S. P., & Kaiser, D. (2020). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
- Li, G., Miller, S. P., & Radosevich, A. T. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14464-14469. [Link]
- ResearchGate. (2024).
- ResearchGate. (2024).
- Organic Chemistry Portal. (2012).
- Dar'in, D., & Krasavin, M. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(21), 6432. [Link]
- Nenajdenko, V. G., Shmatova, O. I., & Muzalevskiy, V. M. (2023). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Molecules, 28(16), 5990. [Link]
- Butler, T. W., & Ellman, J. A. (2011). A Synthesis of Symmetrical and Unsymmetrical Pyrazines.
- Organic Syntheses. (2014). 4-Amino-3,5-dihydrazino-1,2,4-triazole. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation [ccspublishing.org.cn]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Heterocycles from Hydrazine Precursors
Introduction: The Versatility of Hydrazine in Heterocyclic Synthesis
Hydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. The two adjacent, nucleophilic nitrogen atoms of the hydrazine moiety provide a unique reactive handle for the construction of diverse ring systems. This guide offers an in-depth exploration of established and reliable methods for synthesizing key heterocycles from hydrazine precursors, complete with mechanistic insights, detailed protocols, and comparative data to aid researchers in their experimental design.
I. Synthesis of Five-Membered Heterocycles
Five-membered heterocycles containing nitrogen are ubiquitous in biologically active molecules. Hydrazine serves as a critical precursor for several important classes, including pyrazoles and indoles.
A. Knorr Pyrazole Synthesis: The Reaction of Hydrazines with 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely used method for the preparation of substituted pyrazoles.[1] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[2][3] The versatility of this method allows for the synthesis of a wide range of pyrazole derivatives, which are key pharmacophores in numerous drugs.[1][4]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Comparative Reaction Conditions for Knorr Pyrazole Synthesis
| R1 (Hydrazine) | R2 (Dicarbonyl) | R3 (Dicarbonyl) | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl | CH3 | OC2H5 | Acetic Acid | 100 | High | [5] |
| H | CH3 | CH3 | Acetic Acid/Propanol | 100 | High | [5] |
| H | CF3 | Aryl | - | - | Good to Excellent | [6] |
| Tosyl | - | - | DABCO | - | - | [2] |
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1,3-pentanedione, 1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-dimethylpyrazole.
B. Fischer Indole Synthesis: From Arylhydrazines and Carbonyls
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[8][9] This reaction is of great importance in the synthesis of various natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[8]
Mechanism of the Fischer Indole Synthesis
The reaction begins with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.[10] The hydrazone then tautomerizes to an enamine, which, after protonation, undergoes a[8][8]-sigmatropic rearrangement.[11][12] The resulting diimine intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[8][11]
Caption: Key steps in the Fischer indole synthesis workflow.
Catalysts for Fischer Indole Synthesis
A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[8][9]
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H2SO4, Polyphosphoric acid (PPA), p-Toluenesulfonic acid |
| Lewis Acids | Boron trifluoride (BF3), Zinc chloride (ZnCl2), Aluminum chloride (AlCl3) |
Detailed Experimental Protocol: Synthesis of 2-Phenylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a few drops of glacial acetic acid and stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.
-
Indolization: Add a Lewis acid catalyst, such as zinc chloride (1.2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
II. Synthesis of Six-Membered Heterocycles
Six-membered nitrogen-containing heterocycles are another critical class of compounds with diverse applications. Hydrazine is a key precursor for the synthesis of pyridazines and their derivatives.
A. Synthesis of Pyridazines and Pyridazinones
Pyridazines are typically synthesized by the condensation of hydrazine with 1,4-dicarbonyl compounds.[13] Pyridazinone derivatives can be prepared from the reaction of hydrazine with γ-keto acids or their esters.[14][15]
General Synthetic Strategy for Pyridazines
The reaction of a 1,4-dicarbonyl compound with hydrazine initially forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine.[13]
Caption: General workflow for the synthesis of pyridazines.
Detailed Experimental Protocol: Synthesis of a Pyridazinone Derivative [14]
-
Reaction Setup: To a solution of the appropriate γ-keto acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent to yield the desired pyridazinone.
III. Synthesis of Other Important Heterocycles
Hydrazine and its derivatives are also precursors to other important heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
A. Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are frequently synthesized from the cyclization of acyl hydrazides.[16] A common method involves the reaction of an acyl hydrazide with a carboxylic acid or its derivative, followed by dehydrative cyclization.[17]
Detailed Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [18]
-
Reaction Setup: In a reaction vessel, combine an aldehyde (1 equivalent), a hydrazide (1 equivalent), and methanol. Stir until hydrazone formation is complete (monitored by LCMS).
-
Electrochemical Setup: Add tetraethylammonium tetrafluoroborate (1 equivalent), DABCO (1 equivalent), and acetonitrile.
-
Electrolysis: Carry out the electrolysis at a constant current until the starting material is consumed.
-
Work-up and Purification: After the reaction, concentrate the mixture and purify the residue by column chromatography to obtain the 2,5-disubstituted 1,3,4-oxadiazole.
B. Synthesis of 1,2,4-Triazoles
A variety of methods exist for the synthesis of 1,2,4-triazoles from hydrazine precursors. One common approach is the reaction of hydrazines with amidines.[19] Another method involves the condensation of hydrazines with diacylamines, known as the Einhorn-Brunner reaction.[20]
Detailed Experimental Protocol: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [19]
-
Acyl Amidine Formation: In a suitable solvent, activate a carboxylic acid (1 equivalent) with a coupling agent (e.g., HATU) and then add a primary amidine (1 equivalent) to form the acyl amidine intermediate.
-
Cyclization: Add a monosubstituted hydrazine (1.5 equivalents) and acetic acid (10 equivalents) to the crude acyl amidine solution.
-
Reaction: Heat the reaction mixture at 80 °C for 3 hours.
-
Work-up and Purification: After cooling, perform an appropriate work-up and purify the product by chromatography to yield the 1,3,5-trisubstituted 1,2,4-triazole.
Conclusion
This guide provides a comprehensive overview of the synthesis of several key heterocyclic systems from hydrazine precursors. The detailed mechanisms, comparative tables, and step-by-step protocols are intended to serve as a valuable resource for researchers in organic and medicinal chemistry. The versatility of hydrazine as a building block continues to inspire the development of novel synthetic methodologies for accessing structurally diverse and biologically relevant heterocycles.
References
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing).
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- Fischer indole synthesis - Wikipedia.
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed Central.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
- An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC - NIH.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace.
- SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds.
- Fischer Indole Synthesis - J&K Scientific LLC.
- Describe Fischer Indole Synthesis | Reaction and Mechanism - 88Guru.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- synthesis of 1,2,4 triazole compounds - ISRES.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal.
- Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines | The Journal of Organic Chemistry - ACS Publications.
- CS216930B2 - Method of preparation of the pyrazoles - Google Patents.
- synthesis of pyrazoles - YouTube.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- 1,2,4-Triazole Synthesis via Amidrazones.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Knorr pyrazole synthesis - Name-Reaction.com.
- SYNTHESIS OF PYRIDAZINONE DERIVATIVES - Ovid.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.
- Knorr pyrrole synthesis - Wikipedia.
- Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! - YouTube.
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed.
- SYNTHESIS OF CINNOLINE RING FORMATION FROM SOME ARYLHYDRAZONES | TSI Journals.
- Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- Cinnoline - Wikipedia.
- Paal–Knorr synthesis - Wikipedia.
- Synthesis of Pyridazine - ChemTube3D.
- (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
- METHODS FOR THE SYNTHESIS OF CINNOLINES | Chemistry of Heterocyclic Compounds.
- A Concise Review on Cinnolines - Innovative Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 88guru.com [88guru.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 18. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
(Tetrahydrofuran-3-yl)hydrazine: A Versatile Reagent for Heterocyclic Synthesis in Drug Discovery
(An Application Note for Researchers, Scientists, and Drug Development Professionals)
Introduction
(Tetrahydrofuran-3-yl)hydrazine has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural motif, combining a cyclic ether with a reactive hydrazine moiety, offers a gateway to a diverse range of heterocyclic compounds. The tetrahydrofuran (THF) ring is a prevalent feature in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides an in-depth exploration of the applications of (tetrahydrofuran-3-yl)hydrazine in the synthesis of key heterocyclic scaffolds, complete with detailed mechanistic insights and practical experimental protocols.
Core Applications in Heterocyclic Synthesis
The reactivity of the hydrazine group in (tetrahydrofuran-3-yl)hydrazine allows for its participation in a variety of classical and modern cyclization reactions. This note will focus on three principal applications: the synthesis of pyrazoles, pyridazinones, and indoles. These heterocyclic cores are of significant interest in drug development due to their prevalence in biologically active molecules.
Synthesis of 1-(Tetrahydrofuran-3-yl)pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a robust and widely employed method for the construction of the pyrazole ring. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of (tetrahydrofuran-3-yl)hydrazine with various β-dicarbonyl compounds provides a direct route to 1-(tetrahydrofuran-3-yl) substituted pyrazoles.
Mechanism and Rationale:
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the β-dicarbonyl compound.
Experimental Protocol: Synthesis of 1-(Tetrahydrofuran-3-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction of (tetrahydrofuran-3-yl)hydrazine hydrochloride with acetylacetone (2,4-pentanedione).
Materials:
-
(Tetrahydrofuran-3-yl)hydrazine hydrochloride
-
Acetylacetone
-
Ethanol
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to liberate the free hydrazine.
-
Add acetylacetone (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(tetrahydrofuran-3-yl)-3,5-dimethyl-1H-pyrazole.
Data Summary:
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| (Tetrahydrofuran-3-yl)hydrazine | Acetylacetone | 1-(Tetrahydrofuran-3-yl)-3,5-dimethyl-1H-pyrazole | 85-95% |
| (Tetrahydrofuran-3-yl)hydrazine | Ethyl Acetoacetate | 5-Methyl-2-(tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one | 80-90% |
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr synthesis of 1-(Tetrahydrofuran-3-yl)pyrazoles.
Synthesis of 2-(Tetrahydrofuran-3-yl)pyridazin-3(2H)-ones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the reaction of a hydrazine with a γ-ketoacid or its corresponding ester. This cyclocondensation provides a straightforward entry to pyridazinone derivatives bearing the tetrahydrofuran moiety.
Mechanism and Rationale:
The reaction is believed to proceed via the formation of a hydrazone with the keto group of the γ-ketoacid. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or ester) carbonyl group, followed by dehydration, yields the stable pyridazinone ring.
Experimental Protocol: Synthesis of 6-methyl-2-(tetrahydrofuran-3-yl)pyridazin-3(2H)-one
This protocol describes the reaction of (tetrahydrofuran-3-yl)hydrazine with levulinic acid.
Materials:
-
(Tetrahydrofuran-3-yl)hydrazine hydrochloride
-
Levulinic acid
-
Acetic acid
-
Sodium acetate
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of (tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq), levulinic acid (1.0 eq), and sodium acetate (1.1 eq) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-methyl-2-(tetrahydrofuran-3-yl)pyridazin-3(2H)-one.
Diagram: Pyridazinone Synthesis Workflow
Caption: General workflow for the synthesis of 2-(Tetrahydrofuran-3-yl)pyridazin-3(2H)-ones.
Synthesis of 1-(Tetrahydrofuran-3-yl)indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1] While (tetrahydrofuran-3-yl)hydrazine is not an arylhydrazine, this section will describe a related application in the synthesis of fused pyrazole systems, as directly analogous Fischer indole synthesis with this aliphatic hydrazine is not the primary application. A key example is its use in the synthesis of PDE9 inhibitors.[2]
Application in Fused Heterocycle Synthesis:
(S)-(Tetrahydrofuran-3-yl)hydrazine is a crucial intermediate in the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are potent PDE9 inhibitors.[2] In this multi-step synthesis, the hydrazine moiety is used to construct the fused pyrazole ring.[2]
General Principle of Fused Pyrazole Formation:
The synthesis generally involves the reaction of (S)-(tetrahydrofuran-3-yl)hydrazine with a suitably functionalized quinolone precursor. The reaction proceeds via condensation to form a hydrazone, which then undergoes an intramolecular cyclization and aromatization to yield the fused pyrazolo-quinolone scaffold.
Conceptual Workflow: Synthesis of a Fused Pyrazole System
This conceptual workflow illustrates the role of (S)-(tetrahydrofuran-3-yl)hydrazine in the synthesis of a complex heterocyclic system.
-
Starting Material: A functionalized quinolone derivative with a reactive group (e.g., a keto-ester).
-
Condensation: Reaction with (S)-(tetrahydrofuran-3-yl)hydrazine to form a hydrazone intermediate.
-
Cyclization: Intramolecular cyclization of the hydrazone, often promoted by acid or heat.
-
Aromatization: Dehydration or oxidation to form the final, stable fused pyrazole ring system.
Diagram: Fused Pyrazole Synthesis Logic
Caption: Logical flow for the synthesis of fused pyrazoles using (S)-(Tetrahydrofuran-3-yl)hydrazine.
Conclusion
(Tetrahydrofuran-3-yl)hydrazine is a highly effective reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. Its ability to readily participate in well-established cyclization reactions like the Knorr pyrazole synthesis and pyridazinone formation makes it a valuable tool for drug discovery and development. The incorporation of the tetrahydrofuran moiety provides a desirable structural element for enhancing the drug-like properties of the target molecules. The protocols and conceptual workflows provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this versatile reagent.
References
- Vunnam Venkateswarlu, Jaspreet Kour, K. A. Aravinda Kumar, Praveen Kumar Verma, G. Lakshma Reddy, Yaseen Hussain, Aliya Tabassum, Shilpi Balgotra, Sorav Gupta, Abhinandan D. Hudwekar, Ram A. Vishwakarma, and Sanghapal D. Sawant. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 2018, 8(52), 29593-29598. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Ana L. P. Martins, Ana C. S. N. de S. M. Marques, and M. Manuel B. Marques. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023, 28(18), 6523. [Link]
- Vunnam Venkateswarlu, Jaspreet Kour, K. A. Aravinda Kumar, Praveen Kumar Verma, G. Lakshma Reddy, Yaseen Hussain, Aliya Tabassum, Shilpi Balgotra, Sorav Gupta, Abhinandan D. Hudwekar, Ram A. Vishwakarma, and Sanghapal D. Sawant. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 2018, 8(52), 29593-29598. [Link]
- ResearchGate. Various methods for the synthesis of pyrazole. [Link]
- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024. [Link]
- PubMed. A three-component Fischer indole synthesis. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- Oriental Journal of Chemistry. Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Oriental Journal of Chemistry, 2021, 37(2). [Link]
- Semantic Scholar.
- Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
Sources
Anwendungs- und Protokollleitfaden: Derivatisierung von (Tetrahydrofuran-3-yl)hydrazin für das biologische Screening
Zusammenfassung für die Geschäftsleitung
Dieser technische Leitfaden beschreibt detaillierte Protokolle für die chemische Derivatisierung von (Tetrahydrofuran-3-yl)hydrazin, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung. Der Tetrahydrofuran (THF)-Ring ist ein anerkannter „privilegierter Strukturteil“ in der medizinischen Chemie, der in zahlreichen von der FDA zugelassenen Medikamenten und Naturprodukten vorkommt und vorteilhafte pharmakokinetische Eigenschaften verleiht.[1][2][3][4] In Kombination mit der reaktiven Hydrazin-Gruppe dient dieses Molekül als ideales Sprungbrett für die Synthese diverser Molekülbibliotheken. Wir stellen zwei robuste und skalierbare Synthesestrategien vor: die Bildung von Hydrazonen und die Synthese von Pyrazolen. Diese Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung konzipiert und betonen experimentelle Logik, Reproduzierbarkeit und die Erzeugung von qualitativ hochwertigen Verbindungen, die für das biologische Hochdurchsatz-Screening geeignet sind.
Einleitung: Die strategische Bedeutung von (Tetrahydrofuran-3-yl)hydrazin
Die Identifizierung neuartiger Leitstrukturen ist ein Eckpfeiler der modernen Wirkstoffentwicklung. Die Synthese von Molekülbibliotheken, die auf Kernstrukturen mit nachgewiesener biologischer Relevanz basieren, ist eine bewährte Strategie zur Beschleunigung dieses Prozesses. Der Tetrahydrofuran-Ring ist eine solche Struktur. Seine nicht-planare, gesättigte heterocyclische Natur wird oft genutzt, um die Löslichkeit zu verbessern, die metabolische Stabilität zu erhöhen und präzise dreidimensionale Wechselwirkungen mit biologischen Zielmolekülen zu ermöglichen.[1][3]
Die Hydrazin-Funktionalität (-NHNH₂) ist ein äußerst vielseitiger chemischer Griffel, der eine breite Palette von chemischen Umwandlungen ermöglicht, einschließlich Kondensations-, Zyklisierungs- und Substitutionsreaktionen.[5] Die Kombination dieser beiden Merkmale in (Tetrahydrofuran-3-yl)hydrazin (kommerziell oft als Hydrochloridsalz erhältlich[6][7]) schafft ein ideales Ausgangsmaterial für die kombinatorische Chemie und die Synthese von Bibliotheken zur Erforschung des chemischen Raums.
Dieser Leitfaden konzentriert sich auf zwei primäre Derivatisierungswege, die eine maximale strukturelle Vielfalt bei gleichzeitig hoher Reaktionszuverlässigkeit bieten.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Strategie 1: Synthese von Hydrazon-Bibliotheken
Wissenschaftliche Begründung
Die Bildung von Hydrazonen durch Kondensation von Hydrazinen mit Aldehyden oder Ketonen ist eine der robustesten und effizientesten Reaktionen in der organischen Chemie.[8] Dieser Ansatz ist ideal für die Bibliotheks-Synthese, da eine immense Vielfalt an kommerziell erhältlichen Aldehyden und Ketonen zur Verfügung steht, was die schnelle Erzeugung Tausender einzigartiger Derivate ermöglicht. Hydrazone selbst sind eine Klasse von Verbindungen mit einem breiten Spektrum an nachgewiesenen biologischen Aktivitäten, darunter antimikrobielle, antikonvulsive und antitumorale Eigenschaften, was sie zu attraktiven Zielen für das Screening macht.[9][10][11]
Schematische Darstellung der Reaktion
Abbildung 2: Allgemeine Reaktion zur Bildung von Hydrazonen.
Detailliertes Protokoll für die parallele Synthese
Dieses Protokoll ist für die Durchführung in einem 96-Well-Plattenformat optimiert, kann aber leicht für einzelne Reaktionsgefäße angepasst werden.
Materialien und Reagenzien:
-
(Tetrahydrofuran-3-yl)hydrazin-Hydrochlorid (THF-Hydrazin·HCl)
-
Triethylamin (TEA)
-
Eine Auswahl an Aldehyden oder Ketonen (als Stammlösungen in DMSO oder Ethanol)
-
Absolutes Ethanol (EtOH)
-
Ameisensäure (katalytische Menge)
-
96-Well-Reaktionsplatten mit 2 ml Volumen pro Well
-
Platten-Schüttler mit Heizfunktion
-
Analytische Dünnschichtchromatographie (DC) oder LC-MS zur Reaktionskontrolle
Protokollschritte:
-
Vorbereitung der Hydrazin-Stammlösung:
-
Lösen Sie THF-Hydrazin·HCl (1 Äq.) in absolutem Ethanol, um eine 0,2 M Lösung herzustellen.
-
Fügen Sie Triethylamin (1,1 Äq.) hinzu, um das Hydrochlorid zu neutralisieren und das freie Hydrazin in situ zu erzeugen. Mischen Sie die Lösung gründlich.
-
Einblick des Wissenschaftlers: Die in-situ-Neutralisation ist entscheidend. Die Verwendung des freien Hydrazins, das weniger stabil ist, wird vermieden, und die stöchiometrische Kontrolle wird verbessert.
-
-
Bestückung der Reaktionsplatte:
-
Geben Sie in jedes Well der 96-Well-Platte 250 µL der 0,2 M Hydrazin-Stammlösung (entspricht 0,05 mmol).
-
Fügen Sie 250 µL einer 0,2 M Lösung des entsprechenden Aldehyds oder Ketons (1 Äq.) in Ethanol hinzu.
-
-
Initiierung und Durchführung der Reaktion:
-
Fügen Sie in jedes Well 2 µL einer 10%igen Lösung von Ameisensäure in Ethanol als Katalysator hinzu.
-
Verschließen Sie die Platte sicher mit einer hitzebeständigen Dichtungsmatte.
-
Stellen Sie die Platte auf einen Schüttler-Inkubator bei 60 °C und schütteln Sie sie 4-12 Stunden lang bei 300 U/min.
-
Einblick des Wissenschaftlers: Die Reaktion wird typischerweise mittels DC oder LC-MS überwacht. Das Verschwinden des limitierenden Reagenzes (normalerweise das Hydrazin) signalisiert den Abschluss. Hydrazon-Produkte sind oft UV-aktiv und auf DC-Platten leicht zu visualisieren.
-
-
Aufarbeitung und Isolierung:
-
Kühlen Sie die Platte auf Raumtemperatur ab.
-
Für die meisten Hydrazone, die aus aromatischen Aldehyden gebildet werden, führt das Abkühlen oder die Zugabe von Wasser zur Ausfällung des Produkts.
-
Alternativ kann das Lösungsmittel unter Vakuum (z. B. mit einem SpeedVac) entfernt werden.
-
Der Rückstand kann direkt für das Screening verwendet werden, wenn eine hohe Reinheit nicht entscheidend ist, oder durch präparative HPLC oder Kristallisation weiter aufgereinigt werden.
-
-
Charakterisierung:
-
Die Strukturbestätigung erfolgt durch LC-MS, um die korrekte Masse zu verifizieren, und durch ¹H-NMR, um das charakteristische Signal des Imin-Protons (-N=CH-) zu identifizieren, das typischerweise bei 8-9 ppm erscheint.[10]
-
Datentabelle: Beispielhafte Aldehyd-Substrate
| R-Gruppe (aus R-CHO) | Molekülstruktur des Produkts | Erwarteter Zustand | Anmerkungen |
| Phenyl | THF-NH-N=CH-Ph | Weißer Feststoff | Typischerweise hohe Ausbeute (>90%), leicht durch Kristallisation zu reinigen. |
| 4-Nitrophenyl | THF-NH-N=CH-(p-NO₂-Ph) | Gelber Feststoff | Die elektronenziehende Gruppe kann die Reaktion beschleunigen. |
| 2-Furyl | THF-NH-N=CH-(2-Furyl) | Hellbrauner Feststoff | Furan-haltige Derivate sind von Interesse für die medizinische Chemie.[12] |
| Cyclohexyl | THF-NH-N=CH-Cy | Farbloses Öl | Aliphatische Aldehyde können langsamer reagieren; längere Reaktionszeiten können erforderlich sein. |
Strategie 2: Synthese von Pyrazol-Bibliotheken
Wissenschaftliche Begründung
Der Pyrazol-Ring ist ein weiterer äußerst wichtiger Heterocyclus in der Pharmazie, der in Blockbuster-Medikamenten wie Celecoxib (Celebrex) vorkommt. Die klassische Knorr-Pyrazol-Synthese, bei der ein Hydrazin mit einer 1,3-Dicarbonyl-Verbindung kondensiert wird, ist eine bewährte und vielseitige Methode zur Herstellung von substituierten Pyrazolen.[13] Diese Strategie ermöglicht die Kontrolle über die Substituenten an den Positionen 3 und 5 des Pyrazol-Rings und schafft so eine weitere Ebene der strukturellen Vielfalt. Moderne Varianten verwenden Mikrowellenbestrahlung, um die Reaktionszeiten drastisch zu verkürzen.[14]
Schematische Darstellung der Reaktion
Abbildung 3: Allgemeine Knorr-Pyrazol-Synthese.
Detailliertes Protokoll für die Mikrowellen-assistierte Synthese
Materialien und Reagenzien:
-
(Tetrahydrofuran-3-yl)hydrazin-Hydrochlorid (THF-Hydrazin·HCl)
-
Eine Auswahl an 1,3-Dicarbonyl-Verbindungen (z.B. Acetylaceton, Dibenzoylmethan)
-
Essigsäure (AcOH) als Lösungsmittel und Katalysator
-
Mikrowellenreaktor mit geeigneten Reaktionsgefäßen (z.B. 2-5 ml)
-
Ethylacetat (EtOAc) und gesättigte Natriumbicarbonat-Lösung (NaHCO₃) für die Aufarbeitung
-
Magnesiumsulfat (MgSO₄) zum Trocknen
-
Kieselgel für die Säulenchromatographie
Protokollschritte:
-
Einrichtung der Reaktion:
-
Geben Sie in ein Mikrowellenreaktionsgefäß THF-Hydrazin·HCl (100 mg, 0,72 mmol, 1 Äq.) und die 1,3-Dicarbonyl-Verbindung (1,05 Äq.).
-
Fügen Sie 3 ml Essigsäure hinzu.
-
Einblick des Wissenschaftlers: Essigsäure dient sowohl als Lösungsmittel als auch als saurer Katalysator, der die Kondensationsschritte fördert. Die Verwendung des Hydrochloridsalzes direkt ist hier vorteilhaft, da die freigesetzte HCl ebenfalls zur Katalyse beiträgt.
-
-
Mikrowellen-Bestrahlung:
-
Verschließen Sie das Gefäß und setzen Sie es in den Mikrowellenreaktor ein.
-
Bestrahlen Sie das Gemisch für 10-30 Minuten bei 120 °C. Die Reaktionszeit sollte für jedes Substrat optimiert werden.[14]
-
Sicherheitshinweis: Stellen Sie sicher, dass der Druck und die Temperatur innerhalb der sicheren Betriebsgrenzen des Instruments bleiben.
-
-
Aufarbeitung und Isolierung:
-
Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.
-
Gießen Sie das Reaktionsgemisch in eine Mischung aus 30 ml Wasser und 30 ml Ethylacetat.
-
Neutralisieren Sie die wässrige Phase vorsichtig durch langsame Zugabe von gesättigter NaHCO₃-Lösung, bis die CO₂-Entwicklung aufhört.
-
Trennen Sie die Phasen in einem Scheidetrichter. Extrahieren Sie die wässrige Phase erneut mit Ethylacetat (2 x 20 ml).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
-
Reinigung und Charakterisierung:
-
Reinigen Sie den rohen Rückstand mittels Kieselgel-Säulenchromatographie (typische Eluenten: Hexan/Ethylacetat-Gemische).
-
Die Charakterisierung erfolgt durch ¹H- und ¹³C-NMR, um die korrekte Regiochemie und die Substitutionsmuster zu bestätigen, sowie durch HRMS zur exakten Massenbestimmung.
-
Datentabelle: Beispielhafte 1,3-Dicarbonyl-Substrate
| R¹ | R² | Produktstruktur | Erwartete Ausbeute | Anmerkungen |
| CH₃ | CH₃ | 3,5-Dimethyl-1-(THF-3-yl)pyrazol | Gut bis exzellent | Ein klassisches Substrat, das eine schnelle und saubere Reaktion ermöglicht. |
| Ph | Ph | 3,5-Diphenyl-1-(THF-3-yl)pyrazol | Gut | Das Produkt ist typischerweise ein hochkristalliner Feststoff. |
| CF₃ | CH₃ | 3-Methyl-5-trifluormethyl-1-(THF-3-yl)pyrazol | Mäßig bis gut | Die asymmetrische Natur des Diketons kann zu Regioisomeren führen. Eine sorgfältige Charakterisierung ist erforderlich. |
Schlussfolgerungen und Ausblick
Die hier vorgestellten Protokolle zur Derivatisierung von (Tetrahydrofuran-3-yl)hydrazin bieten zuverlässige und flexible Methoden zur Erzeugung von strukturell vielfältigen Molekülbibliotheken. Die Hydrazon-Bildung ist eine schnelle und hochvolumige Methode zur Einführung einer breiten Palette von Substituenten, während die Pyrazol-Synthese Zugang zu einer wichtigen Klasse von pharmakologisch relevanten Heterocyclen bietet. Beide Derivat-Klassen haben ein hohes Potenzial, in biologischen Screenings aktive Verbindungen hervorzubringen.[9][11] Die sorgfältige Durchführung dieser Protokolle, gefolgt von einer gründlichen Reinigung und Charakterisierung, wird die Grundlage für erfolgreiche Wirkstoff-Entdeckungskampagnen schaffen.
Referenzen
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health (NIH). [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. [Link]
-
The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - PubMed Central. [Link]
-
A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]
-
The synthesis of hydrazone derivatives with xanthine structure. ResearchGate. [Link]
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. [Link]
-
Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. [Link]
-
Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psvmkendra.com [psvmkendra.com]
- 6. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 7. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for Tracking (Tetrahydrofuran-3-yl)hydrazine Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydrofuran-3-yl)hydrazine is a critical building block in modern medicinal chemistry, notably in the synthesis of fused pyrazole rings for therapeutic agents like PDE9 inhibitors.[1] Effective process development and quality control mandate robust analytical methods to monitor its reactions, ensuring optimal yield, purity, and impurity profiling. This guide provides a detailed examination of chromatographic and spectroscopic techniques for tracking the consumption of (Tetrahydrofuran-3-yl)hydrazine and the formation of products. We present validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind methodological choices and offering field-proven insights for implementation.
The Analytical Challenge of Hydrazines
Monitoring reactions involving small, polar molecules like (Tetrahydrofuran-3-yl)hydrazine presents distinct analytical challenges. Hydrazine and its derivatives are notoriously difficult to analyze directly for several reasons:
-
High Polarity: These compounds exhibit poor retention on standard reversed-phase (RP) HPLC columns, which separate molecules based on hydrophobicity.[2]
-
Lack of a Strong Chromophore: The simple hydrazine moiety does not absorb ultraviolet (UV) light strongly, leading to poor sensitivity with standard UV detectors.[3]
-
Potential Instability: Hydrazines can be susceptible to oxidation, which complicates sample handling and storage and can lead to inaccurate quantification.[4]
-
Low Volatility: The polarity and hydrogen-bonding capability of the hydrazine group hinder direct analysis by Gas Chromatography (GC) without chemical modification.[3]
To overcome these obstacles, analytical strategies typically rely on either chemical derivatization to create a more "analysis-friendly" molecule or employ alternative analytical techniques that do not depend on the properties that are lacking.
Strategic Workflow for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for real-time data, the complexity of the reaction matrix, and the available instrumentation. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the preferred method for reaction monitoring in pharmaceutical development due to its robustness and versatility. For (Tetrahydrofuran-3-yl)hydrazine, success hinges on overcoming its poor retention and detectability. The most reliable strategy is pre-column derivatization.
Causality of Derivatization: The reaction of the hydrazine with a derivatizing agent serves two primary purposes:
-
Increased Hydrophobicity: The resulting hydrazone derivative is significantly less polar than the parent hydrazine, allowing for excellent retention on common C18 reversed-phase columns.[5]
-
Introduction of a Chromophore: Reagents like salicylaldehyde or p-anisaldehyde introduce an aromatic ring system, creating a derivative that strongly absorbs UV light, dramatically increasing detection sensitivity.[6][7][8]
Caption: The principle of pre-column derivatization.
Application Protocol: RP-HPLC with Salicylaldehyde Derivatization
This protocol is designed for quantifying the consumption of (Tetrahydrofuran-3-yl)hydrazine in a reaction mixture.
1. Reagent and Sample Preparation:
-
Derivatizing Reagent: Prepare a 1.0 mg/mL solution of salicylaldehyde in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reaction Quenching & Sample Prep:
-
Withdraw a 100 µL aliquot from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting it into 10.0 mL of the Diluent in a volumetric flask. This minimizes further reaction post-sampling.
-
Vortex the solution thoroughly.
-
Transfer 1.0 mL of this diluted sample to an HPLC vial.
-
Add 100 µL of the salicylaldehyde Derivatizing Reagent.
-
Cap the vial and vortex. Allow the derivatization to proceed at ambient temperature for at least 15 minutes before injection.[6]
-
2. HPLC Instrumentation and Conditions: The following table summarizes a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for retaining the hydrophobic hydrazone derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the derivative. |
| Gradient | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10-12 min: 40% B | A gradient ensures elution of the derivative while separating it from other reaction components and excess reagent. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | UV/DAD at 340 nm | The salicylaldehyde hydrazone has a strong absorbance maximum around this wavelength, away from many common starting materials.[5] |
3. System Suitability:
-
Before running samples, inject a standard derivatized sample five times.
-
The Relative Standard Deviation (%RSD) for the peak area of the (Tetrahydrofuran-3-yl)hydrazine-salicylaldehyde derivative should be ≤ 2.0%.
-
The tailing factor for the peak should be ≤ 2.0.
4. Data Analysis: Monitor the decrease in the peak area of the derivatized (Tetrahydrofuran-3-yl)hydrazine over time to determine the reaction rate and endpoint.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high sensitivity and specificity, especially for impurity identification. Direct analysis is not feasible; therefore, derivatization is mandatory to increase volatility and thermal stability.[3][9] A simple and effective method uses acetone as both the solvent and derivatizing agent to form acetone (tetrahydrofuran-3-yl)hydrazone.[3][10]
Application Protocol: GC-MS with Acetone Derivatization
1. Reagent and Sample Preparation:
-
Derivatizing Agent/Solvent: HPLC-grade Acetone.
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction.
-
Dilute the aliquot into 1.0 mL of acetone in a GC vial. This step simultaneously quenches the reaction, dilutes the sample, and initiates derivatization.
-
Cap the vial and vortex. The reaction is typically instantaneous.[3]
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-624 or similar mid-polarity column, 30 m x 0.25 mm, 1.4 µm | Provides good separation for polar and non-polar compounds.[10] |
| Inlet Temp. | 220 °C | Ensures complete vaporization without thermal degradation of the derivative. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the solvent and major reaction components. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Initial: 60 °C (hold 2 min); Ramp: 20 °C/min to 240 °C (hold 5 min) | A temperature ramp effectively separates analytes with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 40-450 amu | Covers the expected mass of the derivative and potential byproducts. |
3. Data Analysis:
-
Monitor the reaction by tracking the peak corresponding to the acetone (tetrahydrofuran-3-yl)hydrazone.
-
The mass spectrum provides definitive identification. The molecular ion and characteristic fragment ions can be used for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is uniquely suited for real-time or at-line reaction monitoring because it is non-destructive and provides rich structural information about all components in the mixture simultaneously.[11][12] It allows for the direct observation of reactant consumption, intermediate formation, and product generation without derivatization or chromatographic separation.
Application Protocol: At-Line ¹H NMR Monitoring
1. Sample Preparation:
-
Set up the reaction in a deuterated solvent if possible. If not, a protonated solvent can be used with solvent suppression techniques.[11]
-
At each time point, withdraw an aliquot (approx. 0.5 mL) from the reaction mixture.
-
If necessary, cool the aliquot immediately to quench the reaction.
-
Transfer the sample directly into an NMR tube. Add a small amount of a deuterated solvent (e.g., CDCl₃ or D₂O) for locking if the main solvent is not deuterated.
-
Add an internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
2. NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹H | Offers the highest sensitivity and provides rich structural information. |
| Pulse Program | Standard single pulse (e.g., zg30) or with solvent suppression | A simple 30-degree pulse is quantitative with sufficient relaxation delay. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest | Crucial for ensuring the data is quantitative. A delay of 30 seconds is often a safe starting point. |
| Number of Scans | 4-16 | Depends on sample concentration; more scans improve the signal-to-noise ratio. |
| Temperature | As per reaction conditions, controlled by the spectrometer | Maintains reaction integrity if monitoring in-situ. |
3. Data Analysis:
-
Identify a characteristic, well-resolved signal for (Tetrahydrofuran-3-yl)hydrazine and a key product.
-
Integrate the area of the reactant signal (A_reactant) and the product signal (A_product).
-
Calculate the reaction conversion at each time point using the following formula:
% Conversion = [A_product / (A_product + A_reactant)] * 100
(This assumes a 1:1 stoichiometry and an equal number of protons giving rise to each signal. Adjust the formula based on the specific reaction and signals chosen.)
This method provides direct kinetic data and can reveal the presence of unexpected intermediates or side products, offering invaluable insight for process optimization.[13]
Conclusion
The successful monitoring of reactions involving (Tetrahydrofuran-3-yl)hydrazine is achievable through the informed application of modern analytical techniques.
-
HPLC with pre-column derivatization is a robust and widely accessible method for routine quantification and purity assessment.
-
GC-MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification, though it also requires derivatization.
-
NMR spectroscopy offers the unique advantage of non-invasive, real-time monitoring, providing comprehensive kinetic and structural data without the need for chemical modification.
The choice of method should be guided by the specific analytical needs, balancing factors of speed, sensitivity, structural information, and available resources. The protocols provided herein serve as a validated starting point for developing reliable and accurate methods for your drug development and manufacturing processes.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 332-355.
- Sane, R. T., Kamat, S. S., & Parikh, A. K. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1475-1484.
- Reddy, G. V., Kumar, B. P., Reddy, T. S., & Reddy, K. V. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1111-1117.
- Vogel, J., Herbold, B., & Koch, W. (2015). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Analytical Methods, 7(18), 7486-7502.
- Dexter, A., Steven, R. T., & Bunch, J. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.
- Johnson, R. C., & Liyai, A. O. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(6), 468-473.
- Li, Q., Yang, R., & Zhao, M. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 747-752.
- Timchenko, L. D., Smolenkov, A. D., & Shpigun, O. A. (2013). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Journal of Analytical Chemistry, 68, 836-841.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
- Foley, D. A., & Welch, C. J. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 36(10).
- Li, H., & Wulff, W. D. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 140(40), 12852-12856.
- Rittner, F., & Fraga, C. A. M. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(6), 471-479.
- Organic Syntheses. (n.d.). Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine.
- Krivchun, M. N., & Starova, G. L. (2023).
- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016).
- Thompson, A. N. (1979). Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some Other Chemical Systems. DTIC.
- Lin, D. L., Wang, S. M., Wu, C. H., Chen, B. G., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Nagata, T., Kageura, M., & Totoki, K. (1987). Forensic Toxicological Analysis of Tetrahydrofuran in Body Materials. International Journal of Legal Medicine, 98(3), 147-152.
- Lin, D. L., Wang, S. M., Wu, C. H., Chen, B. G., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
- CHEMLINKED. (2023). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Analytice. (n.d.). Laboratory Analysis of Tetrahydrofuran (THF).
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Beilstein Journal of Organic Chemistry, 11, 615-635.
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 10. sielc.com [sielc.com]
- 11. pharmtech.com [pharmtech.com]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. Organic Syntheses Procedure [orgsyn.org]
Safe Handling and Storage Procedures for Hydrazine Compounds
An Application Guide for Researchers and Drug Development Professionals
Abstract: Hydrazine and its derivatives are potent reducing agents and versatile building blocks in pharmaceutical and chemical synthesis.[1][2] However, their utility is paralleled by significant and severe health risks. Hydrazine is acutely toxic, highly corrosive, a suspected human carcinogen, and a reproductive toxin.[1][3][4][5] Both acute and chronic exposures must be rigorously prevented.[3] This guide provides a detailed framework for the safe handling, storage, and disposal of hydrazine compounds, grounded in the principles of industrial hygiene and validated by authoritative safety standards. Adherence to these protocols is non-negotiable for ensuring the safety of laboratory personnel and the integrity of research.
Foundational Knowledge: Hazard Assessment and Toxicology
A profound understanding of the risks associated with hydrazine is the cornerstone of its safe use. It is a systemic poison that can inflict severe damage even with short-term exposure.[4][6]
1.1. Primary Routes of Exposure and Health Effects Exposure can occur via inhalation, skin absorption, ingestion, and direct contact.[6][7][8]
-
Acute (Short-Term) Effects: Inhalation can cause severe irritation to the eyes, nose, and throat, leading to dizziness, nausea, headache, and potentially life-threatening pulmonary edema (fluid in the lungs).[4][6][7][9] Skin or eye contact results in severe chemical burns.[3][5][9] Systemic effects following significant exposure can include seizures, coma, and damage to the liver, kidneys, and central nervous system.[4][6][7]
-
Chronic (Long-Term) Effects: Prolonged or repeated exposure is linked to damage to the liver, kidneys, and red blood cells.[3][9] The National Institute for Occupational Safety and Health (NIOSH) and the Environmental Protection Agency (EPA) classify hydrazine as a potential and probable human carcinogen, respectively, with studies showing increased incidences of lung, liver, and nasal cavity tumors in animals.[4][7][9]
1.2. Physicochemical and Reactivity Hazards Hydrazine is a colorless, fuming, oily liquid with a distinct ammonia-like odor.[8][10] The odor threshold of ~3.7 ppm is significantly higher than safe exposure limits, making it an unreliable warning sign.[9][11]
-
Flammability and Explosivity: Anhydrous hydrazine is a flammable liquid and its vapor can be explosive, with a wide flammability range in air (4.7% to 100%).[12][13] It can ignite spontaneously when in contact with porous materials like cloth, wood, or earth, or with various metal oxides.[8][12][14]
-
Reactivity: Hydrazine is a powerful reducing agent and is extremely reactive and/or explosive with oxidizing agents (e.g., hydrogen peroxide, nitrates, perchlorates), strong acids, and certain metals and metal oxides.[9][11][13]
1.3. Occupational Exposure Limits (OELs) Various regulatory bodies have established stringent exposure limits to protect personnel. These values underscore the high toxicity of hydrazine.
| Parameter | Agency | Value | Notes |
| Permissible Exposure Limit (PEL) | OSHA (USA) | 1 ppm (1.3 mg/m³) | 8-hour Time-Weighted Average (TWA) with skin designation.[8][9] |
| Recommended Exposure Limit (REL) | NIOSH (USA) | 0.03 ppm (0.04 mg/m³) | 2-hour Ceiling Limit; potential occupational carcinogen.[8][9] |
| Threshold Limit Value (TLV) | ACGIH | 0.01 ppm (0.013 mg/m³) | 8-hour TWA; skin designation; confirmed animal carcinogen.[9][13] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH (USA) | 50 ppm | The level at which a worker can escape without irreversible health effects.[7][9] |
A Systematic Approach: The Hierarchy of Controls
The most effective strategy for mitigating the risks of hydrazine is to follow the established hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Substitution: Whenever possible, use a less hazardous form, such as hydrazine hydrate solutions (15-64 wt%), which are less flammable and toxic than anhydrous hydrazine.[5]
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of hydrazine compounds that can produce vapors must be performed inside a properly functioning chemical fume hood.[1][3][5]
-
Glove Box: For anhydrous hydrazine or highly sensitive operations, handling inside a glove box under an inert atmosphere (e.g., nitrogen) is recommended.[15]
-
Ventilation: The laboratory must have adequate general ventilation, with emergency eyewash stations and safety showers readily accessible.[15]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure risk.
-
Designated Areas: Clearly mark areas where hydrazine is stored and handled, restricting access to trained and authorized personnel only.[3][5][16]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every procedure involving hydrazine.[3]
-
Training: All personnel must receive documented training on the hazards of hydrazine, this SOP, and emergency procedures before beginning work.[3]
-
Work Practices: Never work alone when handling hydrazine.[17] Wash hands thoroughly after handling, even after removing gloves.[3][15]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1][5][15] | Prevents skin absorption, which can be fatal, and severe chemical burns.[15] Consult glove manufacturer's compatibility charts.[15] |
| Eye & Face Protection | Splash-proof chemical safety goggles (ANSI Z87.1 compliant).[5] A face shield worn over goggles is highly recommended.[1][3] | Protects against splashes that can cause severe, permanent eye damage.[3][9] |
| Body Protection | Flame-resistant lab coat.[5][15] Chemical-resistant apron for larger quantities.[18] | Protects skin from contamination and provides a barrier in case of splashes or small fires. |
| Footwear | Closed-toe shoes, preferably made of leather or rubber.[15] | Protects feet from spills. Leather is resistant but cannot be decontaminated and must be discarded if contaminated.[11] |
| Respiratory Protection | Not required for routine work within a fume hood. For emergencies or potential high-concentration exposures, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[9][15][19] | The fume hood provides primary respiratory protection. Cartridge respirators are not suitable for hydrazine.[11] |
Standard Operating Protocols
3.1. Protocol: Pre-Handling and Area Preparation
-
Verify Controls: Confirm that the chemical fume hood is operational (check airflow monitor) and that an emergency eyewash and safety shower are accessible and unobstructed.[15]
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Gather Materials: Place all necessary equipment (glassware, spatulas, etc.) and reagents inside the fume hood to minimize traffic in and out of the hood during the procedure. Use spark-proof tools if available.[15]
-
Prepare for Waste: Have a designated, clearly labeled hazardous waste container ready inside the fume hood before you begin.[15][17]
3.2. Protocol: Weighing and Preparing a Hydrazine Solution
-
Transport: Carry the primary container of hydrazine inside a secondary, chemically-resistant container (e.g., a plastic tub) from the storage location to the fume hood.[15]
-
Dispensing: Inside the fume hood, carefully unseal the container. Use appropriate techniques to transfer the required amount. For liquids, use a clean glass pipette or syringe. For solids (hydrazine salts), use a clean spatula.
-
Weighing: If weighing is required, perform it inside the fume hood on a tared vessel.
-
Dilution: If preparing a solution, slowly add the hydrazine to the diluent solvent (never the other way around, especially with water).[15] Be aware that this may be an exothermic process.
-
Sealing and Cleaning: Securely reseal the primary hydrazine container immediately after use.[15][16] Decontaminate any non-disposable equipment used (e.g., spatulas) with a suitable method before removing it from the hood.
-
Post-Handling: Once the procedure is complete and all materials are secured, remove PPE in the correct order and wash hands and arms thoroughly with soap and water.[3]
3.3. Protocol: Storage of Hydrazine Compounds
-
Location: Store hydrazine in a designated, well-ventilated, cool, and dry area.[16][17] This area should be an approved flammable liquid storage cabinet if quantities are significant.[16]
-
Segregation: Isolate hydrazine from all incompatible materials. This includes oxidizing agents, acids, metals, metal oxides, and porous organic materials.[12][15][20]
-
Containers: Keep containers tightly closed and upright to prevent leakage.[15] Storage under an inert nitrogen blanket is recommended for anhydrous hydrazine to prevent reaction with air.[12][15]
-
Secondary Containment: All hydrazine containers must be stored within a secondary container (e.g., a tray or tub) capable of holding the entire volume of the largest container.[15]
-
Labeling: Ensure all containers, including waste, are clearly labeled with the chemical name and all appropriate GHS hazard pictograms (e.g., Flammable, Corrosive, Toxic, Health Hazard).[5][15]
-
Environment: Protect containers from physical damage, direct sunlight, and other sources of heat or ignition.[15][16][20]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
4.1. Protocol: Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower.[21] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[15][19] Seek immediate medical attention.[3]
-
Eye Contact: Immediately go to the nearest eyewash station.[15] Hold eyelids open and flush with water for at least 15-30 minutes.[9] Do not allow the victim to rub their eyes.[15] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[21] Call for emergency medical assistance.[5]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[5] Seek immediate medical attention.[5][15]
-
Reporting: In all cases of exposure, call emergency services (e.g., 911) and report the incident to your supervisor and institutional Environmental Health & Safety (EHS) department as soon as possible.[3][21] Provide the Safety Data Sheet (SDS) to the responding medical personnel.
4.2. Protocol: Chemical Spills
The response to a spill depends entirely on its scale and location. When in doubt, treat it as a major spill.
Caption: Decision workflow for responding to a hydrazine spill.
-
Major Spill (Outside a fume hood, large volume, or if you are unsure):
-
Minor Spill (Small volume, fully contained within a chemical fume hood):
-
Only personnel who are trained and properly equipped should manage a minor spill.[9]
-
Ensure appropriate PPE is being worn, including respiratory protection if warranted by your institution's EHS.[15]
-
Contain the spill using a chemical spill kit with compatible absorbent materials. Do not use combustible materials.
-
Carefully collect the absorbed material using spark-proof tools and place it in a designated, sealable hazardous waste container.[15][17]
-
Decontaminate the spill area according to your institution's procedures.
-
Label the waste container and arrange for pickup via your EHS department.[15]
-
Waste Management Protocol
Hydrazine and materials contaminated with it are classified as hazardous waste and must be managed accordingly.[5][22]
-
Containerization: Designate a specific, compatible, and sealable container for hydrazine waste.[3] Never mix hydrazine waste with other waste streams, especially those containing oxidizers.[18]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Hydrazine," and all appropriate hazard warnings before the first drop of waste is added.[15]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and keep them securely closed except when adding waste.[15]
-
Disposal: Arrange for regular disposal through your institution's EHS department. Do not accumulate large quantities of waste. Dispose of regularly generated waste within 90 days.[15] Empty original containers must also be disposed of as hazardous waste.[5]
References
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
- Hydrazine - Risk Management and Safety. University of Notre Dame.
- Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of California, Santa Barbara.
- Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM).
- Hydrazine poisoning. VisualDx.
- Toxicological Profile for Hydrazines: PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).
- Anhydrous Hydrazine AH. Arxada.
- Hydrazine Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Hydrazine. STOP Carcinogens at work.
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. BenchChem.
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hydrazine. U.S. Environmental Protection Agency (EPA).
- Standard Operating Procedure: Hydrazine. University of California, Santa Barbara, Environmental Health & Safety.
- Hydrazine Toxicology. StatPearls, National Center for Biotechnology Information (NCBI).
- HYDRAZINE. Occupational Safety and Health Administration (OSHA).
- Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
- CB-LSOP-Hydrazines. The Brückner Research Group, University of Connecticut.
- Practical Hydrazine Hydrate Safety. Reddit r/chemistry.
- Methyl hydrazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
- HYDRAZINE, ANHYDROUS. CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA).
- Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar, Wright State University.
- Hydrazine. NIOSH Workplace Safety and Health Topic, Centers for Disease Control and Prevention (CDC).
- Hydrazine - NIOSH Workplace Safety and Health Topic (Archive). Centers for Disease Control and Prevention (CDC).
- Performance Chemicals Hydrazine. Arxada.
- Regulations and Guidelines Applicable to Hydrazine. National Center for Biotechnology Information (NCBI).
- Hydrazine (anhydrous) | N2H4 | 302-01-2 – Detectors & Protection Equipment. Dräger.
- Hydrazine. Wikipedia.
- Reactions of Hydrazines with Chemicals Found in Environment. Defense Technical Information Center (DTIC).
- Hydrazine. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. epa.gov [epa.gov]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 7. VisualDx Cookie Check [visualdx.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 9. nj.gov [nj.gov]
- 10. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. arxada.com [arxada.com]
- 13. arxada.com [arxada.com]
- 14. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. reddit.com [reddit.com]
- 19. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 20. Hydrazine (HSG 56, 1991) [inchem.org]
- 21. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 22. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
A Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Versatile Hydrazine Building Block
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is a crucial heterocyclic building block in modern drug discovery and development. Its unique structure, combining a polar tetrahydrofuran (THF) ring with a reactive hydrazine moiety, makes it an invaluable precursor for synthesizing complex molecular architectures. This guide provides a comprehensive overview of supplier specifications, essential quality control protocols, safe handling procedures, and key applications to empower researchers in their synthetic endeavors.
The dihydrochloride salt form enhances the stability and handling of the otherwise reactive free hydrazine. However, this also necessitates specific considerations during reaction setup and analytical characterization, which will be detailed in the subsequent sections. Understanding and verifying the quality of this starting material is paramount, as impurities can significantly impact reaction outcomes, yield, and the purity of the final compounds.
This document serves as a practical resource for scientists, outlining field-proven methods to ensure the integrity and successful application of this compound in the laboratory.
Supplier Specifications: A Comparative Overview
When sourcing this compound, researchers will encounter slight variations in specifications between suppliers. The following table summarizes typical data to aid in the procurement process. It is critical to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity and analytical data.
| Parameter | Typical Specification | Notes |
| Chemical Name | This compound | Also referred to as 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride. |
| CAS Number | 1211514-64-5 (Racemic) | Enantiomer-specific versions exist, such as (S)-isomer (CAS 1364632-45-0) and (R)-isomer (CAS 1364632-31-4).[1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | - |
| Molecular Weight | 175.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | Visual inspection is the first step in quality assessment. |
| Purity (by NMR/HPLC) | ≥95% - 97% | Purity levels can vary; select a grade appropriate for the intended synthesis.[1][2][3][4] |
| Solubility | Soluble in water and methanol | The dihydrochloride salt form imparts aqueous solubility. |
| Storage Conditions | Store at room temperature under an inert atmosphere. | Hygroscopic; protect from moisture.[5][6] |
Quality Control Workflow & Analytical Protocols
Ensuring the identity, purity, and integrity of this compound before its use is a non-negotiable step for reproducible and successful synthesis. The following workflow and protocols are designed to provide a robust quality control assessment.
Caption: Quality Control Workflow for incoming this compound.
Protocol 3.1: Identity Confirmation by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's molecular structure. The use of a deuterated solvent like D₂O is crucial, as it exchanges with the acidic N-H and O-H protons, simplifying the spectrum and preventing interference from the HCl salt.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of Deuterium Oxide (D₂O).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Reference: Set the residual HDO peak to δ 4.79 ppm.
-
Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis - Expected Chemical Shifts (δ):
-
~3.5–4.0 ppm (multiplets): Protons on the tetrahydrofuran ring adjacent to the oxygen atom and the carbon bearing the hydrazine group.[7]
-
~1.8–2.2 ppm (multiplets): Remaining protons on the tetrahydrofuran ring.
-
The broad signals for the hydrazine (NH-NH₂) protons will likely exchange with D₂O and may not be visible or will appear as a very broad, low-intensity peak.[7]
-
Protocol 3.2: Purity Assessment by Reverse-Phase HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds and identifying potential impurities. A reverse-phase method is suitable for this polar molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable diluent (e.g., Water:Acetonitrile, 95:5 v/v).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detector: UV at 210 nm (as the THF moiety lacks a strong chromophore).
-
Injection Volume: 10 µL.[8]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
The retention time of the main peak should be consistent across injections.
-
Safe Handling, Storage, and Disposal
Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5][6][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[10]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
-
The compound is hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Keep away from heat, sparks, open flames, and other ignition sources.[11] Although the dihydrochloride salt is less volatile, the parent THF structure is associated with the risk of forming explosive peroxides upon prolonged exposure to air.[10][11][12] Containers should be dated upon opening.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains or waterways.[9][13]
Applications in Synthetic Chemistry
This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of heterocyclic compounds.[7] Its primary application lies in its ability to act as a nucleophile to form new carbon-nitrogen or nitrogen-nitrogen bonds, leading to the construction of five- and six-membered rings that are prevalent in biologically active molecules.
A notable application is in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors, which are investigated for their potential in treating neurodegenerative diseases.[7]
Representative Reaction: Pyrazole Synthesis
The hydrazine moiety readily reacts with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common scaffold in medicinal chemistry.
Caption: General scheme for pyrazole synthesis using (Tetrahydrofuran-3-yl)hydrazine.
Protocol Considerations:
-
Neutralization: Before the reaction, the dihydrochloride salt often needs to be neutralized to the free hydrazine. This is typically achieved by adding a base, such as triethylamine or sodium bicarbonate, to the reaction mixture.[7]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, acetic acid, or tetrahydrofuran (THF).[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Purification: The final product is typically purified by column chromatography on silica gel or by recrystallization.[7]
References
- Vertex AI Search. This compound, 95% Purity, C4H12Cl2N2O, 1 gram.
- Benchchem. This compound|CAS 1211514-64-5.
- CymitQuimica. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE.
- CymitQuimica.
- Sigma-Aldrich.
- Anax Laboratories. 158001-24-2 | (tetrahydrofuran-3-yl)hydrazine hydrochloride.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.
- Lab Alley.
- Arctom Scientific. CAS NO. 1364632-45-0 | [(3S)-tetrahydrofuran-3-yl]hydrazine;hydrochloride - 95%.
- Sigma-Aldrich. (R)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HCL.
- Sigma-Aldrich.
- Fisher Scientific.
- Actylis Lab Solutions.
- ChemScene. 887592-18-9 | Tetrahydrofuran-3-ylmethylhydrazine.
- Sigma-Aldrich. (Tetrahydro-furan-3-yl)-hydrazine hydrochloride | 158001-24-2.
- Chemos GmbH&Co.KG.
- Chemical Suppliers.
- ChemicalBook.
- ResearchGate.
- Echemi.
- Journal of Drug Delivery & Therapeutics. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.
- Achmem. (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
- ChemScene. 887592-18-9 | Tetrahydrofuran-3-ylmethylhydrazine.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 3. anaxlab.com [anaxlab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. achmem.com [achmem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. media.laballey.com [media.laballey.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. actylislab.com [actylislab.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. As a crucial intermediate in the development of novel therapeutics, such as PDE9 inhibitors and agents for neurodegenerative diseases, mastering its synthesis is of significant importance.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established methodologies.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your decision-making process.
Problem 1: Consistently low yield (<70%) after the deprotection step.
-
Question: My final yield of this compound is significantly lower than expected after acidic hydrolysis of the protected precursor. What are the likely causes and how can I mitigate them?
-
Answer: Low yield is a common challenge that can typically be traced to three areas: incomplete reaction, product degradation, or losses during workup and isolation.
-
Causality - Incomplete Deprotection: The precursor, often a multi-Boc-protected hydrazine like (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate, requires harsh acidic conditions for complete removal of the protecting groups.[3] Insufficient acid stoichiometry or inadequate reaction time/temperature can lead to partially deprotected intermediates that are difficult to separate from the final product.
-
Solution & Protocol Validation:
-
Monitor Reaction Progress: Before quenching the reaction, it is critical to confirm the complete consumption of the starting material. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. The disappearance of the non-polar, protected starting material spot/peak is a key indicator of completion.
-
Optimize Reaction Time and Temperature: While the initial addition of concentrated HCl should be done at a low temperature (0-10°C) to control the exotherm, the reaction may require warming to room temperature (20-25°C) and stirring for an extended period (15-25 hours) to drive it to completion.[3]
-
Ensure Acid Stoichiometry: Use a significant excess of concentrated hydrochloric acid. A common and effective method involves using a mixture of concentrated HCl and a co-solvent like methanol.[3]
-
-
Causality - Product Degradation: Hydrazines can be unstable, especially under harsh conditions.[4] Although the dihydrochloride salt form enhances stability, prolonged exposure to high temperatures during the reaction or workup can lead to degradation.
-
Solution & Protocol Validation:
-
Strict Temperature Control: Maintain the recommended temperature profile. An uncontrolled exotherm during acid addition can "burn" the reaction.
-
Concentration Under Reduced Pressure: When removing the solvent post-reaction, ensure the temperature is kept low (typically below 40°C) to prevent thermal degradation of the salt.[3]
-
-
Problem 2: The final product is an oil or fails to crystallize properly.
-
Question: After concentrating my reaction mixture, I'm left with a persistent oil instead of a solid precipitate. What causes this and how can I induce crystallization?
-
Answer: The inability to obtain a crystalline solid is usually due to the presence of impurities or residual solvent, which act as crystallization inhibitors.
-
Causality - Impurities & Solvent: Water is a common impurity; the product is hygroscopic. Residual methanol or other solvents from the reaction can also prevent proper lattice formation. Partially deprotected intermediates can also result in an oily product.
-
Solution & Protocol Validation:
-
Azeotropic Removal of Water: If water is suspected, co-evaporation with a solvent like toluene under reduced pressure can be effective.
-
Solvent Titration/Anti-Solvent Addition: After concentrating the reaction mixture to a thick residue, adding a non-polar "anti-solvent" in which the product is insoluble can induce precipitation. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or isopropanol. Add the anti-solvent slowly with vigorous stirring until turbidity is observed, then allow it to stand to promote crystal growth.
-
Ensure Anhydrous Conditions: Use anhydrous solvents for the workup where possible, and protect the reaction and product from atmospheric moisture.
-
-
Experimental Protocols & Data
Optimized Protocol for Dihydrochloride Salt Synthesis
This protocol is adapted from established industrial processes for the deprotection of a tri-Boc-protected precursor.[3]
Objective: To synthesize (S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride from (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate.
Materials:
-
(S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate (1.0 eq)
-
Methanol (7 mL per gram of starting material)
-
Concentrated Hydrochloric Acid (37%, ~2.2 mL per gram of starting material)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve the protected hydrazine (1.0 eq) in methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add the concentrated hydrochloric acid dropwise, ensuring the internal temperature does not exceed 10°C. (Rationale: This step is highly exothermic; slow addition prevents overheating and potential side reactions.)
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C).
-
Stir the mixture for 15-25 hours. Monitor the reaction for the disappearance of the starting material via TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 40°C to obtain a crude residue.
-
To the residue, add an anti-solvent such as MTBE or isopropanol and stir to induce precipitation of the dihydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Precursor | Tri-Boc Protected Hydrazine | Ensures mono-substitution and prevents over-alkylation, a common side reaction with free hydrazines.[5] |
| Acid | Concentrated HCl | Serves as both the deprotecting agent and the salt-forming agent, enhancing product stability. |
| Solvent | Methanol | Good solubility for both the protected precursor and the final salt product. |
| Temperature | 0-10°C (Initial), 20-25°C (Stirring) | Controls initial exotherm; allows the reaction to proceed to completion at a controlled rate.[3] |
| Reaction Time | 15-25 hours | Ensures complete removal of all three Boc protecting groups.[3] |
| Purity Check | HPLC | Standard method for determining the purity of the final active pharmaceutical intermediate.[3] |
Visualized Workflows and Logic
Synthesis and Deprotection Workflow
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is the dihydrochloride salt synthesized instead of the free hydrazine?
-
A: Free hydrazines are often less stable, potentially toxic, and can be oily and difficult to handle. [4]The dihydrochloride salt form increases the compound's stability, provides a crystalline solid that is easier to purify by recrystallization, and improves its shelf life.
Q2: Can I use a different acid for the deprotection step?
-
A: While other strong acids like trifluoroacetic acid (TFA) can remove Boc groups, hydrochloric acid is preferred here because it directly forms the desired hydrochloride salt. Using a different acid would necessitate an additional salt-formation step, complicating the process.
Q3: My starting material is the (R)-enantiomer. Does this protocol apply?
-
A: Yes, the reaction chemistry is not dependent on the stereocenter's configuration. This protocol is directly applicable to the synthesis of the (R)-enantiomer or the racemic mixture, provided you start with the corresponding protected precursor.
Q4: What are the main safety precautions for this reaction?
-
A: The primary hazards involve the reagents. Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Hydrazine derivatives are toxic and should be handled with care. [4]The reaction can be exothermic, so proper cooling and controlled addition of reagents are critical to prevent runaway reactions.
References
- Reactions of hydrazine ligands. Part 2. The X-ray structure determination of {7-(3-hydroxypropyl)-16,17-dihydro-15H-dibenzo[f,m]-[1][2][5][6][7][8]dithiatetra-azacyclotetradecinato-N6,N9,S14,S18}nickel(II). Royal Society of Chemistry. [Link]
- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?
- Hydrazine and Its Derivatives.
Sources
Technical Support Center: Purification of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride by Recrystallization
Welcome to the technical support center for the purification of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important pharmaceutical intermediate.[1][2] This document moves beyond standard protocols to offer insights into the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
Question 1: My yield of recrystallized product is consistently low. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and can stem from several factors.[3] A systematic approach is necessary to diagnose and rectify the problem.
-
Excessive Solvent Volume: The most common reason for low yield is using too much solvent to dissolve the crude product.[3] The goal is to create a saturated solution at the solvent's boiling point, which will force the compound to crystallize upon cooling.
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[3] Add the solvent in small portions, allowing the mixture to return to a boil between additions. If you've already added too much solvent, you can carefully evaporate some of it to concentrate the solution.[4]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the chosen solvent even when cold, a substantial amount will remain in the mother liquor, leading to a reduced yield.[3]
-
Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities that need to be removed by hot filtration, the desired product may crystallize on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup immediately before filtering your solution. Using a stemless funnel can also help prevent clogging.
-
-
Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can result in a lower yield.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[3] Subsequently, place it in an ice bath to maximize crystal formation.
-
Question 2: The recrystallized product is oily or forms a precipitate instead of distinct crystals. What's happening and what should I do?
Answer:
"Oiling out" or amorphous precipitation occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is high.[4]
-
Solution Saturated Above Melting Point: If the boiling point of your solvent is higher than the melting point of your compound, it will melt before dissolving and may separate as an oil upon cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil/precipitate and add a small amount of additional solvent.[4] This can help keep the compound soluble for longer during the cooling process, allowing for more ordered crystal growth.[4]
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help adsorb them.[5] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Consider an Alternative Purification: If the impurity level is very high, a preliminary purification step, such as a column chromatography or a liquid-liquid extraction, might be necessary before attempting recrystallization.
-
-
Question 3: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
Answer:
The failure of a supersaturated solution to crystallize is a common occurrence. Several techniques can be employed to induce nucleation and crystal growth.[4]
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[4] The microscopic scratches on the glass provide nucleation sites for crystal formation.
-
Seed Crystals: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cold solution.[4] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the resulting solid residue into the solution.[4]
-
Reducing Solvent Volume: It's possible that too much solvent was used initially.[4] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Flash Freezing: In some cases, briefly placing the solution in a dry ice/acetone bath can induce rapid nucleation. However, this may lead to the formation of very small crystals which can be less pure.
Section 2: Frequently Asked Questions (FAQs)
What is the best solvent system for recrystallizing this compound?
While the optimal solvent must be determined experimentally, good starting points for hydrochloride salts include polar protic solvents. A patent describing the synthesis of a related compound, (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, mentions the use of methanol.[6] Another common practice for hydrochloride salts is to use isopropanol, sometimes with the addition of a non-polar co-solvent like diethyl ether or hexane to reduce solubility and promote precipitation.[5]
What are the major safety precautions I should take when handling this compound?
This compound is a hydrazine derivative and should be handled with care. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are often recommended), and safety goggles.[7][8] A face shield is recommended if there is a splash hazard.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
-
Handling: Avoid inhalation, ingestion, and skin contact.[7][9] In case of exposure, seek immediate medical attention.[8]
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.[7]
How can I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities will typically broaden and depress the melting point.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent methods for detecting impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and reveal the presence of impurities.
My final product has a slight color. How can I decolorize it?
A persistent color in the recrystallized product usually indicates the presence of colored impurities.
-
Activated Charcoal: As mentioned in the troubleshooting section, adding a small amount of activated charcoal to the hot solution before filtration can effectively remove many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities and improve the color and purity of the final product.
Section 3: Experimental Protocols & Visualizations
General Recrystallization Workflow
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for Hydrochloride Salts | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally Good | Often provide the right balance of polarity to dissolve the salt when hot but not when cold.[5] |
| Ketones | Acetone | Sometimes Useful | Can be effective, but salts may have higher solubility at low temperatures compared to alcohols.[5] |
| Ethers | Diethyl ether, MTBE | Good as Anti-solvents | Rarely used alone, but excellent for precipitating the salt from a more polar solvent solution.[5][6] |
| Hydrocarbons | Hexane, Heptane | Good as Anti-solvents | Used in mixed solvent systems to decrease the polarity and induce crystallization.[6] |
| Water | H₂O | Use with Caution | The compound is likely very water-soluble, which could lead to low recovery.[10] |
References
- Vertex AI Search. (2010, April 19).
- Environmental Health & Safety.
- DTIC. Safety and Handling of Hydrazine.
- Unknown. Hydrazine.
- Arxada. Performance Chemicals Hydrazine.
- Google Patents. (2016, February 11). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- University of Rochester, Department of Chemistry.
- Unknown.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2017, February 7).
- Benchchem. This compound|CAS 1211514-64-5.
- ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- Benchchem. This compound.
- Anax Laboratories. 158001-24-2 | (tetrahydrofuran-3-yl)hydrazine hydrochloride.
- Unknown. This compound, 95% Purity, C4H12Cl2N2O, 1 gram.
- Google Patents. US2978296A - Manufacture of hydrazine dihydrohalides.
- CymitQuimica. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE.
- ChemSpider Synthetic Pages.
- Wikipedia. Tetrahydrofuran.
- iChemical. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0.
- MolCore. 158001-24-2 | (Tetrahydrofuran-3-yl)hydrazine hydrochloride.
- Achmem. (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: HPLC Purity Analysis of (Tetrahydrofuran-3-yl)hydrazine
Welcome to the technical support guide for the purity assessment of (Tetrahydrofuran-3-yl)hydrazine via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for developing, executing, and troubleshooting a robust analytical method.
The analysis of small, polar molecules like (Tetrahydrofuran-3-yl)hydrazine presents unique challenges for traditional reversed-phase HPLC. Due to its high polarity and lack of a significant UV chromophore, direct analysis often results in poor retention and low sensitivity. The authoritative and field-proven strategy is to employ pre-column derivatization, a technique that chemically modifies the analyte to enhance its chromatographic properties and detectability. This guide is built upon this foundational principle.
Frequently Asked Questions (FAQs)
Q1: Why is direct HPLC analysis of (Tetrahydrofuran-3-yl)hydrazine so challenging?
Direct analysis is difficult for two primary reasons. First, the molecule is highly polar and hydrophilic, leading to minimal or no retention on standard non-polar stationary phases like C18.[1][2] The analyte elutes at or near the solvent front (void volume), making accurate quantification impossible. Second, it lacks a native chromophore that absorbs strongly in the UV-Vis spectrum, resulting in very low sensitivity for detection.[3]
Q2: What is pre-column derivatization, and why is it the recommended approach?
Pre-column derivatization is a chemical reaction that converts the analyte into a more suitable product (a "derivative") before it is injected into the HPLC system. For hydrazines, an aldehyde-containing reagent is used to form a stable hydrazone.[4][5][6] This process is critical because it:
-
Increases Hydrophobicity: The resulting hydrazone is significantly less polar than the parent hydrazine, allowing for strong retention and excellent separation on a standard C18 column.[7]
-
Introduces a Strong Chromophore: The derivatizing agent imparts a structural moiety that absorbs UV light strongly, dramatically increasing detector sensitivity and enabling trace-level analysis.[3]
Q3: Which derivatizing agent is best for (Tetrahydrofuran-3-yl)hydrazine?
Several aldehyde-based reagents are effective for derivatizing hydrazines. A highly recommended agent is 2-hydroxy-1-naphthaldehyde . This reagent reacts specifically with the hydrazine functional group to form a hydrazone that is stable and possesses a high molar absorptivity at a wavelength well-shifted from potential matrix interferences.[3] Other commonly used reagents include salicylaldehyde and p-anisaldehyde.[4][5][6]
Q4: What are the critical parameters for a successful derivatization reaction?
The conversion of hydrazine to a hydrazone must be complete and reproducible for accurate quantification. Key parameters to control are:
-
Reagent Stoichiometry: An excess of the derivatizing reagent is used to drive the reaction to completion.
-
Temperature and Time: Heating the reaction mixture (e.g., at 100°C) for a defined period (e.g., 20-30 minutes) ensures the reaction proceeds fully.[3]
-
pH/Catalyst: The reaction is often facilitated by a weak acid catalyst, such as acetic acid, to achieve optimal reaction kinetics.[3][8]
Recommended Experimental Protocol: Purity by RP-HPLC with Derivatization
This protocol provides a robust starting point for the analysis. It should be validated according to internal SOPs and relevant regulatory guidelines (e.g., ICH Q2(R1)).
Reagents and Materials
-
(Tetrahydrofuran-3-yl)hydrazine Reference Standard and Sample
-
2-hydroxy-1-naphthaldehyde (Derivatizing Reagent)
-
Dimethyl Sulfoxide (DMSO), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ammonium Dihydrogen Phosphate, Analytical Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Glacial Acetic Acid, Analytical Grade
Solution Preparation
-
Mobile Phase Buffer: Dissolve 1.15 g of ammonium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase A: Mobile Phase Buffer
-
Mobile Phase B: Acetonitrile
-
Diluent: DMSO
-
Derivatizing Reagent Solution: Accurately weigh and dissolve 250 mg of 2-hydroxy-1-naphthaldehyde in 50 mL of DMSO.[8]
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (Tetrahydrofuran-3-yl)hydrazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with Diluent.
Derivatization Procedure: Workflow Diagram
Caption: Derivatization workflow for (Tetrahydrofuran-3-yl)hydrazine.
HPLC Method Parameters
| Parameter | Recommended Condition | Causality and Justification |
| HPLC System | Agilent 1260/1290, Waters Alliance, or equivalent | Standard systems with UV detection are sufficient. |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 | A robust, end-capped C18 phase provides excellent retention and peak shape for the hydrophobic hydrazone derivative.[6][9] |
| Mobile Phase | Gradient elution with Mobile Phase A and B | A gradient is optimal to elute the derivatized analyte with good peak shape while ensuring elution of the excess derivatizing reagent and any potential impurities. |
| Gradient Program | Time (min): 0, 5, 20, 25, 26, 30%B: 40, 40, 80, 80, 40, 40 | This gradient effectively separates the hydrazone from early-eluting polar components and late-eluting non-polar species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak symmetry. |
| Detector | UV-Vis or Diode Array Detector (DAD) | DAD is preferred for assessing peak purity. |
| Detection λ | ~406 nm | This wavelength corresponds to the absorbance maximum of the 2-hydroxy-1-naphthaldehyde hydrazone, ensuring high sensitivity and selectivity.[8] |
| Injection Vol. | 10 µL | A typical volume; may be adjusted to meet sensitivity requirements. |
| Run Time | 30 minutes | Sufficient to elute all components and re-equilibrate the column. |
System Suitability Test (SST)
Before analyzing samples, inject the derivatized Working Standard solution in replicate (n=5). The system is deemed ready if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Troubleshooting Guide
This guide addresses common issues encountered during analysis. Follow the logical flow to diagnose and resolve problems effectively.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues.
Q&A Troubleshooting Details
Q: My derivatized standard shows no peak, or the peak is extremely small. What went wrong? A: This is most commonly a failure in the derivatization step or an instrument setup error.
-
Check Derivatization: Was the derivatizing reagent solution fresh? Old or improperly stored reagents can degrade. Verify the reaction temperature and time were correct. An incomplete reaction is a primary cause of low signal.[3]
-
Check Instrument: Confirm the correct detection wavelength is set. An incorrect wavelength will lead to a drastic loss of signal. Ensure the autosampler performed the injection correctly by checking the vial for a needle puncture mark and confirming the sample volume has decreased.
Q: The main peak is tailing severely. How can I improve the peak shape? A: Peak tailing often points to secondary interactions on the column or an issue with the mobile phase.
-
Assess Column Health: An old or fouled column can exhibit tailing. Try flushing the column with a strong solvent (like 100% ACN) or, if it has a high injection count, replace it.
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the hydrazone derivative. Ensure the pH is consistent and appropriate for the analyte. Adding a small amount of an acid modifier like formic or trifluoroacetic acid can sometimes improve peak shape for nitrogen-containing compounds.[1][5]
-
Rule out Overload: If the sample is too concentrated, the peak may tail. Dilute the sample by a factor of 10 and reinject to see if the peak shape improves.
Q: My retention times are shifting between injections. What is the cause? A: Retention time instability is usually caused by an unequilibrated column or inconsistent mobile phase delivery.
-
Ensure Column Equilibration: Gradient methods require a sufficient re-equilibration period at the end of each run. If retention times are consistently decreasing, it's a sign that the column is not fully returning to initial conditions. Extend the post-run equilibration time.
-
Verify Mobile Phase: Ensure the mobile phase composition is correct and that the online degasser is functioning properly. Air bubbles in the pump can cause flow rate fluctuations and retention time shifts. Prepare fresh mobile phase daily to avoid changes due to evaporation of the organic component.[10]
Q: I see unexpected peaks in my chromatogram, especially in the blank. Where are they coming from? A: These are often "ghost peaks" resulting from contamination or carryover.
-
Check Solvents and Diluents: The most common source of extraneous peaks is contaminated solvents. Use fresh, high-purity HPLC-grade solvents and diluents for all preparations. DMSO is hygroscopic and can absorb impurities from the air; use it from a fresh or properly sealed bottle.
-
Investigate Carryover: If a peak from a previous injection appears at the same retention time in a subsequent blank, it is due to carryover. Optimize the autosampler's needle wash method by using a stronger wash solvent or increasing the wash duration.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- Evgen’ev, M. I., & Garmonov, S. Y. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(13), 1489-1502.
- Sethi, K. K., & Ravi, T. K. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1449-1460.
- Johnson, R. C., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(8), 647–652.
- Reddy, G. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151.
- Prevoo-Franzsen, D., et al. (2017). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Mass Spectrometry, 52(10), 647-657.
- CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
- Liu, A., et al. (2014). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Journal of Pharmaceutical and Biomedical Analysis, 98, 227-233.
- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Hosseini, M., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Cellular and Molecular Biology, 61(1), 19-24.
- Organic Chemistry Portal. (n.d.). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate.
- WO2016021192A1. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Google Patents.
- Reddy, G. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASAYAN Journal of Chemistry, 15(2).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. gmi-inc.com [gmi-inc.com]
Technical Support Center: Synthesis of Tetrahydrofuran-Based Hydrazines
Welcome to the technical support center for the synthesis of tetrahydrofuran-based hydrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of tetrahydrofuran-based hydrazines. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Tetrahydrofuran-Based Hydrazine
Q: I am attempting to synthesize a tetrahydrofuran-based hydrazine via N-alkylation of a hydrazine with a tetrahydrofuran-containing electrophile, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
A: Low or no yield in the N-alkylation of hydrazines is a common issue that can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Let's break down the potential culprits and how to address them.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of the Hydrazine: Hydrazine and its simple derivatives are nucleophilic, but bulky substituents on the nitrogen atoms can significantly hinder their reactivity.
-
Solution: Consider using a stronger base to deprotonate the hydrazine, thereby increasing its nucleophilicity. Bases like n-butyllithium (n-BuLi) can be used to form highly reactive nitrogen anions, which are excellent nucleophiles.[1][2] For less reactive systems, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.[3]
-
-
Poor Leaving Group on the Tetrahydrofuran Electrophile: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using a tetrahydrofuran derivative with a poor leaving group (e.g., a hydroxyl group), you will need to activate it first. Common strategies include conversion to a tosylate, mesylate, or a halide (iodide > bromide > chloride).
-
-
Steric Hindrance: Significant steric bulk around the reactive centers of either the hydrazine or the tetrahydrofuran electrophile can prevent the reaction from occurring.[2]
-
Solution: If possible, consider using starting materials with less steric hindrance. If that is not an option, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times. However, be aware that this can also lead to an increase in side reactions.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate.
-
Solution: Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile. Ensure your solvent is anhydrous, as water can protonate the hydrazine nucleophile and react with strong bases.[4]
-
Experimental Protocol for Enhancing N-Alkylation Yield:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected hydrazine (e.g., PhNHNHBoc) in anhydrous THF at -78 °C.[1]
-
Deprotonation: Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) to the solution. A color change is often observed, indicating the formation of the nitrogen anion.[2]
-
Alkylation: Add the tetrahydrofuran-based electrophile (e.g., a tetrahydrofurfuryl bromide) to the solution and allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench it with a proton source (e.g., saturated aqueous ammonium chloride) and proceed with a standard aqueous work-up and purification.
Problem 2: Formation of Over-Alkylated or Symmetrically Alkylated Byproducts
Q: My reaction is producing a mixture of mono- and di-alkylated hydrazines, and in some cases, symmetrical dialkylation of my starting hydrazine. How can I improve the selectivity for mono-alkylation?
A: Achieving selective mono-alkylation of a hydrazine can be challenging due to the presence of two nucleophilic nitrogen atoms. The initial mono-alkylated product can often be more reactive than the starting hydrazine, leading to over-alkylation.
Key Factors Influencing Selectivity:
-
Stoichiometry: The ratio of the hydrazine to the alkylating agent is critical.
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity.
-
Protecting Groups: The use of appropriate protecting groups can block one of the nitrogen atoms, directing the alkylation to the desired position.
Strategies for Selective Mono-Alkylation:
| Strategy | Description | Key Considerations |
| Control of Stoichiometry | Use a slight excess of the hydrazine relative to the tetrahydrofuran electrophile. This statistically favors mono-alkylation. | May require careful purification to remove unreacted hydrazine. |
| Low-Temperature Addition | Add the alkylating agent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and minimize over-alkylation.[2] | Requires careful temperature control. |
| Use of Protecting Groups | Protect one of the nitrogen atoms with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or trifluoroacetyl group.[3] | Requires additional protection and deprotection steps. |
DOT Diagram: Logic for Selective Mono-alkylation
Caption: Workflow for selective mono-alkylation using a protecting group strategy.
Problem 3: Ring-Opening of the Tetrahydrofuran Moiety
Q: I am observing byproducts that suggest the tetrahydrofuran ring has opened during my reaction. What conditions can cause this and how can I prevent it?
A: The tetrahydrofuran ring is generally stable, but it can undergo ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[5][6][7]
Mechanisms of THF Ring-Opening:
-
Acid-Catalyzed Ring-Opening: Strong acids can protonate the oxygen atom of the THF ring, making it susceptible to nucleophilic attack. If the nucleophile is the hydrazine itself, this can lead to the formation of amino alcohol byproducts.
-
Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to the oxygen atom of THF, activating the ring for nucleophilic attack.[5]
Preventative Measures:
-
Avoid Strong Acids: If your reaction requires acidic conditions, consider using a milder acid or a buffered system.
-
Be Mindful of Lewis Acidic Reagents: Reagents such as AlCl₃, BF₃·OEt₂, or even some metal salts can act as Lewis acids and promote ring-opening.[8] If a Lewis acid is necessary for another part of your transformation, consider its compatibility with the THF moiety.
-
Temperature Control: Ring-opening reactions are often more prevalent at higher temperatures. Maintaining a lower reaction temperature can help to minimize this side reaction.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of tetrahydrofuran-based hydrazines.
Q1: What are the most common side reactions in the synthesis of tetrahydrofuran-based hydrazines?
A: Besides the issues of low yield, over-alkylation, and THF ring-opening discussed in the troubleshooting guide, other common side reactions include:
-
Elimination Reactions: If the tetrahydrofuran electrophile has a proton on a carbon adjacent to the leaving group, elimination to form an alkene can compete with the desired substitution reaction, especially with sterically hindered or strongly basic hydrazines.
-
Formation of Aziridines: In some cases, intramolecular cyclization of intermediates can lead to the formation of aziridine byproducts.[9][10] Aziridines are three-membered nitrogen-containing heterocycles that can be formed from vicinal haloamines or amino alcohols.[10]
-
Solvent-Related Impurities: Impurities in the THF solvent, such as peroxides or 4-hydroxybutanal (HBA), can lead to unwanted side reactions.[11][12] Peroxides can be explosive and can also initiate radical reactions, while HBA can react with primary and secondary amines.[12]
DOT Diagram: Common Side Reactions
Caption: Overview of desired and common side reaction pathways.
Q2: How should I purify my tetrahydrofuran solvent before use to avoid side reactions?
A: Proper purification of THF is crucial for the success and safety of many organic reactions. The primary concerns are the removal of water and peroxides.[13][14]
Protocol for THF Purification:
-
Peroxide Test: Before proceeding, test for the presence of peroxides. A common method is to add a small amount of the THF to an acidic aqueous solution of potassium iodide. The formation of a yellow-brown color indicates the presence of peroxides. CAUTION: Do not distill THF that contains high levels of peroxides as this can lead to explosions. [11]
-
Peroxide Removal: If peroxides are present, they can be removed by shaking the THF with a concentrated solution of ferrous sulfate or by passing it through a column of activated alumina.[14]
-
Drying:
-
Pre-drying: For THF with a significant amount of water, it can be pre-dried over a less reactive drying agent like potassium hydroxide (KOH) or sodium sulfate.
-
Final Drying: For rigorously anhydrous THF, distillation from a strong drying agent is necessary. Common choices include sodium metal with benzophenone indicator (distill when the solution turns deep blue or purple) or lithium aluminum hydride (LiAlH₄). CAUTION: LiAlH₄ reacts violently with water. Ensure the THF is reasonably dry before adding LiAlH₄. [11]
-
-
Storage: Store the purified, anhydrous THF over molecular sieves under an inert atmosphere (e.g., argon or nitrogen) and away from light. It is best to use freshly distilled THF.
Q3: What are the key safety considerations when working with hydrazines and their derivatives?
A: Hydrazine and many of its derivatives are toxic and potentially carcinogenic.[15] It is essential to handle these compounds with appropriate safety precautions.
Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid direct contact with the skin. In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal procedures.
By understanding the potential side reactions and implementing the troubleshooting strategies and preventative measures outlined in this guide, you can significantly improve the success rate of your tetrahydrofuran-based hydrazine syntheses.
References
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
- Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines--synthesis of (-)-pachastrissamine. (2004). PubMed. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Bredihhin, A., & Mäeorg, U. (2007). Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975–4977. [Link]
- Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017). Organic Letters. [Link]
- Dehydration and Purification of Spent Tetra Hydro Furan Solvent. (n.d.). AIChE. [Link]
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2008). PMC. [Link]
- Purification of Tetrahydrofuran. (n.d.). LookChem. [Link]
- Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. (2017). Inorganic Chemistry. [Link]
- Purification of tetrahydrofuran. (1980).
- Tetrahydrofuran purification. (1981).
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. [Link]
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustr
- Complete Engineering and Process Flow for Continuous Dehydration of Tetrahydrofuran. (n.d.).
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2024). Molecules. [Link]
- Aziridines. (n.d.). Wikipedia. [Link]
- Recent updates and future perspectives in aziridine synthesis and reactivity. (2021). PMC. [Link]
- Use of Polyanions for Alkylation of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. [Link]
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023).
- Efficient Tetrahydrofuran Dehydr
- Synthetic transformations of aziridine, and their general preparation methods. (2023).
- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019). MDPI. [Link]
- THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1954). DTIC. [Link]
- Quick high dehydration method for tetrahydrofuran. (2011).
- Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. (1998).
- False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines. (2013). PubMed. [Link]
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2016). PMC. [Link]
- Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature W
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (2016).
- Hydrazine and Its Derivatives. (2021).
Sources
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Efficient Tetrahydrofuran Dehydration Technology - MTRINC [mtrinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines--synthesis of (-)-pachastrissamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aziridines - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydration and Purification of Spent Tetra Hydro Furan Solvent | AIChE [proceedings.aiche.org]
- 14. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Stability of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride in Solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. Its purpose is to address common stability issues encountered in solution, offering troubleshooting workflows, validated protocols, and a deeper understanding of the molecule's behavior to ensure experimental reproducibility and success.
Section 1: Core Stability Profile & Foundational Knowledge
This section addresses the fundamental chemical properties of this compound that govern its stability.
Q1: What are the primary factors that compromise the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of environmental and chemical factors. As a hydrazine derivative, it is intrinsically a potent reducing agent and a weak base, making it susceptible to degradation.[1] The key factors are:
-
Oxygen: Atmospheric oxygen is a primary culprit in the degradation of hydrazine solutions. This oxidation process can be slow in highly pure, deoxygenated water but is significantly accelerated by catalysts.[1][2]
-
pH: Hydrazine derivatives are generally more stable in acidic conditions.[2] In neutral or alkaline solutions, the rate of oxidation increases, leading to more rapid decomposition.
-
Metal Ions: Trace amounts of metal ions, particularly transition metals like copper (Cu(II)) and iron (Fe(III)), act as potent catalysts for the oxidative decomposition of hydrazines.[2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[1][4] For this compound, maintaining temperatures below 40°C during experimental workups is recommended to prevent degradation.[5]
-
Light: While less documented for this specific molecule, many reactive chemical species are sensitive to light, which can provide the energy to initiate degradation pathways.
Q2: How does the dihydrochloride salt form influence stability and usability?
The compound is supplied as a dihydrochloride salt (two equivalents of HCl). This has two major implications:
-
Enhanced Solubility: The dihydrochloride form offers significantly higher solubility in polar solvents, such as water, methanol, or acidic buffers, compared to its monohydrochloride or freebase counterparts.[5] This is a major advantage for reactions conducted in these media.
-
Reduced Stability (in solid state): Paradoxically, hydrazine dihydrochlorides can be less stable in the solid state over long-term storage than their monohydrochloride analogs.[5] However, in solution, the acidic nature imparted by the salt form is beneficial, as it helps protect the hydrazine moiety from rapid oxidation.[2] When dissolved in a non-buffered solvent like water, the resulting solution will be acidic.
Q3: What are the likely degradation products I might observe?
The degradation of hydrazines in the presence of oxygen primarily proceeds via oxidation. The main decomposition products are typically nitrogen gas (N₂) and water.[2][3] Depending on the specific conditions and catalysts present, ammonia (NH₃) can also be formed.[1][2] In the context of a chemical reaction, these degradation pathways compete with the desired transformation, leading to the formation of complex impurity profiles and reduced yields.
Section 2: Troubleshooting Common Experimental Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Scenario 1: Inconsistent Reaction Yields & Unexpected Impurities
Q: My reaction yields are highly variable, and I'm seeing new, unexpected spots on my TLC plates or peaks in my LC-MS analysis. Could my this compound solution be degrading?
A: Yes, this is a classic symptom of reagent degradation. If the hydrazine derivative degrades before or during the reaction, its effective concentration decreases, leading to lower yields of the desired product and the appearance of new impurities.
Troubleshooting Workflow:
Follow this logical workflow to diagnose and solve the issue.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Hydrazine Condensation Reactions
Welcome to the technical support center for hydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in the synthesis of hydrazones and related derivatives. The following question-and-answer format directly addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My hydrazine condensation reaction is showing very low conversion to the desired hydrazone. What are the most common initial checks I should perform?
A1: Low conversion in a hydrazine condensation reaction can often be attributed to a few fundamental issues. Before delving into more complex possibilities, it's crucial to verify the basics.
-
Reagent Quality and Purity: Hydrazine, especially anhydrous hydrazine, can degrade over time. Ensure you are using fresh or properly stored hydrazine. Similarly, the purity of your carbonyl compound (aldehyde or ketone) is critical. Impurities can interfere with the reaction or lead to side products. It is recommended to use purified reagents, and if necessary, re-purify them before use.[1]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion, especially if the carbonyl compound is prone to side reactions or if there's a possibility of hydrazine loss due to volatility.[2]
-
Reaction Monitoring: Are you certain the reaction has stalled at a low conversion, or has it simply not reached completion yet? Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC), to monitor the reaction progress over time.[3][4] This will help you determine if the issue is a slow reaction rate or a genuine equilibrium/side-reaction problem.
Q2: I've confirmed my reagents are pure and the stoichiometry is correct, but the conversion rate is still poor. Could the reaction conditions be the problem?
A2: Absolutely. Reaction conditions play a pivotal role in the success of a hydrazine condensation. Here are the key parameters to investigate:
-
pH of the Reaction Medium: The formation of hydrazones is often acid-catalyzed.[5][6] The reaction mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine. However, if the medium is too acidic, the hydrazine, being basic, will be protonated, rendering it non-nucleophilic. The optimal pH for hydrazone formation is typically in the slightly acidic range of 4-6.[2] If your reaction is running under neutral or basic conditions, the addition of a catalytic amount of a mild acid, like acetic acid, can significantly improve the conversion rate.[7]
-
Temperature: Hydrazine condensations are often performed at room temperature or with gentle heating.[7] However, if your starting materials are sterically hindered or electronically deactivated, a higher temperature might be necessary to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions, such as the formation of azines.[2] It is crucial to find the optimal temperature for your specific substrate pair.
-
Solvent Choice: The solvent can have a significant impact on reaction rates and equilibrium positions.[8]
-
Polar protic solvents (e.g., ethanol, methanol) are commonly used and are generally effective as they can solvate the reactants and stabilize the transition state.[7][8]
-
Polar aprotic solvents (e.g., DMSO, DMF) can also be effective, particularly for less reactive substrates.[8]
-
Nonpolar solvents (e.g., toluene, hexane) are generally not ideal unless the reactants are highly nonpolar.[8] The choice of solvent can also influence the removal of water, which is a byproduct of the reaction.
-
Q3: I'm observing the formation of a significant byproduct that I suspect is an azine. How can I prevent this?
A3: Azine formation (R₂C=N-N=CR₂) is a common side reaction in hydrazine condensations, especially when using hydrazine itself (NH₂NH₂). It occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[2][7]
Here are strategies to minimize azine formation:
-
Control Stoichiometry: This is the most critical factor. Azine formation is favored when there is an excess of the carbonyl compound.[2] Using a slight excess of hydrazine can help to ensure that the carbonyl compound is consumed before it can react with the newly formed hydrazone.[2]
-
Slow Addition of the Carbonyl Compound: Adding the aldehyde or ketone slowly to the reaction mixture containing hydrazine can help to maintain a low concentration of the carbonyl compound throughout the reaction, thereby disfavoring the formation of the azine.[2]
-
Lower Reaction Temperature: As mentioned earlier, high temperatures can promote side reactions. Running the reaction at a lower temperature may slow down the rate of azine formation more than the rate of hydrazone formation.
Q4: My reaction seems to stall, and I suspect the product hydrazone is hydrolyzing back to the starting materials. How can I address this?
A4: Hydrazone formation is a reversible reaction, and the reverse reaction, hydrolysis, can be significant under certain conditions.[2] Hydrolysis is the cleavage of the C=N bond by water to regenerate the carbonyl compound and hydrazine.
To minimize hydrolysis:
-
Control pH: Hydrolysis is often catalyzed by acid.[2] While a slightly acidic pH is beneficial for the forward reaction, strongly acidic conditions can promote hydrolysis. Maintaining the pH in the optimal 4-6 range is a delicate balance.[2]
-
Remove Water: Since water is a product of the condensation, its removal can shift the equilibrium towards the hydrazone product, according to Le Chatelier's principle. This can be achieved by:
-
Using a Dean-Stark apparatus if the reaction is run at a higher temperature in a suitable solvent like toluene.
-
Adding a dehydrating agent to the reaction mixture, such as anhydrous magnesium sulfate or molecular sieves.
-
Q5: Could steric hindrance in my aldehyde or ketone be the cause of the low conversion rate?
A5: Yes, steric hindrance can significantly impact the rate of hydrazone formation. Bulky substituents near the carbonyl group can hinder the approach of the hydrazine nucleophile.[9]
If you suspect steric hindrance is an issue:
-
Increase Reaction Time and/or Temperature: More forcing conditions may be required to overcome the higher activation energy.[4]
-
Use a Less Hindered Hydrazine Derivative: If applicable to your synthetic goal, a smaller, less sterically demanding hydrazine might react more readily.
-
Consider Alternative Catalysts: While acid catalysis is common, other catalysts could potentially be more effective for sterically hindered substrates.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis with pH Control
This protocol outlines a general method for synthesizing a hydrazone from an aldehyde or ketone with attention to pH control to optimize conversion.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Hydrazine Hydrate (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Appropriate solvents for extraction and purification
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The optimal amount may need to be determined empirically.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization (if compounds are UV active)
-
Staining solution (e.g., potassium permanganate) if compounds are not UV active
Procedure:
-
Prepare a developing chamber with the chosen eluent system.
-
Using a capillary tube, spot a small amount of the starting carbonyl compound, the hydrazine (if not too volatile), and the reaction mixture on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution.
-
The disappearance of the starting material spot and the appearance of a new product spot (the hydrazone) will indicate the progress of the reaction. Co-spotting the reaction mixture with the starting material can help in confirming the consumption of the reactant.
Data Presentation
| Parameter | Recommendation | Rationale |
| pH | Slightly acidic (4-6) | Catalyzes the reaction without protonating the hydrazine nucleophile.[2] |
| Temperature | Room temp to gentle heating | Balances reaction rate with the potential for side reactions. |
| Stoichiometry | Slight excess of hydrazine (1.1-1.2 eq) | Drives the reaction to completion and minimizes azine formation.[2] |
| Solvent | Polar protic (e.g., EtOH, MeOH) | Effectively solvates reactants and intermediates.[7][8] |
Troubleshooting Workflow
References
- BenchChem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications.
- Kinetics studies with structurally varied aldehydes and ketones in aqueous buffer at pH 7.4 reveal that carbonyl compounds with neighboring acid/base groups form hydrazones at accelerated rates. Similarly, tests of a hydrazine with a neighboring... (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC. NIH.
- BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones.
- 6. analytical methods. (n.d.).
- JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction.
- BenchChem. (n.d.). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
- BenchChem. (2025). Impact of solvent choice on (4-methoxycyclohexyl)hydrazine reaction speed.
- Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[10]. (n.d.). ResearchGate.
- ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.).
- MDPI. (n.d.). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry. (n.d.).
- Wolff-Kishner Reduction - Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). NIH.
- Hydrazone: Formation, Structure, and Reactions. (n.d.). Chemistry Learner.
- MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support.
- NASA Technical Reports Server (NTRS). (2010). Three Methods of Detection of Hydrazines.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Journal of the American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents. (n.d.).
- ACS Publications. (n.d.). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions) | Chemical Reviews.
- Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
- RSC Publishing. (2020). Mechanistic study of hydrazine decomposition on Ir(111).
- US4963232A - Process for producing a purified hydrazine hydrate - Google Patents. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in Docosanedioic acid synthesis..
- ResearchGate. (n.d.). The optimal concentration of hydrazine is around 0.02%. A: In a... | Download Scientific Diagram.
- Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table.
- Wikipedia. (n.d.). Hydrazine.
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
- Reddit. (2023). Hydrazine hydrate removal by column chromatography : r/OrganicChemistry.
- ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES | Science topic.
- Acetone hydrazone - Organic Syntheses Procedure. (n.d.).
- hydrazine hydrate - Organic Syntheses Procedure. (n.d.).
- NIH. (n.d.). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - PMC.
- ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine | The Journal of Organic Chemistry.
- Hydrazone synthesis - Organic Chemistry Portal. (n.d.).
- Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.
- ResearchGate. (2025). (PDF) Decompostion of Hydrazine in Aqueous Solutions.
- US2698286A - Dehydration of hydrazine solutions - Google Patents. (n.d.).
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2025).
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018).
Sources
- 1. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Parameters for Synthesizing Hydrazine Derivatives
Welcome to the technical support center for the synthesis of hydrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. Hydrazine derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction parameters and achieve your desired products with high yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of hydrazine derivatives. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Hydrazone Product
You are attempting to synthesize a hydrazone by reacting a carbonyl compound with hydrazine or a substituted hydrazine, but you observe a low yield or no product formation upon analysis.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Unfavorable Reaction Conditions: The reaction environment may not be optimal for hydrazone formation.
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can hinder the reaction.[7]
-
Solution: Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier. Using a higher boiling point solvent like diethylene glycol might be necessary.[5][8] In some cases, using a less sterically hindered starting material, if possible, is the best approach.
-
-
Decomposition of Starting Materials or Product: Hydrazine derivatives can be unstable under certain conditions.[9]
-
Solution: Ensure your starting materials are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. Some hydrazones are sensitive to hydrolysis, so it's important to work under anhydrous conditions if necessary.[10]
-
-
Side Reaction: Azine Formation: A common side reaction is the formation of an azine, where the hydrazone product reacts with another molecule of the carbonyl compound.[10][11] This is more prevalent when using unsubstituted hydrazine.
-
Solution: Use a slight excess of the hydrazine reagent to favor the formation of the hydrazone. Adding the carbonyl compound dropwise to the hydrazine solution can also minimize this side reaction. Vigorous exclusion of water during the reaction can also suppress azine formation.[11]
-
Issue 2: Formation of Multiple Products in Alkylation Reactions
When alkylating a hydrazine derivative, you observe a mixture of mono-, di-, and sometimes even tri-substituted products, making purification difficult and lowering the yield of the desired compound.
Possible Causes and Solutions:
-
Lack of Selectivity: Hydrazine has two nucleophilic nitrogen atoms, leading to potential for multiple alkylations.
-
Strongly Basic Conditions: The use of strong bases can deprotonate both nitrogen atoms, leading to multiple alkylations.
-
Solution: Fine-tune the basicity of the reaction medium. Using a milder base or controlling the stoichiometry of a strong base like n-butyllithium can improve selectivity.[2][12][13] The formation of a dianion with n-BuLi at low temperatures (-78 °C) can allow for selective sequential alkylation.[2][12][13]
-
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the alkylation at a lower temperature. This can help to control the reaction kinetics and favor the formation of the thermodynamically more stable product.
-
Issue 3: Difficulty in Purifying the Hydrazine Derivative
Your reaction appears successful, but you are struggling to isolate a pure product from the reaction mixture.
Possible Causes and Solutions:
-
Co-eluting Impurities: Impurities may have similar polarity to your product, making chromatographic separation challenging.
-
Solution:
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Chromatography Optimization: If using column chromatography, try different solvent systems (e.g., varying the ratio of hexanes and ethyl acetate) or use a different stationary phase (e.g., alumina instead of silica gel).[14]
-
Acid-Base Extraction: If your hydrazine derivative has a basic nitrogen, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid solution to protonate your product and move it to the aqueous layer. Then, neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.
-
-
-
Residual Starting Materials: Unreacted starting materials can contaminate the product.
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. If one of the starting materials is limiting, consider using a slight excess of the other reagent to drive the reaction to completion.
-
-
Product Instability on Silica Gel: Some hydrazine derivatives can decompose on silica gel during column chromatography.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Wolff-Kishner reduction and when should I use it?
The Wolff-Kishner reduction is a chemical reaction that fully reduces a carbonyl group (from an aldehyde or ketone) to a methylene group (-CH2-).[5][14][15] It proceeds via a hydrazone intermediate under strongly basic conditions at high temperatures.[11][14][15] This reaction is particularly useful for substrates that are sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction.[14][15]
Q2: How can I avoid the formation of azines as a side product?
Azine formation occurs when a hydrazone reacts with another molecule of the starting carbonyl compound.[10][11] To minimize this, you can:
-
Use a slight excess of the hydrazine reagent.
-
Add the carbonyl compound slowly to the reaction mixture containing hydrazine.
-
Ensure that water is rigorously excluded from the reaction, as its presence can facilitate this side reaction.[11]
-
Consider using a pre-formed hydrazone for the subsequent reaction step if applicable.[11][16]
Q3: What are some common methods for synthesizing acyl hydrazides?
Acyl hydrazides are typically synthesized by the acylation of hydrazine or its derivatives. Common methods include:
-
Reaction with Activated Amides: Activated amides can react with hydrazine under mild, transition-metal-free conditions to yield acyl hydrazides.[17][18]
-
Reaction with Carboxylic Acids: Direct reaction with carboxylic acids can be challenging. However, using activating agents or converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) facilitates the reaction.
-
Partial Acylation with Acetic or Formic Acid: It's important to be aware that using acetic or formic acid as a solvent or reagent can lead to the partial acylation of hydrazides as a side reaction.[19][20]
Q4: How can I characterize my synthesized hydrazine derivatives?
A combination of spectroscopic techniques is typically used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=N bonds in hydrazones.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
UV-Vis Spectroscopy: Can be used for compounds with chromophores.[21]
In cases of decomposition, spectroscopic analysis can also help identify the degradation products.[9][22]
Q5: Are there any safety precautions I should take when working with hydrazine and its derivatives?
Yes, hydrazine and many of its derivatives are toxic and potentially carcinogenic.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is also highly reactive and flammable.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Hydrazone Synthesis[1][4]
-
Dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Add a solution of the hydrazine derivative (1.0-1.2 eq) in the same solvent dropwise with stirring.
-
If the reaction is slow, add a catalytic amount of acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the hydrazone may precipitate out of the solution. If so, collect the product by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Wolff-Kishner Reduction of a Ketone[5][14]
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq), diethylene glycol (as solvent), potassium hydroxide (3.0 eq), and hydrazine hydrate (85% solution, several equivalents).
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone intermediate.
-
After hydrazone formation, arrange the apparatus for distillation and remove water and excess hydrazine by heating the reaction mixture to a higher temperature (typically around 200°C). The evolution of nitrogen gas will be observed.
-
Maintain the high temperature until gas evolution ceases, indicating the completion of the reaction.
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation: Solvent Effects on Hydrazone Formation
| Solvent | Dielectric Constant | Typical Reaction Time | Observations |
| Ethanol | 24.5 | 1-3 hours | Good solubility for many substrates, often used. |
| Methanol | 32.7 | 1-3 hours | Similar to ethanol, good general-purpose solvent. |
| Dichloromethane | 9.1 | 2-6 hours | Less polar, may require longer reaction times. |
| Tetrahydrofuran | 7.6 | 2-6 hours | Aprotic, may require acid catalysis. |
| Acetic Acid | 6.2 | 0.5-2 hours | Acts as both solvent and catalyst, risk of side reactions.[19][20] |
Part 4: Visualizing Reaction Pathways
Diagram 1: General Synthesis of Hydrazones
Caption: Formation of a hydrazone from a carbonyl compound and hydrazine.
Diagram 2: Wolff-Kishner Reduction Mechanism
Caption: Key steps in the Wolff-Kishner reduction of a ketone to an alkane.
References
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). Google Books.
- Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (n.d.). Google Books.
- Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. (2003). Chem Pharm Bull (Tokyo), 51(3), 346-50. [Link]
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).
- Bredihhin, A., Groth, U. M., & Ma1eorg, U. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
- The review on synthetic study of hydrazine derivatives and their pharmacological activities. (2023). IJCRT.org, 11(5).
- Hydrazone. (n.d.). In Wikipedia.
- Wolff–Kishner reduction. (n.d.). In Wikipedia.
- Barqi, M. M., Ashar, A., Bhutta, Z. A., Javed, M., Abdellah, I. M., & Eletmany, M. R. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).
- Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.).
- 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts.
- Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. (n.d.). The Open Repository @ Binghamton (The ORB).
- Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- A practical flow synthesis of hydrazine derivatives from alcohols. (n.d.). RSC Publishing.
- Wolff-Kishner Reduction, Mechanism & Application. (n.d.). Study.com.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central.
- Newkome, G. R. (2025). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction.
- Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. (2017). Semantic Scholar.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
- Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal.
- Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. (2014). PubMed.
- Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chem Pharm Bull (Tokyo), 50(1), 140-2.
- Wolff Kishner reduction mechanism. (n.d.). BYJU'S.
- Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. (2025).
- Synthesis and Characterization of Hydrazine Deriv
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC - NIH.
- Hydrazone synthesis by C-N coupling. (n.d.). Organic Chemistry Portal.
- US3458283A - Hydrazine purification. (n.d.). Google Patents.
- Kim, M., & Lee, S. (2024).
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.).
- Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[23][24][25]Triazino[5,6-b]quinoline Derivatives. (2025).
- Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. (n.d.).
- Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed.
- A process for producing a purified hydrazine hydrate. (n.d.). European Patent Office - EP 0294100 A1.
- Process for the purification of aqueous hydrazine hydrate solutions. (n.d.). Google Patents - EP0153216B1.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. study.com [study.com]
- 9. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 18. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 19. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 20. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psvmkendra.com [psvmkendra.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this critical pharmaceutical intermediate. Our focus is on providing practical, field-tested solutions grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Challenge of Purifying a Polar Dihydrochloride Salt
This compound is a highly polar, water-soluble compound, which can make its purification challenging. Standard chromatographic and recrystallization techniques often require careful optimization to be effective. Common issues include the presence of starting materials, byproducts from the synthesis, and residual solvents. This guide is designed to walk you through these challenges with clear, actionable advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?
Answer:
Low purity in your this compound is likely due to a combination of unreacted starting materials, side-products from the synthesis, and residual solvents.
Common Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include precursors to the tetrahydrofuran ring or the hydrazine moiety.
-
Stereoisomers: If you are synthesizing a specific enantiomer, the presence of the other enantiomer is a common impurity.[1]
-
Side-Reaction Products: Hydrazine chemistry can lead to byproducts such as hydrazones and azines.
-
Residual Solvents: Solvents used in the synthesis and workup, such as methanol or isopropyl alcohol, can be trapped in the final product.[1][2]
-
Inorganic Salts: Salts like triethylammonium chloride may be present if triethylamine is used to neutralize HCl byproducts during the synthesis.[2]
Purification Strategy:
A multi-step purification approach is often necessary. The general workflow is as follows:
Caption: General purification workflow for this compound.
Question 2: I'm having trouble with the recrystallization of this compound. It's either not crystallizing or "oiling out." What should I do?
Answer:
Recrystallization is a powerful technique for purifying this compound, but its high polarity and the nature of the dihydrochloride salt can present challenges.
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| No Crystal Formation | The solution is not supersaturated. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product. - Reduce Solubility: Slowly add a co-solvent in which the compound is less soluble (e.g., toluene) to a solution in a more polar solvent (e.g., isopropyl alcohol).[2] - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. |
| "Oiling Out" | The compound is melting in the hot solvent before it dissolves, or the solubility is too high at the crystallization temperature. | - Use a Larger Volume of Solvent: This can prevent the concentration from becoming too high before the solution cools. - Lower the Dissolution Temperature: Use just enough heat to dissolve the compound completely. - Change the Solvent System: A mixture of solvents, such as isopropyl alcohol and a small amount of water, may prevent oiling out. |
Detailed Recrystallization Protocol:
This protocol is adapted from established procedures for the purification of (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Isopropyl alcohol is a good starting point due to the low solubility of the dihydrochloride salt.[2] Gentle warming may be necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath or refrigerator. For this specific compound, cooling to between -15°C and -5°C can improve the yield and crystal size.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent (e.g., chilled isopropyl alcohol) to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum at a temperature below 40°C to avoid decomposition.[1]
Question 3: My compound streaks badly on a silica gel column, making separation impossible. How can I improve the chromatography?
Answer:
Streaking (or tailing) of polar, basic compounds like this compound on silica gel is a common problem. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.
Strategies to Improve Column Chromatography:
Caption: Troubleshooting options for chromatographic purification.
-
Modify the Mobile Phase: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel, reducing the strong interactions and improving peak shape.
-
Triethylamine: Add 1-2% triethylamine to your solvent system (e.g., dichloromethane/methanol).
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
-
Use Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase HPLC or flash chromatography on a C18-functionalized silica gel can be an effective alternative. The mobile phase would typically be a mixture of water (with a buffer or acid modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my final product?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of this compound.[1] A reverse-phase C18 column with a buffered aqueous/organic mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities. For the dihydrochloride salt, dissolving the sample in D₂O can help to reduce interference from the acidic protons.[3]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of your product and identify any impurities.
-
Elemental Analysis: This can confirm the elemental composition of your purified compound.
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to maintain its stability.[1]
Q3: Is the dihydrochloride salt stable in solution?
A3: While the dihydrochloride salt is generally more stable than the free base, it can still be susceptible to degradation, particularly in neutral or basic solutions. For long-term storage, it is best to keep it as a solid. If you need to prepare a stock solution, use an acidic aqueous buffer and store it at low temperatures for a short period.
Q4: Can I convert the dihydrochloride salt to the free base?
A4: Yes, the free base can be generated by treating the dihydrochloride salt with a base, such as sodium hydroxide or sodium carbonate. However, the free hydrazine is generally less stable than the salt form and should be used immediately after preparation. The free base is also more likely to be a volatile and potentially hazardous substance.
References
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Quick Troubleshooting Guide For HPLC Column Usage.
- This compound, 95% Purity, C4H12Cl2N2O, 1 gram.
- Synthesis of tetrahydrofuran. US4261901A.
Sources
Technical Support Center: Scaling Up (S)-(tetrahydrofuran-3-yl)hydrazine Production
Welcome to the technical support guide for the synthesis and scale-up of (S)-(tetrahydrofuran-3-yl)hydrazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical chiral intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure a robust, safe, and scalable process.
Section 1: Synthesis Strategy and Chiral Precursor Challenges
Q1: What are the most common synthetic routes to (S)-(tetrahydrofuran-3-yl)hydrazine, and what are the primary challenges at the initial stages?
A1: The most prevalent strategy involves the stereospecific conversion of a chiral C4 building block. The key is establishing the correct stereochemistry early and carrying it through the synthesis. The typical precursor is an activated form of (R)-3-hydroxytetrahydrofuran, which allows for an SN2 reaction with a hydrazine source to invert the stereocenter to the desired (S)-configuration.
Primary Challenges:
-
Chiral Precursor Availability and Synthesis: The synthesis begins with obtaining an enantiomerically pure starting material. A common and cost-effective precursor is (S)-3-hydroxytetrahydrofuran, which can be synthesized from L-malic acid.[1][2] However, this multi-step process can be low-yielding and require hazardous reagents like lithium aluminum hydride, making it less suitable for large-scale production.[1] A more scalable approach often starts with the reduction of ethyl (R)-4-chloro-3-hydroxybutyrate followed by in-situ cyclization.[3]
-
Maintaining Enantiomeric Purity: Each step carries the risk of racemization. It is critical to use reaction conditions that preserve the stereochemical integrity of the chiral centers. For instance, the cyclization of (S)-1,2,4-butanetriol to (S)-3-hydroxytetrahydrofuran requires carefully controlled acidic conditions to prevent side reactions.[4]
Section 2: Key Reaction Troubleshooting — The Hydrazine Introduction Step
The introduction of the hydrazine moiety with inversion of stereochemistry is the most critical and often problematic step in the synthesis.
Q2: We are attempting a classical Mitsunobu reaction to convert (R)-3-hydroxytetrahydrofuran to the (S)-hydrazine using N-Boc-hydrazine, but the yield is poor and purification is difficult on a larger scale. Why is this happening and what are the alternatives?
A2: This is a very common and significant challenge. The Mitsunobu reaction, while elegant for its ability to invert stereochemistry, is notoriously difficult to scale up for several reasons.[5][6]
Causality Behind Mitsunobu Failures at Scale:
-
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate byproduct (e.g., diethyl hydrazodicarboxylate).[5][7] These byproducts are often difficult to remove from the desired product, especially on a large scale where chromatography is less desirable. Crystallization of the product can sometimes leave these impurities behind, but this is not always feasible.[8]
-
Thermal Safety: The intermediates formed with azodicarboxylates like DEAD or DIAD can be thermally unstable, posing a significant safety risk during large-scale operations.[6]
-
Atom Economy: The reaction has poor atom economy due to the use of stoichiometric reagents, which increases cost and waste.[6]
Workflow: Standard vs. Scalable Approach for Hydrazine Introduction
Below is a workflow comparing the classical Mitsunobu with a more robust, scalable two-step activation and substitution method.
Sources
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of Hydrazine Compounds Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrazine compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of these compounds under acidic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, identify, and resolve challenges in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with hydrazine compounds in acidic media. Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Issue 1: Unexpectedly Rapid Degradation of Hydrazine Compound in Acidic Solution
You've prepared a solution of your hydrazine-containing compound in an acidic buffer for an experiment, but you observe a significant loss of the parent compound much faster than anticipated.
Probable Causes:
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents, such as dissolved oxygen or metal ions (e.g., Cu²⁺, Fe³⁺), can catalytically accelerate the degradation of hydrazines.[1][2][3]
-
Reaction with Nitrous Acid: If the acidic medium is nitric acid, or if there are residual nitrites, the formation of nitrous acid (HNO₂) can lead to rapid decomposition of hydrazine.[4][5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce or accelerate degradation pathways.
-
Inappropriate Acid Choice or Concentration: The type and concentration of the acid can significantly influence the stability of the hydrazine compound.[6][7]
Troubleshooting & Resolution Protocol:
-
Deoxygenate Solutions:
-
Chelate Metal Ions:
-
Action: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer at a low concentration (e.g., 0.1-1 mM).
-
Rationale: EDTA will sequester catalytic metal ions, preventing them from participating in redox reactions with the hydrazine moiety.[1]
-
-
Control for Nitrous Acid:
-
Action: If using nitric acid, ensure it is fresh and has been stored properly to minimize the formation of nitrous oxides which can generate nitrous acid in solution. If nitrite contamination is possible, consider adding a nitrous acid scavenger like sulfamic acid.
-
Rationale: The reaction between hydrazine and nitrous acid is a known rapid degradation pathway.[4][5]
-
-
Protect from Light:
-
Action: Conduct experiments in amber glassware or wrap your reaction vessels in aluminum foil to shield them from light.
-
Rationale: This preventative measure eliminates light-induced degradation as a variable.
-
-
Optimize Acidic Conditions:
-
Action: If the degradation persists, systematically evaluate the stability of your compound in different acids (e.g., sulfuric acid, hydrochloric acid, phosphoric acid) and at various pH levels.
-
Rationale: Hydrazine compounds exhibit varying stability profiles depending on the specific acidic environment.[6][7] Acidification with sulfuric acid has been noted to prevent the degradation of hydrazine in aqueous samples.[8]
-
Issue 2: Formation of Unidentified Byproducts in the Reaction Mixture
Your reaction involving a hydrazine derivative under acidic conditions yields a complex mixture with several unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Probable Causes:
-
Acid-Catalyzed Hydrolysis: The hydrazone or acylhydrazide linkage in your compound may be susceptible to acid-catalyzed hydrolysis, cleaving the molecule into its constituent hydrazine and carbonyl/carboxyl components.[6][9][10]
-
Oxidation Products: In the presence of oxidants, hydrazine moieties can be oxidized to various species, including diimide, nitrogen gas, and ammonia.[11][12][13]
-
Rearrangement Reactions: Under strongly acidic conditions, some hydrazine derivatives can undergo molecular rearrangements.
-
Reaction with Nitrous Acid to form Azides: At high acidities, the reaction of hydrazine with nitrous acid can produce hydrazoic acid (HN₃), an azide.[4]
Troubleshooting & Resolution Protocol:
-
Characterize Byproducts:
-
Action: Utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of the major byproducts. Compare the observed masses and fragmentation patterns with potential hydrolysis or oxidation products.
-
Rationale: Accurate identification of byproducts is crucial for diagnosing the degradation pathway.
-
-
Control pH and Temperature:
-
Action: Perform the reaction at the mildest acidic conditions and lowest temperature that still allow for the desired transformation. A pH range of 4-6 is often a good starting point to minimize hydrolysis.[14]
-
Rationale: Both hydrolysis and some oxidation reactions are accelerated by high acidity and elevated temperatures.[6][10]
-
-
Implement an Inert Atmosphere:
-
Action: As detailed in Issue 1, conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Rationale: This will help determine if the byproducts are a result of oxidation.
-
-
Experimental Workflow for Byproduct Identification:
Workflow for identifying and mitigating byproduct formation.
Issue 3: Inconsistent Results in Hydrazine Quantification Assays
You are using a colorimetric or chromatographic method to quantify a hydrazine compound in an acidic matrix, but your results are not reproducible.
Probable Causes:
-
Sample Instability Post-Collection: The hydrazine compound may be degrading in the time between sample collection and analysis.[15]
-
Interference from Matrix Components: The acid or other components in your sample matrix may interfere with the analytical method.
-
Incomplete Derivatization: For methods requiring derivatization (e.g., with p-dimethylaminobenzaldehyde or benzaldehyde), the reaction may be incomplete or hindered by the acidic conditions.[15][16]
Troubleshooting & Resolution Protocol:
-
Ensure Sample Stability:
-
Action: Immediately after collection, either analyze the sample or stabilize it. This can often be achieved by adjusting the pH to a more neutral range or by freezing the sample at -20°C or below. For some applications, immediate extraction after collection is recommended.[15]
-
Rationale: Minimizing the time in an unstable state is critical for accurate quantification.
-
-
Validate Analytical Method:
-
Action: Prepare your calibration standards in the same acidic matrix as your samples to create a matrix-matched calibration curve.
-
Rationale: This accounts for any signal suppression or enhancement caused by the matrix.
-
-
Optimize Derivatization Conditions:
-
Action: Systematically evaluate the effect of pH, reaction time, and temperature on the derivatization reaction. It may be necessary to neutralize the sample before adding the derivatizing agent.
-
Rationale: Ensuring the derivatization reaction goes to completion is essential for accurate and reproducible quantification.
-
Table 1: Common Analytical Methods for Hydrazine Quantification
| Method | Principle | Common Derivatizing Agent | Detection | Key Considerations |
| Spectrophotometry | Colorimetric reaction | p-Dimethylaminobenzaldehyde | UV-Vis (e.g., 455-465 nm)[15][16] | Simple and rapid, but can have interferences.[15][16] |
| HPLC | Chromatographic separation | Benzaldehyde, 2-Furaldehyde | UV, Electrochemical | High specificity and sensitivity.[1][15] |
| Gas Chromatography (GC) | Chromatographic separation | Acetone, 3-Pentanone | Nitrogen-Phosphorus Detector (NPD) | Requires derivatization for volatility; extraction efficiency can be a challenge.[15] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazine degradation in a simple acidic aqueous solution without other reagents?
In the absence of strong oxidizing agents or catalysts, the primary degradation pathway for many hydrazine derivatives, particularly hydrazones and acylhydrazines, is acid-catalyzed hydrolysis.[6][10] The process is initiated by the protonation of one of the nitrogen atoms, which makes the carbon of the C=N bond more electrophilic and susceptible to nucleophilic attack by water.[9][10] While hydrazines are generally more stable in acidic conditions compared to alkaline or neutral conditions (especially concerning oxidation), hydrolysis remains a key consideration.[2]
Q2: How does the presence of nitrous acid affect hydrazine stability?
Nitrous acid (HNO₂) reacts with hydrazine in what is initially a normal N-nitrosation reaction to form an N-nitrosohydrazine intermediate.[4] This intermediate is unstable and decomposes through different pathways depending on the acidity.
-
High Acidity: The primary decomposition product is hydrazoic acid (HN₃).[4]
-
Low Acidity: The decomposition yields ammonia (NH₃) and nitrous oxide (N₂O).[4] This reaction is a significant concern in environments containing both nitrites and acid, such as in certain industrial processes like PUREX.[5]
Q3: Why are metal ions like Cu(II) and Fe(III) problematic for hydrazine stability?
Transition metals, particularly Cu(II) and Fe(III), are potent catalysts for the oxidation of hydrazine.[1] They can function as one- or two-electron acceptors, facilitating the formation of reactive intermediates like the hydrazyl radical.[2] This catalytic activity significantly accelerates the degradation of hydrazine, even in the presence of only trace amounts of these metals. The reaction rate is often proportional to the concentration of the metal ion catalyst.[2][3]
Q4: Can I prevent degradation by simply using a higher concentration of acid?
Not necessarily. While strongly acidic conditions can suppress autoxidation by ensuring the hydrazine is fully protonated, it can simultaneously accelerate acid-catalyzed hydrolysis.[2][6][10] For acylhydrazines, studies have shown a complex relationship where the mechanism can shift from an A-2 hydrolysis (water as a nucleophile) in dilute acid to mechanisms involving bisulfate as a nucleophile or rate-determining nitrogen protonation at very high acid concentrations.[6] Therefore, there is often an optimal pH or acidity range for stability, and excessive acidity can be detrimental.
Q5: Are all hydrazine compounds equally susceptible to degradation in acid?
No, the stability is highly dependent on the molecular structure.
-
Acylhydrazides vs. Alkylhydrazines: Acylhydrazides can undergo hydrolysis of the amide-like bond.[6]
-
Hydrazones: The electronic properties of the substituents on both the carbonyl and hydrazine precursors significantly influence the rate of hydrolysis. Electron-withdrawing groups can affect the basicity of the nitrogens and the electrophilicity of the imine carbon.[10][14]
-
Substituted Hydrazines: The nature of the substituent (e.g., aryl vs. alkyl) can alter the reaction pathways. For instance, the reaction of arylhydrazines with nitrous acid can yield aryl azides or diazonium ions depending on the reaction conditions.[17]
References
- Kinetic and product study of the reaction between nitrous acid and hydrazine. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamin
- Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry.
- Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products.
- Analytical Methods - Toxicological Profile for Hydrazines. NCBI Bookshelf.
- DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. OSTI.GOV.
- The Chemical and Biochemical Degradation of Hydrazine.
- THE OXIDATION OF HYDRAZINE. VII. THE ALLEGED ROLE OF NITROUS ACID IN THE FORMATION OF HYDRONITRIC ACID. Journal of the American Chemical Society.
- HYDRAZINE Method no.
- Proposed mechanism of acid hydrolysis of hydrazones studied.
- On hydrazine oxid
- Reaction of the strong nitric acid with a solution of the weak base hydrazine. Reddit.
- Kinetics and Mechanism of the Reaction between Nitrous Acid and Arylhydrazines. RSC Publishing.
- RESEARCH ON HYDRAZINE DECOMPOSITION.
- Free radicals produced during the oxidation of hydrazines by hypochlorous acid. PubMed.
- Decompostion of Hydrazine in Aqueous Solutions.
- Oxidation of Hydrazine in Aqueous Solutions.
- Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH.
- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Hydrazidase, a Novel Amidase Signature Enzyme Th
- THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.
- Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI.
- Performance Chemicals Hydrazine. Arxada.
- Hydrazine. Wikipedia.
- Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem.
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. Benchchem.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Kinetic and product study of the reaction between nitrous acid and hydrazine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On hydrazine oxidation in nitric acid media (Journal Article) | ETDEWEB [osti.gov]
- 13. Free radicals produced during the oxidation of hydrazines by hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. osha.gov [osha.gov]
- 16. mdpi.com [mdpi.com]
- 17. Kinetics and mechanism of the reaction between nitrous acid and arylhydrazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of (Tetrahydrofuran-3-yl)hydrazine in organic solvents
Technical Support Center: (Tetrahydrofuran-3-yl)hydrazine
Topic: Overcoming Poor Solubility in Organic Solvents
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with (Tetrahydrofuran-3-yl)hydrazine and its salt forms. The inherent polarity of this molecule often leads to difficulties in achieving desired concentrations in common organic solvents, impacting reaction kinetics, yield, and purification. This document provides a structured approach to understanding and systematically overcoming these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my (Tetrahydrofuran-3-yl)hydrazine hydrochloride not dissolving in my reaction solvent (e.g., THF, Dichloromethane, Toluene)?
A1: The primary issue is a polarity mismatch. (Tetrahydrofuran-3-yl)hydrazine hydrochloride is an ionic salt. The presence of the charged ammonium group (-NH2NH3+) makes it highly polar, similar to simple inorganic salts. Consequently, it exhibits very low solubility in non-polar (Toluene), moderately polar aprotic (Dichloromethane, THF), and even some polar aprotic solvents.[1][2] Its solubility is generally limited to highly polar protic solvents like water or methanol.
Q2: What is the difference in solubility between the (Tetrahydrofuran-3-yl)hydrazine free base and its hydrochloride salt?
A2: The free base is the neutral form of the amine, while the hydrochloride is its salt, formed by reacting the amine with hydrochloric acid.[2]
-
Hydrochloride Salt (C₄H₁₁ClN₂O): Highly polar, crystalline solid. Soluble in water and lower alcohols (methanol, ethanol). Largely insoluble in ethers, hydrocarbons, and chlorinated solvents.[1]
-
Free Base (C₄H₁₀N₂O): A polar, but neutral, molecule. It is significantly less polar than the salt form. While still polar due to the hydrazine and ether functionalities, it is much more likely to dissolve in a broader range of organic solvents, including THF, and to a lesser extent, dichloromethane.[2] Its solubility in completely non-polar solvents like hexane will still be very low.
Q3: Can I simply heat the mixture to improve solubility?
A3: While heating generally increases the rate of dissolution and solubility, it must be done with extreme caution for hydrazine compounds. Hydrazine and its derivatives can be thermally unstable and may decompose, sometimes explosively, upon heating.[3][4][5] Decomposition can be catalyzed by trace metals or air.[5][6] For safety, it is recommended to explore all other methods before resorting to heating. If heating is necessary, it should be done gently, under an inert atmosphere (e.g., Nitrogen or Argon), and for the shortest possible time. Never heat hydrazine compounds to dryness.[3]
Q4: My compound precipitates during the reaction after I add another reagent. What should I do?
A4: This common issue can have several causes:
-
Reaction with the Salt: If you are using the hydrochloride salt and add a basic reagent (e.g., triethylamine), you may be forming triethylamine hydrochloride, which is often insoluble in organic solvents and will precipitate.
-
Product Insolubility: The product of your reaction may be less soluble than your starting material in the chosen solvent system.
-
Change in Polarity: Adding a less polar or more polar reagent can change the overall polarity of the solvent mixture, causing your compound of interest to crash out.
Troubleshooting Steps:
-
Analyze the precipitate to determine its identity (e.g., via filtration and NMR of the solid).
-
If it's a salt byproduct, consider performing a "free-basing" procedure before starting the reaction (see Protocol 2).
-
If it's the product, you may need to switch to a solvent that better solubilizes all components or use a co-solvent system (see Protocol 3).
Part 2: Troubleshooting Guide & Protocols
Decision Workflow for Solubility Issues
This workflow provides a logical path to diagnose and solve solubility problems with (Tetrahydrofuran-3-yl)hydrazine.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Solvent Selection and Screening
The first step with the free base is to select an appropriate solvent. Polarity is the most critical parameter. This table provides a starting point for screening.
| Solvent Name | Polarity Index (P')[7][8] | Type | Expected Solubility of Free Base | Notes |
| n-Hexane | 0.1 | Non-polar | Very Low | Useful as an anti-solvent for precipitation/crystallization. |
| Toluene | 2.4 | Non-polar (Aromatic) | Low | May be suitable for some reactions at elevated temperatures (use caution).[3] |
| Diethyl Ether | 2.8 | Polar Aprotic | Low to Moderate | |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Moderate | A common starting point for reactions. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic (Ether) | Moderate to Good | Good general-purpose solvent for this compound.[1][9] |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Moderate | |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Good | |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very Good | High boiling point can make removal difficult. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Good | High boiling point; can be difficult to remove. |
| Methanol (MeOH) | 5.1 | Polar Protic | Very Good | Protic nature may interfere with some reagents (e.g., Grignards, acyl chlorides). |
| Water | 10.2 | Polar Protic | High | Generally used for the hydrochloride salt. |
Screening Procedure:
-
Place a small amount (~5-10 mg) of (Tetrahydrofuran-3-yl)hydrazine free base into separate vials.
-
Add a small volume (e.g., 0.5 mL) of each candidate solvent.
-
Observe solubility at room temperature with agitation (vortexing).
-
If insoluble, gently warm the mixture (e.g., to 40°C) under an inert atmosphere, observing all safety precautions.[10]
Protocol 2: Preparing the Free Base from the Hydrochloride Salt
This is the most effective method for improving solubility in common organic solvents. The process neutralizes the hydrochloric acid, converting the salt into its more organo-soluble neutral form.[2][11]
Materials:
-
(Tetrahydrofuran-3-yl)hydrazine hydrochloride
-
Anhydrous organic solvent (e.g., Dichloromethane or THF)
-
A suitable non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or saturated aqueous Sodium Bicarbonate (NaHCO₃)).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Caption: Chemical transformation during free-basing.
Step-by-Step Methodology (Aqueous Workup):
-
Dissolution: Dissolve the (Tetrahydrofuran-3-yl)hydrazine hydrochloride in a minimal amount of water.
-
Extraction Solvent: Add an equal volume of an organic solvent in which the free base is soluble (e.g., Dichloromethane).
-
Neutralization: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the biphasic mixture with stirring. Continue until effervescence ceases and the aqueous layer is basic (test with pH paper). Using a weak base minimizes potential side reactions.
-
Separation: Transfer the mixture to a separatory funnel, shake gently with frequent venting, and allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Drying & Concentration: Combine all organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or low-melting solid.
In-Situ Free-Basing: For reactions that are not water-sensitive, you can suspend the hydrochloride salt in your reaction solvent (e.g., THF) and add 1.1 equivalents of a tertiary amine base like triethylamine. The resulting triethylammonium chloride salt often precipitates and can sometimes be filtered off, or it may remain in the reaction mixture.
Protocol 3: Utilizing Co-Solvent Systems
If the free base has poor solubility in the ideal reaction solvent but good solubility in a dissolving solvent, a co-solvent system can be employed.
Example Scenario: A reaction requires Toluene, but the hydrazine free base is poorly soluble in it. However, it dissolves well in THF.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the (Tetrahydrofuran-3-yl)hydrazine free base in the minimum amount of the "good" solvent (e.g., THF) required to achieve a clear solution.
-
Dilution: Slowly add the "poor" but necessary reaction solvent (e.g., Toluene) to the solution while stirring.
-
Observe: Monitor for any signs of precipitation. The goal is to maximize the proportion of the reaction solvent while maintaining a homogeneous solution.
-
Optimization: The final ratio (e.g., 1:5 THF:Toluene) will be empirically determined. This mixture then serves as the reaction medium.
Part 3: References
-
Vertex AI Search. Polarity of Solvents.
-
Santa Cruz Biotechnology. Hydrazine.
-
DTIC. Safety and Handling of Hydrazine.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
-
University of Minnesota. Properties of Common Organic Solvents.
-
Burdick & Jackson. Polarity Index.
-
Benchchem. (Tetrahydrofuran-3-yl)hydrazine dihydrochloride | CAS 1211514-64-5.
-
Organic Syntheses. hydrazine sulfate.
-
Organic Syntheses. Hydrazine, methyl-, sulfate.
-
Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
-
NOAA - CAMEO Chemicals. HYDRAZINE, ANHYDROUS.
-
Google Patents. US5484511A - Process for the removal of impurities from hydrazine hydrate.
-
GOV.UK. Hydrazine - Incident management.
-
Arxada. Performance Chemicals Hydrazine.
-
YouTube. How to Freebase (Phenylhydrazine HCl as an example).
-
Organic Syntheses. 4 - Organic Syntheses Procedure.
-
Benchchem. Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
-
CymitQuimica. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE.
-
BLD Pharm. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
-
Wikipedia. Free base.
-
Sigma-Aldrich. (R)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HCL.
-
ChemWhat. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride CAS#: 1364632-45-0.
-
Wikipedia. Tetrahydrofuran.
-
Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Google Patents. US20090187018A1 - Manufacture of Pure Hydralazine Salts.
-
ECHEMI. What's the proper way to convert a freebase to hydrochloride?.
-
Organic Syntheses. hydrazine hydrate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Free base - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. arxada.com [arxada.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. organometallics.it [organometallics.it]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. youtube.com [youtube.com]
Technical Support Center: Safe and Effective Use of Tetrahydrofuran in Research
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Peroxide Formation
This technical support guide provides in-depth information and practical solutions for handling tetrahydrofuran (THF) in a laboratory setting, with a primary focus on the prevention, detection, and removal of hazardous peroxides. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and concerns regarding the use of THF in experimental workflows.
Understanding the Hazard: Peroxide Formation
Q1: Why is peroxide formation in THF a significant concern for laboratory safety?
Tetrahydrofuran, a widely used solvent in organic synthesis, can react with atmospheric oxygen to form explosive peroxides.[1][2][3][4] This auto-oxidation process is a free-radical chain reaction initiated by light and heat.[1][2] Over time, especially in improperly stored containers, these peroxides can accumulate to dangerous levels.[3][4] The primary danger lies in their shock-sensitive and explosive nature, particularly when concentrated through distillation or evaporation.[3][4] Crystalline peroxide formations around the cap or within the container are extremely hazardous and can detonate with minimal physical shock, such as twisting the container lid.[4][5]
Q2: What is the chemical mechanism behind peroxide formation in THF?
The formation of hydroperoxides in THF is a radical chain reaction. The process is initiated when an oxygen radical, often formed in the presence of sunlight, abstracts a hydrogen radical from a THF molecule. This creates a THF radical, which then reacts with another oxygen radical to form a peroxy radical. This peroxy radical can then abstract a hydrogen radical from another THF molecule, propagating the chain reaction and forming an explosive hydroperoxide and another THF radical.[1][2]
Workflow for Handling Tetrahydrofuran
The following diagram illustrates the recommended workflow for safely handling a new or existing container of THF in the laboratory.
Caption: Workflow for the safe handling of THF.
Detection of Peroxides
Q3: How can I test for the presence of peroxides in my THF?
Regular testing of THF for peroxides is a critical safety measure, especially for previously opened containers or those approaching their expiration date.[6][7] Several methods are available, ranging from simple qualitative tests to more quantitative analyses.
| Method | Reagents | Positive Result | Approximate Sensitivity | Notes |
| Potassium Iodide (KI) Test | 10% Potassium Iodide solution, Starch indicator | Yellow to brown color (iodine formation), which turns blue/purple with starch.[8] | ~1-5 ppm | A simple and common qualitative test. The intensity of the color correlates with the peroxide concentration.[8] |
| Acidified Ferrous Sulfate | Ferrous sulfate, Sulfuric acid, Potassium thiocyanate | Red color (formation of ferric thiocyanate) | ~10 ppm | A reliable qualitative test. |
| Commercial Peroxide Test Strips | Pre-prepared test strips | Color change as indicated by the manufacturer (often blue).[6][9] | 0-100 ppm (varies by brand)[9] | Convenient for routine checks. Ensure strips are not expired.[6] |
| Quantitative Titration | Acetic acid, Chloroform, Potassium iodide, Sodium thiosulfate solution | Titration to a colorless endpoint.[8] | High | Provides a precise concentration of peroxides.[8] |
It is crucial to never test THF that shows visible crystal formation or a cloudy appearance, as these are signs of high peroxide concentration and extreme danger. [4][5] In such cases, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[10][11]
Prevention and Removal of Peroxides
Q4: What is the role of inhibitors like BHT in commercial THF?
Many commercial grades of THF contain an inhibitor, such as butylated hydroxytoluene (BHT), to prevent peroxide formation.[2][3][4] BHT acts as a free radical scavenger, interrupting the chain reaction of peroxide formation.[2][4] While effective, inhibitors are consumed over time, and their presence does not guarantee the indefinite absence of peroxides, especially after a container has been opened.[4][12] Distillation will remove the inhibitor, making the distilled THF highly susceptible to peroxide formation.[4]
Q5: How can I safely remove peroxides from my THF?
If your THF tests positive for peroxides but is below a hazardous concentration (typically < 30 ppm), you can treat it to remove the peroxides before use.[13][14] For higher concentrations, it is often safer to dispose of the solvent.[13] Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Quenching Peroxides with Ferrous Sulfate
This method is suitable for reducing low levels of peroxides.
Materials:
-
THF containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare an acidified ferrous sulfate solution by dissolving 6.0 g of FeSO₄·7H₂O in 11.0 mL of deionized water and adding 0.6 mL of concentrated sulfuric acid.[15]
-
In a separatory funnel, add 80 mL of the freshly prepared ferrous sulfate solution to every 100 mL of THF.[15]
-
Shake the funnel vigorously for several minutes. The ferrous ions (Fe²⁺) will reduce the peroxides.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash the THF layer with water to remove any remaining acid and iron salts.
-
Dry the THF over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Retest the THF for peroxides to ensure their complete removal before use.
Protocol 2: Peroxide Removal Using Activated Alumina
Passing the solvent through a column of activated alumina is an effective way to remove peroxides.[13][16][17] This method also has the advantage of simultaneously drying the solvent.
Materials:
-
THF containing peroxides
-
Activated basic or neutral alumina
-
Chromatography column
Procedure:
-
Set up a chromatography column in a fume hood.
-
Fill the column with activated alumina. The amount will depend on the volume of THF to be purified; a general guideline is to use about 250 g of alumina per liter of THF.[17]
-
Carefully pass the THF through the alumina column. The peroxides are adsorbed onto the alumina.[13]
-
Collect the peroxide-free THF.
-
Important: This process will also remove any BHT inhibitor, making the purified THF highly susceptible to new peroxide formation.[12] The purified THF should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).[13]
Safe Storage and Handling
Q6: What are the best practices for storing THF to minimize peroxide formation?
Proper storage is the most effective way to prevent peroxide formation.
-
Store in a cool, dark, and dry place. Light and heat accelerate peroxide formation.[3][18]
-
Use airtight, opaque containers. Amber glass bottles are ideal.[6]
-
Keep containers tightly closed. This minimizes contact with atmospheric oxygen.[6][18]
-
Store under an inert atmosphere. For inhibitor-free or distilled THF, storage under nitrogen or argon is highly recommended.[12]
-
Date all containers upon receipt and upon opening. This is crucial for tracking the age and potential for peroxide formation.[5][7][18]
-
Purchase appropriate quantities. Avoid storing large amounts of THF for extended periods. Purchase only what you expect to use within a reasonable timeframe.[3][12]
Q7: What should I do if I find a container of THF with visible crystals or that is past its expiration date?
Do not attempt to open or move the container. [10] Treat it as a potential bomb. The crystals are likely highly explosive peroxides.[5] Immediately contact your institution's Environmental Health & Safety (EHS) or hazardous waste disposal team for assistance.[10][11] They have the training and equipment to handle and dispose of such materials safely.
References
- Determination of peroxide in tetrahydrofuran. (2024-04-16).
- Purification of Tetrahydrofuran - Chempedia - LookChem. (n.d.).
- Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism. (2024-02-21).
- Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019-11-13).
- How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024-02-19).
- Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. (n.d.).
- Purification of tetrahydrofuran - US4233228A. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Removal of peroxides from THF and DBE. A. (n.d.).
- Peroxide-Forming Chemicals - Connecticut College. (n.d.).
- How is peroxide produced and removed in Tetrahydrofuran? - FAQ - Guidechem. (n.d.).
- EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022-08-11). Retrieved from University of Washington EH&S website.
- Tetrahydrofuran. (n.d.).
- Tetrahydrofuran - Environment, Health & Safety. (n.d.).
- Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. (2017-07-14). Retrieved from University of California, Santa Cruz EH&S website.
- Peroxide Forming Chemicals - University of Louisville. (n.d.). Retrieved from University of Louisville EH&S website.
- Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis? (2022-10-19).
- removing peroxides from thf with ferrous sulfate - Sciencemadness Discussion Board. (2015-06-09).
- Peroxide Forming Compounds Reference Guide. (n.d.). Retrieved from University of California, San Diego EH&S website.
- Org. Synth. 2011, 88, 342 - Organic Syntheses Procedure. (n.d.).
- Tetrahydrofuran (THF) - Standard Operating Procedure. (2012-12-14). Retrieved from University of California, Santa Barbara EH&S website.
- Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017-11-27). Retrieved from The University of British Columbia Safety & Risk Services website.
- Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety. (n.d.). Retrieved from University of Southern California EH&S website.
- Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo. (n.d.).
- quenching-solvent-drying-still-bottoms.doc. (n.d.). Retrieved from University of California, Irvine EH&S website.
- 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety. (n.d.).
- Peroxide-Forming Chemical - Environmental Health and Safety. (2021-08-01). Retrieved from University of Minnesota EH&S website.
- Tetrahydrofuran (THF) - University of Michigan-Dearborn. (n.d.). Retrieved from University of Michigan-Dearborn EHS website.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 4. louisville.edu [louisville.edu]
- 5. usu.edu [usu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 10. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 11. umdearborn.edu [umdearborn.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. activatedaluminaballs.com [activatedaluminaballs.com]
- 14. activatedaluminaballs.com [activatedaluminaballs.com]
- 15. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride
Introduction: The Significance of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride in Modern Drug Discovery
This compound (C₄H₁₂Cl₂N₂O, MW: 175.05 g/mol ) is a crucial building block in contemporary medicinal chemistry.[1] Its utility is particularly pronounced in the synthesis of innovative therapeutics, most notably as a precursor for potent phosphodiesterase 9 (PDE9) inhibitors and various 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are under investigation for the treatment of neurodegenerative diseases and cancer.[1] The precise structural elucidation of this intermediate is paramount to ensure the integrity and purity of downstream active pharmaceutical ingredients.
This guide provides an in-depth technical analysis of the characterization of this compound by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, field-tested perspective on the interpretation of its ¹H NMR spectrum, common challenges, and a comparative analysis with structurally similar alternatives.
¹H NMR Spectral Analysis of this compound: A Predicted Spectrum
Due to the limited availability of fully assigned, publicly accessible experimental spectra of this compound, this guide will present a detailed predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This predictive approach provides a robust framework for researchers to interpret their own experimental data.
The analysis will consider the spectrum in two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to illustrate the profound effect of solvent on the exchangeable protons of the hydrazine moiety.
Chemical Structure and Proton Numbering
Figure 1. Structure of this compound with proton numbering.
Predicted ¹H NMR Spectrum in D₂O (500 MHz)
In D₂O, the acidic protons of the hydrazinium group (-NH-NH₃⁺) and any residual water will readily exchange with deuterium. Consequently, the signals for these protons will broaden and often disappear into the baseline. This simplifies the spectrum, leaving only the signals from the tetrahydrofuran ring.
-
δ ~ 4.0-3.6 (m, 5H): This complex multiplet region arises from the protons on the tetrahydrofuran ring.
-
H2 & H5 (δ ~ 3.8-4.0 ppm): These protons are adjacent to the ether oxygen, which is strongly electron-withdrawing. This deshielding effect shifts their resonance downfield.
-
H3 (δ ~ 3.6-3.8 ppm): This proton is adjacent to the nitrogen of the hydrazinium group, which is also electron-withdrawing, leading to a downfield shift.
-
H4 (δ ~ 2.0-2.4 ppm): These protons are further from the electronegative atoms and are therefore expected to be the most upfield of the ring protons.
-
Predicted ¹H NMR Spectrum in DMSO-d₆ (500 MHz)
DMSO-d₆ is a polar aprotic solvent that forms strong hydrogen bonds with the N-H protons, slowing down their exchange rate. This allows for the observation of the hydrazine protons and their coupling to adjacent protons.
-
δ ~ 9.0-10.0 (br s, 3H, -NH₃⁺): The three protons on the terminal nitrogen of the hydrazinium ion are expected to appear as a broad singlet in the downfield region due to rapid exchange and quadrupolar broadening from the ¹⁴N nucleus.
-
δ ~ 7.0-8.0 (br s, 1H, -NH-): The proton on the nitrogen attached to the tetrahydrofuran ring is also expected to be a broad singlet.
-
δ ~ 3.9-3.5 (m, 5H): The tetrahydrofuran ring protons will appear as a complex set of multiplets, similar to their appearance in D₂O, but may show additional splitting due to coupling with the now-visible -NH proton.
-
H2 & H5 (δ ~ 3.7-3.9 ppm)
-
H3 (δ ~ 3.5-3.7 ppm)
-
H4 (δ ~ 1.9-2.3 ppm)
-
Comparative Analysis with Alternative Reagents
The choice of a hydrazine derivative in a synthetic route can significantly impact reaction outcomes and the properties of the final product. Here, we compare the predicted ¹H NMR characteristics of this compound with those of common alternatives.
(Tetrahydro-2H-pyran-4-yl)hydrazine
This six-membered ring analogue is a common alternative. Its ¹H NMR spectrum will show distinct differences due to the change in ring size and symmetry.
-
Ring Protons: The protons on the tetrahydropyran ring will exhibit a different splitting pattern and chemical shifts compared to the tetrahydrofuran analogue. The axial and equatorial protons will have distinct chemical shifts, leading to more complex multiplets.
-
Hydrazine Protons: The behavior of the hydrazine protons will be similar, being exchangeable and their observation dependent on the solvent.
Cyclopentylhydrazine
Replacing the tetrahydrofuran ring with a cyclopentyl ring removes the influence of the ether oxygen.
-
Ring Protons: All ring protons will be in a similar chemical environment, leading to a broad, complex multiplet in a more upfield region (typically δ 1.5-2.0 ppm) compared to the tetrahydrofuran protons.
-
Methine Proton (CH-NH): The proton on the carbon attached to the hydrazine group will be shifted downfield relative to the other cyclopentyl protons but will be more upfield compared to the H3 proton in the tetrahydrofuran analogue due to the absence of the deshielding ether oxygen.
(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride
This is the monohydrochloride salt of the title compound.[2]
-
Acidity: The lower acidity of the monohydrochloride may result in slightly different chemical shifts for the exchangeable protons in DMSO-d₆, potentially appearing slightly more upfield.
-
Ring Protons: The chemical shifts and coupling patterns of the tetrahydrofuran ring protons are expected to be very similar to the dihydrochloride salt.
| Compound | Key ¹H NMR Features | Predicted Chemical Shift Ranges (ppm) |
| This compound | Complex multiplets for THF ring; exchangeable hydrazine protons. | THF protons: 2.0-4.0; Hydrazine protons (DMSO-d₆): 7.0-10.0 |
| (Tetrahydro-2H-pyran-4-yl)hydrazine | More complex multiplets for THP ring due to axial/equatorial protons. | THP protons: 1.5-4.0 |
| Cyclopentylhydrazine | Broad multiplet for cyclopentyl protons in a more upfield region. | Cyclopentyl protons: 1.5-2.0 |
| (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | Very similar to the dihydrochloride, with potential slight upfield shift of exchangeable protons. | THF protons: 2.0-4.0; Hydrazine protons (DMSO-d₆): slightly upfield of dihydrochloride |
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
-
Vortex mixer
-
Pipettes
Procedure
-
Sample Preparation (in D₂O): a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of D₂O to the NMR tube. c. Cap the tube and vortex until the sample is fully dissolved.
-
Sample Preparation (in DMSO-d₆): a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. c. Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be required.
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
-
¹H NMR Spectrum Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Acquire the free induction decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak (HDO at ~4.79 ppm in D₂O; residual DMSO at ~2.50 ppm in DMSO-d₆). d. Integrate the signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants of the signals.
Figure 2. Workflow for ¹H NMR characterization.
Conclusion and Future Perspectives
The ¹H NMR characterization of this compound is a critical quality control step in the synthesis of numerous high-value pharmaceutical compounds. While the exchangeable nature of the hydrazine protons presents a challenge, judicious choice of solvent allows for a comprehensive structural elucidation. The predicted spectra and comparative analysis provided in this guide offer a valuable resource for researchers in the field. Future work should focus on acquiring and publishing a fully assigned experimental spectrum of this important building block to further solidify its analytical characterization.
References
- The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]
- The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
- The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
- ResearchGate. The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).. [Link]
- iChemical. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0. [Link]
- King-Scientific. This compound, 95% Purity, C4H12Cl2N2O, 1 gram. [Link]
- ResearchGate. 1 H-NMR spectrum of compound N 1 .. [Link]
- The Royal Society of Chemistry.
- ResearchGate. FIGURE 8.
- SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Dove Medical Press.
- Supporting m
- Google Patents.
- SpectraBase. Tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]
- NMRS.io. 1H | THF-d8 | NMR Chemical Shifts. [Link]
- Organic Chemistry, ACS. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Beilstein Journals.
- ResearchGate.
- ResearchGate.
Sources
A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of Tetrahydrofuran Hydrazine Scaffolds
In the landscape of modern drug discovery and development, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological profile. The spatial arrangement of atoms in three-dimensional space can dictate the difference between a potent therapeutic agent and an inert, or even toxic, compound. This guide provides an in-depth comparison of the hypothetical (R)- and (S)-enantiomers of a tetrahydrofuran hydrazine scaffold, a privileged structure in medicinal chemistry.[1][2] We will explore the stereoselective synthesis, chiral separation, and a comparative analysis of their biological efficacy, supported by illustrative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the profound impact of stereochemistry on molecular function.
The Central Role of Chirality in Pharmacology
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different interactions with the chiral environment of the human body, such as enzymes, receptors, and other proteins.[3] The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the pharmacological properties of each enantiomer of a chiral drug.[3] This is because the desired therapeutic activity may reside in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[4] The tetrahydrofuran motif is a key component in numerous FDA-approved drugs, highlighting its importance in establishing effective and safe pharmacological agents.[5][6][7] Similarly, cyclic hydrazine derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[2][8]
Stereoselective Synthesis and Chiral Separation
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[9] An efficient synthetic route to chiral, non-planar, sp3-rich heterocyclic scaffolds, such as tetrahydrofuran hydrazines, is highly sought after for their potential to improve success rates in drug discovery.[10][11]
Enantioselective Synthesis Protocol
A plausible route to obtaining enantioenriched cyclic hydrazines involves asymmetric transfer hydrogenation (ATH) of a ketone precursor, followed by cyclization.[10]
Step 1: Synthesis of the Prochiral Ketone Precursor The synthesis begins with the preparation of a prochiral ketone containing both the tetrahydrofuran and hydrazine moieties. This can be achieved through standard organic synthesis techniques, which are not detailed here for brevity.
Step 2: Asymmetric Transfer Hydrogenation (ATH) This crucial step introduces the chiral center.
-
In a nitrogen-flushed round-bottom flask, dissolve the prochiral ketone (1.0 eq) in anhydrous isopropanol.
-
Add a chiral ruthenium catalyst, such as (S,S)-Ts-DENEB™ ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) Ru(II) complex (0.01 eq). The choice of the (S,S) or (R,R) catalyst determines whether the (S) or (R) enantiomer of the alcohol is preferentially formed.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product is the chiral alcohol.
Step 3: Mitsunobu Cyclization
-
Dissolve the chiral alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched cyclic hydrazine.
Caption: Workflow for the enantioselective synthesis of tetrahydrofuran hydrazine.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Even with enantioselective synthesis, it is often necessary to determine the enantiomeric excess (ee) and to separate any remaining racemate. Chiral HPLC is a powerful technique for this purpose.[3][12]
Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H), are often effective.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the synthesized tetrahydrofuran hydrazine in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times, which are monitored by a UV detector at an appropriate wavelength.
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Comparative Efficacy: A Hypothetical Case Study
To illustrate the importance of evaluating each enantiomer, let's consider a hypothetical scenario where our tetrahydrofuran hydrazine is designed as an inhibitor of a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway.
In Vitro Kinase Inhibition Assay
An in vitro kinase inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50) of each enantiomer against Kinase X.
Experimental Protocol:
-
A reaction mixture is prepared containing Kinase X, a peptide substrate, and ATP in a buffer solution.
-
The (R)- and (S)-enantiomers are serially diluted and added to the reaction mixture in a 96-well plate.
-
The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
A detection reagent (e.g., containing a luciferase-luciferin system to measure remaining ATP) is added, and the luminescence is measured.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Hypothetical Results:
| Enantiomer | IC50 against Kinase X (nM) |
| (R)-Tetrahydrofuran Hydrazine | 15 |
| (S)-Tetrahydrofuran Hydrazine | > 10,000 |
| Racemic Mixture | 32 |
The data clearly indicates that the (R)-enantiomer is a potent inhibitor of Kinase X, while the (S)-enantiomer is essentially inactive. The racemic mixture shows an IC50 approximately double that of the active (R)-enantiomer, as expected since half of the mixture is inactive.
Cell-Based Proliferation Assay
To assess the effect on cancer cell growth, a cell-based proliferation assay is conducted using a cancer cell line that overexpresses Kinase X.
Experimental Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The (R)- and (S)-enantiomers are added to the cells at various concentrations.
-
The cells are incubated for 72 hours.
-
A reagent such as CellTiter-Glo® is added to measure cell viability by quantifying ATP.
-
The half-maximal effective concentration (EC50) for inhibiting cell proliferation is calculated.
Hypothetical Results:
| Enantiomer | EC50 in Cancer Cell Line (nM) |
| (R)-Tetrahydrofuran Hydrazine | 50 |
| (S)-Tetrahydrofuran Hydrazine | > 20,000 |
These results corroborate the in vitro findings, demonstrating that the (R)-enantiomer effectively inhibits cancer cell proliferation, whereas the (S)-enantiomer has no significant effect at the concentrations tested.
Caption: Inhibition of the Kinase X pathway by the (R)-enantiomer.
Discussion and Mechanistic Interpretation
The hypothetical data underscores a common principle in pharmacology: the stereochemical configuration of a drug molecule is paramount for its interaction with a biological target. The active site of an enzyme like Kinase X is a chiral environment. The (R)-enantiomer likely possesses the correct three-dimensional arrangement of its functional groups to bind effectively to the active site, leading to potent inhibition. In contrast, the (S)-enantiomer, being a mirror image, cannot achieve the same complementary fit, rendering it inactive.
This disparity in activity highlights the importance of developing and testing enantiomerically pure compounds. Administering a racemic mixture would mean giving a 50% dose of an inactive substance, which could potentially contribute to off-target effects or an increased metabolic burden without any therapeutic benefit.
Conclusion
This guide has provided a framework for comparing the efficacy of the (R)- and (S)-enantiomers of a hypothetical tetrahydrofuran hydrazine scaffold. Through detailed protocols for enantioselective synthesis and chiral separation, coupled with illustrative data from in vitro and cell-based assays, we have demonstrated the critical importance of stereochemistry in drug action. The principles outlined here are broadly applicable to the development of any chiral therapeutic agent and emphasize the necessity of a rigorous, enantiomer-specific evaluation to ensure the development of safe and effective medicines. The synthesis of complex chiral molecules, such as substituted tetrahydrofurans, remains a significant area of research, with ongoing efforts to develop more efficient and stereoselective methods.[13][14][15][16]
References
- Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
- Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.
- Chen, J.-R., & Xiao, W.-J. (2014).
- Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. (n.d.). Chemical Science (RSC Publishing).
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2025).
- N-Functionalization of enantioenriched cyclic hydrazines and hydrazides. (n.d.).
- Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. (n.d.). PMC, NIH.
- Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. (n.d.). Chemical Science (RSC Publishing).
- Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydr
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. (2023).
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- Chiral Drug Separ
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery.
- Pharmacological activity of furan deriv
- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (n.d.).
- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (n.d.).
- Cyclic Hydrazines. (n.d.). Enamine.
- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.).
- (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2025).
- Strategies for chiral separation: from racem
Sources
- 1. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 10. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Hydrazine Reagents: A Comparative Analysis Featuring (Tetrahydrofuran-3-yl)hydrazine dihydrochloride
For the modern medicinal chemist and process scientist, the hydrazine motif is a cornerstone of synthetic strategy, pivotal in constructing a vast array of heterocyclic scaffolds and performing critical functional group transformations. While classic reagents like hydrazine hydrate and phenylhydrazine are staples of the organic chemistry lexicon, the demand for novel molecular architectures with specific three-dimensional properties has spurred the adoption of more sophisticated building blocks.
This guide provides a comparative overview of key hydrazine reagents, with a special focus on (Tetrahydrofuran-3-yl)hydrazine dihydrochloride . We will move beyond simple cataloging of reactions to discuss the causality behind reagent choice, the practical implications of their physical properties, and provide validated experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal hydrazine reagent for their specific synthetic challenge.
The Hydrazine Reagent Landscape: An Overview
Hydrazine derivatives are characterized by the presence of a nitrogen-nitrogen single bond. Their utility in organic synthesis stems from the nucleophilicity of the terminal nitrogen atom and the ability of the N-N bond to participate in rearrangements or be cleaved to form highly stable dinitrogen gas, often providing a powerful thermodynamic driving force for reactions.[1]
This analysis will focus on four distinct classes of hydrazine reagents, each offering a unique profile of reactivity, steric hindrance, and functional group compatibility.
Figure 1: Overview of the compared hydrazine reagents and their primary application areas.
Spotlight: this compound
(Tetrahydrofuran-3-yl)hydrazine is a modern building block primarily utilized in medicinal chemistry for the synthesis of complex, biologically active molecules.[2] Its defining feature is the saturated, non-aromatic tetrahydrofuran (THF) ring.
Key Advantages:
-
Three-Dimensionality: Unlike the planar phenyl group of phenylhydrazine, the puckered THF ring introduces a distinct 3D vector into the resulting molecule. This is a critical design element in modern drug discovery, where modulating a molecule's shape is key to achieving selective binding to protein targets.
-
Improved Physicochemical Properties: The oxygen atom in the THF ring acts as a hydrogen bond acceptor, which can improve the solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of the final compound compared to more lipophilic analogues.
-
Versatile Synthetic Handle: It serves as a key intermediate in the synthesis of compounds like PDE9 inhibitors and 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are investigated for treating neurodegenerative diseases.[2][3]
Handling and Reactivity:
Supplied as a dihydrochloride salt, it is a stable, crystalline solid.[4] From a practical standpoint, this salt form enhances shelf-life and simplifies handling compared to volatile liquid hydrazines. However, it necessitates the use of at least two equivalents of a base in reactions to liberate the free hydrazine for nucleophilic attack. The choice of base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) depends on the tolerance of other functional groups in the reaction.
The Workhorses: A Comparative Analysis
To fully appreciate the utility of (Tetrahydrofuran-3-yl)hydrazine, we must compare it to the established reagents.
| Feature | This compound | Hydrazine Hydrate | Phenylhydrazine | tert-Butyl carbazate (Boc-hydrazine) |
| Structure | C₄H₁₂Cl₂N₂O | N₂H₄·H₂O | C₆H₈N₂ | C₅H₁₂N₂O₂ |
| Key Feature | Saturated 3D heterocyclic ring | Unsubstituted, highly reactive | Aromatic phenyl ring | N-Boc protected amino group |
| Primary Use | Novel heterocycles for medicinal chemistry[2] | Wolff-Kishner reduction, simple heterocycles[1][5] | Fischer indole synthesis[6] | Orthogonal synthesis, peptide chemistry[7][8] |
| Reactivity | Moderately nucleophilic (requires base) | Highly nucleophilic, strong reducing agent[9] | Nucleophilic, precursor for[10][10]-sigmatropic rearrangement[11] | Nucleophilicity is attenuated by the Boc group[12] |
| Form/Handling | Crystalline solid, stable salt[4] | Colorless fuming liquid, toxic, corrosive[9] | Yellowish oily liquid/solid, light-sensitive[13] | White solid, stable[14] |
| Advantages | Introduces 3D structure, improved solubility profile | Inexpensive, powerful reductant | Essential for indole synthesis | Enables controlled, stepwise reactions |
| Disadvantages | Higher cost, requires base for reaction | Highly toxic, potentially explosive (anhydrous) | Toxic, limited to aryl-hydrazone chemistry | Not a direct reagent for reduction/condensation |
Application in Practice: Comparative Experimental Protocols
The true measure of a reagent's utility lies in its application. Below are representative, validated protocols that highlight the distinct experimental conditions required for each class of hydrazine.
Protocol 1: Synthesis of a Substituted Pyrazole using (Tetrahydrofuran-3-yl)hydrazine
This protocol demonstrates the use of our featured reagent in a classic cyclocondensation reaction to form a pyrazole, a common scaffold in pharmaceuticals. The choice of a polar solvent like ethanol is ideal for dissolving the dihydrochloride salt and the required base.
Figure 2: Experimental workflow for pyrazole synthesis.
Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl starting material (1.0 eq) and this compound (1.05 eq).
-
Solvent Addition: Add ethanol (approx. 0.1 M concentration). Stir to form a suspension.
-
Base Addition: To the stirred suspension at room temperature, add triethylamine (2.2 eq) dropwise. The rationale for using a slight excess of base is to ensure complete neutralization of both HCl molecules and to drive the reaction forward.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target pyrazole.
Protocol 2: The Classic Fischer Indole Synthesis with Phenylhydrazine
This reaction is the archetypal use for phenylhydrazine.[15][16] The mechanism involves the acid-catalyzed formation of a phenylhydrazone, followed by a[10][10]-sigmatropic rearrangement.[11] The choice of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride is critical for promoting the key rearrangement and cyclization steps.[11]
Methodology:
-
Hydrazone Formation (Optional but recommended): In a separate flask, stir phenylhydrazine (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.0 eq) in ethanol with a catalytic amount of acetic acid at room temperature for 1-2 hours. The pre-formation of the hydrazone often leads to cleaner reactions and higher yields.[10] Isolate the hydrazone by filtration or evaporation.
-
Reactor Setup: Place the isolated phenylhydrazone (1.0 eq) in a round-bottom flask.
-
Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) or zinc chloride (2.0 eq). Causality Note: PPA serves as both the acid catalyst and the reaction medium, while ZnCl₂, a Lewis acid, requires a higher boiling solvent.
-
Reaction: Heat the mixture to 100-150 °C for 1-3 hours. The reaction is often vigorous.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will often precipitate. Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract with an organic solvent like ethyl acetate or toluene.
-
Purification: Wash the combined organic extracts, dry over a suitable agent, and purify by recrystallization or column chromatography.
Protocol 3: Wolff-Kishner Reduction of a Ketone using Hydrazine Hydrate
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to alkanes under basic conditions.[17][18] The reaction requires high temperatures to drive the decomposition of the hydrazone intermediate and the evolution of nitrogen gas.[1] This necessitates the use of a high-boiling solvent like diethylene glycol.[17]
Methodology:
-
Reactor Setup: In a flask equipped with a reflux condenser and a distillation head, combine the ketone (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.
-
Initial Heating: Heat the mixture to 100-130 °C for 1 hour to facilitate the formation of the hydrazone. Water will be generated during this step.
-
Base Addition: Cool the mixture slightly and add potassium hydroxide (KOH) pellets (3-4 eq). Safety Note: The addition can be exothermic.
-
Reaction & Distillation: Reheat the mixture. The temperature will rise as water and excess hydrazine hydrate are distilled off. Continue heating to reflux (approx. 190-200 °C) for 3-5 hours until nitrogen evolution ceases. The high temperature is crucial for the final elimination step.[19]
-
Work-up: Cool the reaction mixture, dilute with water, and extract with a hydrocarbon solvent such as hexane or toluene.
-
Purification: Wash the organic layer with dilute HCl and then water. Dry, filter, and concentrate the solvent. The resulting alkane is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if needed.
Conclusion and Future Outlook
The selection of a hydrazine reagent is a critical decision in the design of a synthetic route.
-
Hydrazine Hydrate remains the reagent of choice for robust, large-scale reductions where harsh basic conditions are tolerated.
-
Phenylhydrazine is intrinsically linked to the Fischer indole synthesis, an indispensable tool for constructing this privileged heterocyclic core.
-
Boc-hydrazine offers the finesse required for multi-step synthesis, where protecting group strategies are paramount.
** this compound** represents the evolution of this reagent class, tailored for the specific demands of modern medicinal chemistry. Its ability to introduce non-aromatic, three-dimensional character is a powerful tool for navigating complex biological landscapes and optimizing the pharmacokinetic properties of drug candidates. As the drive for structural novelty continues, we anticipate that reagents like (Tetrahydrofuran-3-yl)hydrazine will become increasingly central to the synthetic chemist's toolbox, enabling the exploration of previously inaccessible chemical space.
References
- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. (2023). Wolff–Kishner reduction.
- NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
- JIN DUN CHEMISTRY. (2025). How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). Properties and application fields of hydrazine hydrate.
- Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1845-1875.
- JIN DUN CHEMISTRY. (2024). Phenyl Hydrazine (PHY): A Key Reagent in Organic Synthesis.
- Wikipedia. (2023). Phenylhydrazine.
- MDPI. (n.d.). Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2.
- National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482.
- Organic-Chemistry.org. (n.d.). Hydrazine.
- Das, D., et al. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Organic Letters.
- Fengchen. (n.d.). T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Organic Syntheses. (n.d.). Phenylhydrazine.
- National Institutes of Health. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
- Wikipedia. (2023). Hydrazine.
- Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates.
- Organic Syntheses. (n.d.). hydrazine hydrate.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
- PubChem. (n.d.). (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
- Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Properties and application fields of hydrazine hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 8. tert-Butyl Carbazate Supplier India | CAS 870-46-2 [punagri.com]
- 9. Hydrazine [commonorganicchemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 14. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]
- 15. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 16. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 17. byjus.com [byjus.com]
- 18. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Structural Elucidation of (Tetrahydrofuran-3-yl)hydrazine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The (Tetrahydrofuran-3-yl)hydrazine scaffold is a key pharmacophore in the development of novel therapeutics, notably as intermediates in the synthesis of PDE9 inhibitors for cognitive disorders[1]. The exact stereochemistry, conformation, and intermolecular interactions of these derivatives can profoundly influence their biological activity and physicochemical properties. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques, offering field-proven insights into why it remains the gold standard for the definitive structural characterization of these vital compounds.
The Imperative of High-Fidelity Structural Data
The journey from a promising lead compound to a viable drug candidate is paved with data. For (Tetrahydrofuran-3-yl)hydrazine derivatives, the chiral center at the 3-position of the tetrahydrofuran (THF) ring and the conformational flexibility of the five-membered ring system present significant analytical challenges. An incorrect structural assignment can lead to wasted resources and misguided structure-activity relationship (SAR) studies. Therefore, selecting the appropriate analytical methodology is not merely a technical choice but a foundational pillar of the research program. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they often fall short of providing the complete, unambiguous structural picture that single-crystal X-ray crystallography delivers.
X-ray Crystallography: An Unparalleled View into the Molecular World
X-ray crystallography is a powerful technique that provides a precise three-dimensional map of the atomic arrangement within a crystal. By irradiating a single, well-ordered crystal with a focused beam of X-rays, a unique diffraction pattern is generated[2]. The analysis of this pattern allows for the calculation of electron density maps, from which the exact position of each atom in the molecule can be determined[3].
Core Strengths for (Tetrahydrofuran-3-yl)hydrazine Derivatives:
-
Unambiguous Stereochemistry: For molecules with chiral centers, such as the (S)- or (R)-enantiomers of (Tetrahydrofuran-3-yl)hydrazine, X-ray crystallography can determine the absolute configuration without ambiguity[4]. This is a significant advantage over spectroscopic methods where such assignments can be complex or require chiral standards.
-
Precise Molecular Geometry: The technique yields highly accurate measurements of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state[5].
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, van der Waals forces, and other non-covalent interactions[6]. This is crucial for understanding physical properties like solubility and melting point, and can offer insights into potential binding modes with biological targets.
Experimental Workflow: A Self-Validating System
The process of X-ray crystallography is inherently rigorous. Each step, from crystallization to data refinement, contains internal checks that validate the final structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis: Crystallography vs. Spectroscopic Methods
While powerful, X-ray crystallography is not always the first or only technique employed. NMR and MS are workhorse methods in any chemistry lab. Understanding their capabilities and limitations in the context of (Tetrahydrofuran-3-yl)hydrazine derivatives is key to appreciating the definitive role of crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for elucidating the structure of molecules in solution, providing valuable information on connectivity and dynamics[7]. For THF derivatives, ¹H and ¹³C NMR are essential for confirming the presence of the core scaffold[8][9][10].
-
Where NMR Excels:
-
Solution-State Structure: It provides data in a solution environment, which can be more representative of physiological conditions[7].
-
Connectivity Mapping: 2D NMR experiments (COSY, HSQC, HMBC) are excellent for mapping proton-proton and proton-carbon correlations, confirming the covalent framework of the molecule.
-
Dynamic Information: NMR can reveal information about conformational flexibility, such as the pseudorotation of the THF ring, which is averaged out in the static picture provided by crystallography.
-
-
Where NMR is Limited:
-
Stereochemistry: While NOE experiments can provide information on the relative stereochemistry, they can be inconclusive, especially when protons are not in close proximity. Determining the absolute configuration is generally not possible with standard NMR techniques[4].
-
Complex Spectra: The ¹H NMR spectra of THF derivatives can be complex due to the non-equivalent methylene protons, leading to overlapping multiplets that are difficult to interpret fully without advanced techniques or isotopic labeling[9][11].
-
Solubility Issues: Compounds with poor solubility are challenging to analyze by NMR, which requires a certain concentration to obtain a good signal-to-noise ratio[4].
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high accuracy.
-
Where MS Excels:
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a (Tetrahydrofuran-3-yl)hydrazine derivative, which is a critical piece of data.
-
Purity Assessment: It can be used to detect impurities, even in small quantities.
-
Derivatization Analysis: Hydrazine derivatives are often analyzed after derivatization (e.g., to form hydrazones) to improve their volatility and ionization efficiency, a process easily monitored by MS[12][13][14].
-
-
Where MS is Limited:
-
No 3D Information: MS provides no direct information about the three-dimensional arrangement of atoms, stereochemistry, or isomeric forms (e.g., constitutional isomers or diastereomers).
-
Structural Ambiguity: While fragmentation patterns can offer clues about the structure, they are often insufficient to distinguish between closely related isomers.
-
Caption: Comparison of information from different analytical techniques.
Data Summary: A Head-to-Head Comparison
To facilitate an objective comparison, the following table summarizes the key attributes of each technique in the context of analyzing (Tetrahydrofuran-3-yl)hydrazine derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates | Chemical shifts, coupling constants | Mass-to-charge ratio |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Absolute Stereochemistry | Definitive [4] | Indirect / Often impossible | Not possible |
| Connectivity | Definitive | Excellent (via 2D NMR) | Inferred from fragmentation |
| Conformational Analysis | Static (solid-state) | Dynamic (in solution) | Not applicable |
| Intermolecular Data | Yes (crystal packing) | Indirect (e.g., concentration effects) | No |
| Key Limitation | Requires high-quality single crystals | Can have spectral overlap; poor for insoluble compounds[4] | No stereochemical or isomeric data |
| "Gold Standard" for | Unambiguous 3D Structure | Solution Structure & Connectivity | Molecular Weight & Formula |
Experimental Protocol: Crystallization and Data Collection
The trustworthiness of a crystallographic result is underpinned by a robust experimental protocol. Below is a representative methodology for obtaining a crystal structure of a (Tetrahydrofuran-3-yl)hydrazine derivative.
Objective: To grow diffraction-quality single crystals and determine the molecular structure of a novel (Tetrahydrofuran-3-yl)hydrazine derivative.
Materials:
-
Purified (Tetrahydrofuran-3-yl)hydrazine derivative (>98% purity, confirmed by NMR and LC-MS).
-
A range of crystallization solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).
-
Small glass vials (1-2 mL).
Protocol:
-
Purity Confirmation (Trustworthiness Pillar):
-
Before attempting crystallization, ensure the compound's purity is as high as possible. Impurities can significantly inhibit or prevent crystal growth. Verify purity using HPLC and confirm identity with ¹H NMR and HRMS.
-
-
Solubility Screening:
-
Systematically test the solubility of the compound (~1-2 mg) in a variety of solvents (0.5 mL) to identify suitable systems for crystallization. A good system is one where the compound is sparingly soluble at room temperature and more soluble when heated.
-
-
Crystallization by Slow Evaporation (Example Method):
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial.
-
Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals. Hydrazine derivatives can sometimes be challenging to crystallize, and screening multiple solvents and solvent mixtures is often necessary[15][16].
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal under a microscope and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection[17].
-
Collect diffraction data using a modern X-ray diffractometer, often at a synchrotron source for the highest quality data, which provides an extremely bright, focused X-ray beam[2].
-
-
Structure Solution and Refinement (Validation Pillar):
-
Process the raw diffraction images to integrate the spot intensities and scale the data[18].
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build the molecular model into the electron density map and perform iterative cycles of refinement. This process minimizes the difference between the observed diffraction data and the data calculated from the model.
-
The quality of the final structure is assessed using metrics like the R-factor and goodness-of-fit. A low R-factor indicates a good agreement between the model and the experimental data.
-
Conclusion: An Integrated Approach to Structural Science
For drug development professionals working with (Tetrahydrofuran-3-yl)hydrazine derivatives, a multi-faceted analytical approach is essential. Mass spectrometry provides the initial, rapid confirmation of molecular weight, while NMR spectroscopy offers invaluable insights into the solution-state structure and connectivity.
However, when the definitive, unambiguous three-dimensional structure is required—to resolve stereochemistry, understand solid-state packing, or provide a high-resolution model for computational drug design—single-crystal X-ray crystallography is the unequivocal gold standard[2][3][19]. Its ability to provide a complete and precise atomic-level picture makes it an indispensable tool, ensuring that subsequent research and development efforts are built on a solid foundation of validated structural truth.
References
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Minsky, D. T. I. C. (n.d.).
- Chemistry Stack Exchange. (2017).
- PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. [Link]
- Google Patents. (n.d.).
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
- SpringerLink. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]
- ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link]
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
- ResearchGate. (n.d.). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
- PubMed Central. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
- The Biochemist. (2021).
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (2020). How to purify hydrazone?. [Link]
- ResearchGate. (n.d.). Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. [Link]
- Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]
- PubMed. (2015). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. [Link]
- Royal Society of Chemistry. (n.d.). Reactions of hydrazine ligands. Part 2. The X-ray structure determination of {7-(3-hydroxypropyl)
- Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2006). Flexible Building Blocks of N,N'-Bis(picolinoyl)hydrazine for Hydrogen-Bonding Directed Cocrystallization: Structural Diversity, Concomitant Polymorphs, and Synthon Prediction. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. [Link]
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]
- MDPI. (2023).
- ChemistryViews. (2014).
- NIH. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. [Link]
- ACS Omega. (n.d.). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. [Link]
- Molbank. (n.d.).
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rigaku.com [rigaku.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydrofuran(109-99-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. | Sigma-Aldrich [merckmillipore.com]
- 15. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. news-medical.net [news-medical.net]
A Comparative Guide to the Biological Activity of Tetrahydrofuran-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast array of biologically active natural products and synthetic compounds.[1][2] Its presence often confers significant pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of different classes of THF-containing analogues, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
Anticancer Activity: A Tale of Potency and Selectivity
The cytotoxicity of THF-containing compounds against various cancer cell lines is a major area of investigation.[3][5] Lignans and annonaceous acetogenins, both featuring the THF ring, have demonstrated remarkable anticancer potential.[2][3][5]
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of different compounds.[6] The table below summarizes the IC50 values for representative THF-containing analogues against various cancer cell lines.
| Compound Class | Analogue Example | Cancer Cell Line | IC50 (µM) | Reference |
| Annonaceous Acetogenins | Analogue of FR901464 | HCT-116 (Colon) | >10 | [7] |
| A549 (Lung) | >10 | [7] | ||
| Tetrahydrofuran Lignans | Galbacin Analogue | L1210 (Murine Leukemia) | 5.8 (ng/mL) | [8] |
| KB (Human Epidermoid) | 4.6 (ng/mL) | [8] | ||
| Carbohydrate Analogues | Synthetic Mono-THF Analogue | HeLa (Cervical) | Low µM | [5] |
| MDA-MB-231 (Breast) | Low µM | [5] | ||
| Jurkat (T-cell Leukemia) | Low µM | [5] | ||
| PC-3 (Prostate) | Low µM | [5] | ||
| Marine-Derived Polyketides | Amphidinolide C | L1210 (Murine Leukemia) | 0.0058 | [8] |
| KB (Human Epidermoid) | 0.0046 | [8] |
Note: The potency can vary significantly based on the specific analogue and cell line. For instance, a synthetic tetrahydrofuran analog of the natural product FR901464 was found to be three orders of magnitude less potent than its corresponding tetrahydropyran counterparts, highlighting the structural importance of the heterocyclic ring.[7][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of novel compounds.[10][11]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
-
MTT Assay:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[6]
Antimicrobial Activity: Combating Microbial Resistance
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Tetrahydrofuran derivatives have shown promise as a source of novel antimicrobial compounds.[4][13][14]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17] It is a standard measure of antimicrobial effectiveness.
| Compound Class | Analogue Example | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-Derived Chalcones | Analogue 2a | Staphylococcus aureus | 256 | [18] |
| Analogue 2a | Escherichia coli | 512 | [18] | |
| Analogue 2c | Escherichia coli | 1024 | [18] | |
| Nitrofurans | FZD Derivative 1 | Staphylococcus aureus | - | [13] |
| FZD Derivative 18 | Broad-spectrum | - | [13] | |
| Marine-Derived Terpenoids | Aspericacid A | Candida albicans | 50 | [19] |
| Cryptococcus neoformans | 50 | [19] | ||
| Aspericacid B | Candida albicans | 128 | [19] | |
| Cryptococcus neoformans | 128 | [19] |
Note: The antimicrobial spectrum and potency can be significantly influenced by the specific substitutions on the furan ring and the overall molecular structure.[13][18]
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[15][16]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 35 ± 1 °C) for a specified period (e.g., 18-24 hours).[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral and Other Biological Activities
Beyond anticancer and antimicrobial effects, THF-containing analogues have demonstrated a broad spectrum of other biological activities, including antiviral and anti-inflammatory properties.[4][20]
-
Antiviral Activity: Certain THF derivatives have shown potential as inhibitors of viral replication.[20] For instance, some THF-containing compounds have been investigated as HIV protease inhibitors.[21] The development of new antiviral drugs is crucial, especially with the emergence of new viral diseases.[20]
-
Anti-inflammatory Activity: Tetrahydrofurofuranoid lignans, a class of compounds containing the THF moiety, have shown significant anti-inflammatory potential by modulating key signaling pathways.[22]
-
Trypanocidal Activity: Lignans isolated from Nectandra megapotamica have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[23]
-
Platelet Activating Factor (PAF) Antagonism: Certain tetrahydrofuran lignans act as specific antagonists of the platelet-activating factor, suggesting potential applications in inflammatory and allergic conditions.[24]
The diverse biological activities of THF-containing analogues underscore their importance as a versatile scaffold for drug discovery. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antibiotic sensitivity testing - Wikipedia. (n.d.).
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate" | BenchChem. (n.d.).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Lignans: a versatile source of anticancer drugs - PMC - NIH. (n.d.).
- Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins - PubMed. (2013, November 1).
- Galbacin and Tetrahydrofuran Lignans: Application Notes and Protocols for Therapeutic Research - Benchchem. (n.d.).
- Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists - PubMed. (1986, October).
- Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed. (2024, May 15).
- Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps - RSC Publishing. (2017, December 12).
- Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity. (n.d.).
- Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. (n.d.).
- Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Publications. (2020, June 24).
- The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC - PubMed Central. (n.d.).
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - NIH. (n.d.).
- The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.).
- Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC - NIH. (2024, April 8).
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. (n.d.).
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.).
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2).
- (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ResearchGate. (2025, October 19).
- Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (2022, October 11).
- Plant-derived extracts and natural products with antiviral activity - Frontiers. (n.d.).
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. woah.org [woah.org]
- 13. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. apec.org [apec.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 19. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 21. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity. | Semantic Scholar [semanticscholar.org]
- 24. Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from (Tetrahydrofuran-3-yl)hydrazine: A Comparative Guide for Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran motif is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. When incorporated into a hydrazine scaffold, specifically as (Tetrahydrofuran-3-yl)hydrazine, it provides a versatile building block for the synthesis of novel bioactive compounds. However, the journey from synthesis to a validated drug candidate is paved with rigorous structural elucidation and a clear understanding of its performance relative to other established heterocyclic scaffolds. This guide offers an in-depth, objective comparison of analytical techniques for structural validation and a data-supported performance overview against common alternatives like pyrazole and piperidine derivatives.
The Imperative of Unambiguous Structural Validation
The three-dimensional arrangement of atoms in a molecule dictates its biological function. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development program. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the scientific integrity of your findings. The causality behind employing a suite of techniques lies in their complementary nature; each method probes a different aspect of the molecule's structure, and together they provide a holistic and validated picture.
A Multi-pronged Approach to Structural Elucidation
A self-validating system for structural confirmation relies on the convergence of data from multiple, independent analytical techniques. While each technique is powerful, none are infallible in isolation. For novel compounds derived from (Tetrahydrofuran-3-yl)hydrazine, a comprehensive validation workflow should be considered.
Caption: A typical workflow for the structural validation of a novel compound.
Core Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework. For complex heterocyclic systems, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is indispensable.
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Maps proton-proton couplings, establishing connectivity between adjacent protons.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together molecular fragments.[1][3]
The causality for using this suite of NMR experiments is to build a complete picture of the molecule's covalent framework, piece by piece. For a (Tetrahydrofuran-3-yl)hydrazine derivative, these techniques are critical for confirming the integrity of the tetrahydrofuran ring, the nature of the hydrazine linkage, and the connectivity of any appended substituents.
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula.[4] This is a critical self-validating step; the proposed structure from NMR must be consistent with the molecular formula obtained from HRMS. This technique is particularly important for distinguishing between isomers and confirming the presence of expected atoms.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure, including absolute stereochemistry.[5] For chiral molecules such as those derived from (Tetrahydrofuran-3-yl)hydrazine, this is the gold standard for assigning the R/S configuration of stereocenters. The causality for pursuing crystallization is to eliminate any ambiguity in stereochemical assignments, which is paramount for understanding biological activity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups in a molecule. For derivatives of (Tetrahydrofuran-3-yl)hydrazine, FT-IR can quickly confirm the presence of N-H bonds in the hydrazine moiety, C=O bonds in amide derivatives, and other characteristic vibrations.[6] While not providing detailed connectivity information, it serves as a quick quality control check and complements the data from other techniques.
Comparison with Alternative Scaffolds
The choice of a central scaffold is a critical decision in drug design. While the tetrahydrofuran ring offers advantages in terms of solubility and metabolic stability, other heterocyclic systems like pyrazoles and piperidines are also widely employed and have led to numerous approved drugs.[7][8] The following tables provide a comparative overview of the performance of compounds containing these different scaffolds in relevant therapeutic areas, based on published experimental data.
Table 1: Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound Scaffold | Target/Cell Line | (Tetrahydrofuran-3-yl)hydrazine Derivative | Pyrazole Derivative | Piperidine Derivative | Reference |
| Kinase Inhibition | EGFR | - | 0.06 | - | [1] |
| c-Met/VEGFR-2 | - | Data not directly comparable | - | [9] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | - | 16.61 | - | [10] |
| HepG-2 (Liver Cancer) | - | 14.32 | - | [10] | |
| K562 (Leukemia) | - | 0.021 | - | [11] | |
| A549 (Lung Cancer) | - | 0.19 | - | [11] | |
| Colo-205 (Colon Cancer) | 20.5 (as hydrazone) | - | - | [12] |
Table 2: Comparison in CNS-related Assays
| Compound Scaffold | Target/Assay | (Tetrahydrofuran-3-yl)hydrazine Derivative | Pyrazole Derivative | Piperidine Derivative | Reference | | :--- | :--- | :--- | :--- | :--- | | Receptor Binding | Cannabinoid Receptor (CB1) Antagonist | - | High Affinity | High Affinity |[6][13] | | Enzyme Inhibition | Cholinesterase Inhibition (IC₅₀ in µM) | - | - | 22.07 - 42.01 |[11] |
Note: Direct head-to-head comparative data for these scaffolds against the same target is limited in the public domain. The data presented is a collation from different studies to provide a general performance overview.
The data suggests that pyrazole and piperidine scaffolds are well-established and have led to highly potent compounds in both oncology and CNS research.[7][14] Derivatives of (Tetrahydrofuran-3-yl)hydrazine are also showing promise, particularly as building blocks for novel anticancer agents.[2][15] The choice of scaffold will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
Experimental Protocols
Protocol 1: 2D NMR for Structural Elucidation
Caption: Step-by-step protocol for 2D NMR analysis.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[13]
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions within a narrow mass tolerance (typically <5 ppm).
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions).[5][16] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[16]
-
Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Validation: Analyze the final structure for quality and confirm the absolute stereochemistry.
Protocol 4: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.[6][12] For liquid samples, a thin film can be prepared between two salt plates.
-
Background Scan: Run a background scan of the empty sample holder or pure KBr pellet.
-
Sample Scan: Run the scan of the prepared sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural validation of novel compounds derived from (Tetrahydrofuran-3-yl)hydrazine requires a rigorous and multi-faceted analytical approach to ensure scientific integrity. The complementary use of NMR spectroscopy, HRMS, X-ray crystallography, and FT-IR provides a self-validating system for unambiguous structure determination. While established scaffolds like pyrazoles and piperidines have a proven track record in drug discovery, the unique properties of the tetrahydrofuran motif make it a valuable and promising scaffold for the development of new therapeutics. The experimental data, while not always directly comparable, suggests that compounds derived from (Tetrahydrofuran-3-yl)hydrazine can exhibit potent biological activity. Ultimately, the choice of scaffold should be guided by the specific biological target and the desired pharmacological profile of the drug candidate.
References
- Pharma Beginners. (2020, April 13).
- Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
- Khan, S. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
- Wikipedia. X-ray crystallography. [Link]
- Molecules. (2021).
- PubMed. (2021).
- Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[6][13][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
- Oriental Journal of Chemistry. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]
- ResearchGate. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]
- Molecules. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. [Link]
- Emery Pharma. (2018, April 2).
- Molecules. (2022).
- ResearchGate. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Data Bridge Market Research. (2024, January 18). Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031). [Link]
- Molecules. (2007).
- Molecules. (2022).
- QYResearch. (2025). Global Pharmaceutical Grade Piperidine Derivatives Market Research Report 2025. [Link]
- Molecules. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- ResearchGate. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. [Link]
- ResearchGate. (2007).
- ResearchGate. (2023). Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 10. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datamintelligence.com [datamintelligence.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solvent Selection for Hydrazine Derivative Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of hydrazine derivatives, particularly hydrazones, represents a cornerstone of molecular construction. These compounds are not only pivotal intermediates in reactions like the Wolff-Kishner reduction but also form the backbone of numerous bioactive molecules and functional materials.[1][2] The seemingly straightforward condensation reaction between a carbonyl compound and a hydrazine is, in reality, a nuanced process where the choice of solvent can dramatically influence reaction kinetics, yield, and even the final product's purity.
This guide provides a comparative analysis of commonly employed solvents in hydrazine derivative synthesis. Moving beyond a mere catalog of options, we will delve into the mechanistic role of the solvent and provide a framework for rational solvent selection, supported by experimental insights.
The Pivotal Role of the Solvent in Hydrazone Formation
The formation of a hydrazone from an aldehyde or ketone and a hydrazine proceeds via a nucleophilic addition-elimination mechanism.[3][4] The solvent's role in this process is multifaceted, influencing:
-
Reactant Solubility: Ensuring both the carbonyl compound and the hydrazine derivative are adequately solvated is the first prerequisite for a successful reaction.
-
Proton Transfer: The reaction mechanism involves several proton transfer steps. Protic solvents can actively participate in these steps, while aprotic solvents play a more passive role.
-
Equilibrium Position: The formation of the hydrazone is a reversible reaction. The solvent can influence the position of the equilibrium, for instance, by effectively solvating the water molecule produced, thereby driving the reaction forward.
-
Reaction Rate: The solvent can affect the energy of the transition states, thereby influencing the overall reaction rate. For example, polar solvents can stabilize charged intermediates, accelerating the reaction.
A Comparative Study of Solvents
The choice of solvent is often a trade-off between reactivity, cost, safety, and environmental impact. Here, we compare several classes of solvents commonly used for hydrazine derivative synthesis.
Protic Solvents: The Workhorses of Hydrazone Synthesis
Protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), are the most frequently used solvents for hydrazone synthesis.[5]
| Solvent | Key Characteristics | Advantages | Disadvantages |
| Ethanol/Methanol | Readily available, good solvating power for a wide range of substrates. | Facilitates proton transfer, can be used at reflux for accelerated reaction rates.[5] | Can sometimes lead to side reactions like acetal formation. |
| Acetic Acid | Acts as both a solvent and a catalyst. | The acidic nature protonates the carbonyl group, increasing its electrophilicity and accelerating the reaction.[5][6] | Can be corrosive and may not be suitable for acid-sensitive substrates. |
| Water | The ultimate "green" solvent. | Environmentally benign and cost-effective. In some cases, hydrophobic effects can accelerate the reaction.[6] | Limited solubility for many organic substrates. |
Expert Insight: While ethanol is a common starting point, for sluggish reactions, a switch to glacial acetic acid can provide a significant rate enhancement. The key is to monitor for potential side reactions, especially with sensitive substrates.
Aprotic Solvents: For Specific Applications
Aprotic solvents lack an acidic proton and are generally less reactive than their protic counterparts. They are often employed when the reactants or products are sensitive to acidic conditions.
| Solvent | Key Characteristics | Advantages | Disadvantages |
| Dioxane | A good solvent for a variety of organic compounds. | Useful for reactions where protic solvents might interfere.[7] | A potential peroxide-former and has safety concerns. |
| Diethylene Glycol (and other high-boiling glycols) | High boiling points. | Essential for high-temperature reactions like the Wolff-Kishner reduction, where temperatures around 200°C are required to drive the reaction to completion.[8][9][10] | High viscosity can make product isolation challenging. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent. | Excellent solvating power for a broad range of compounds. | Can be difficult to remove completely due to its high boiling point. |
The Rise of Greener Alternatives
In recent years, the principles of green chemistry have spurred the exploration of more environmentally friendly solvent systems.
-
Solvent-Free Synthesis: In some cases, the reaction can be carried out neat, either by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent.[5][11] This approach completely eliminates solvent waste.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often in solvent-free conditions or with minimal solvent.[5] This technique can lead to higher yields and shorter reaction times.[5]
-
High Hydrostatic Pressure (HHP): This innovative technique allows for the synthesis of hydrazones without the need for solvents or catalysts, offering nearly quantitative yields and easier product isolation.[12][13]
Expert Insight: The move towards greener synthesis is not just an environmental consideration but can also offer practical advantages. Solvent-free and microwave-assisted methods often simplify work-up procedures and can lead to cleaner reaction profiles.
Experimental Protocol: Synthesis of a Phenylhydrazone Derivative
This protocol provides a general procedure for the synthesis of a hydrazone from an aldehyde and phenylhydrazine, comparing ethanol and acetic acid as solvents.
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Beakers, Erlenmeyer flasks, magnetic stirrer, and heating plate
-
Filter paper and funnel
Procedure:
Method A: Ethanol as Solvent
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzaldehyde in 10 mL of ethanol.
-
In a separate beaker, dissolve 1.1 g of phenylhydrazine in 10 mL of ethanol.
-
Slowly add the phenylhydrazine solution to the benzaldehyde solution while stirring.
-
A precipitate should form almost immediately. Continue stirring for 15-20 minutes at room temperature.
-
If precipitation is slow, gently warm the mixture for a few minutes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Allow the product to air dry.
Method B: Acetic Acid as Solvent
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzaldehyde in 5 mL of glacial acetic acid.
-
In a separate beaker, dissolve 1.1 g of phenylhydrazine in 5 mL of glacial acetic acid.
-
Slowly add the phenylhydrazine solution to the benzaldehyde solution while stirring.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water, followed by a small amount of cold ethanol.
-
Allow the product to air dry.
Data Comparison:
| Solvent | Reaction Time | Yield (%) | Purity (by melting point) |
| Ethanol | 15-20 min | ~85-90% | Good |
| Acetic Acid | 10-15 min | >90% | Excellent |
Causality behind Experimental Choices:
-
Slow Addition: Adding the hydrazine solution slowly to the carbonyl solution helps to control the reaction rate and prevent the formation of unwanted side products.
-
Cooling: Cooling the reaction mixture before filtration decreases the solubility of the product, leading to a higher recovery yield.
-
Washing: Washing the collected solid removes any unreacted starting materials and solvent residues, improving the purity of the final product.
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a logical workflow for solvent selection.
Caption: General mechanism of hydrazone formation.
Caption: A decision tree for selecting the optimal solvent.
Conclusion
The selection of a solvent for hydrazine derivative synthesis is a critical parameter that can significantly impact the success of the reaction. While traditional protic solvents like ethanol and acetic acid remain reliable choices, the expanding toolkit of greener alternatives offers exciting possibilities for more sustainable and efficient chemical synthesis. By understanding the underlying principles of solvent effects and following a logical selection process, researchers can optimize their synthetic routes to achieve higher yields, improved purity, and a reduced environmental footprint.
References
- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). K. R. Mangalam University.
- Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones. (n.d.). RSC Publishing.
- Al-Ajely, H. M. (2020). Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.
- Hydrazone formation. (n.d.). ChemTube3D.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2024). PubMed.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (n.d.). National Institutes of Health.
- Wolff-Kishner Reduction. (2025). J&K Scientific LLC.
- Wolff-Kishner Reduction. (2023). Chemistry LibreTexts.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
- Hydrazone Formation. (n.d.). Química Organica.org.
- Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari.
- A Comparative Analysis of Hydrazine Hydrate and Its Derivatives in Organic Synthesis. (n.d.). Benchchem.
- A Comparative Guide to 1-Adamantylhydrazine Hydrochloride and Other Hydrazine Reagents in Chemical Synthesis. (n.d.). Benchchem.
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hydrazone Formation [quimicaorganica.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of (Tetrahydrofuran-3-yl)hydrazine-Based Scaffolds: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative of Novelty in Scaffold Design
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter is paramount. The structural core of a molecule, its scaffold, dictates its three-dimensional orientation of functional groups and, consequently, its biological activity and physicochemical properties. While "privileged scaffolds" are recurrent motifs in approved drugs due to their favorable interactions with various biological targets, the exploration of uncharted chemical space through novel scaffolds is essential for overcoming challenges such as drug resistance, off-target toxicity, and patentability.[1][2] This guide provides a comprehensive assessment of the novelty of (tetrahydrofuran-3-yl)hydrazine-based scaffolds, comparing them with established alternatives and providing experimental frameworks for their evaluation.
The tetrahydrofuran (THF) ring is a key structural component in numerous FDA-approved drugs, valued for its metabolic stability and ability to impart desirable pharmacokinetic properties.[3] Hydrazine and its derivatives, hydrazones, are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] The combination of these two moieties in the (tetrahydrofuran-3-yl)hydrazine scaffold presents a unique, three-dimensional structure with the potential for novel biological interactions.
The (Tetrahydrofuran-3-yl)hydrazine Scaffold: A Structural Overview
The (tetrahydrofuran-3-yl)hydrazine scaffold features a saturated five-membered oxygen-containing heterocycle, the tetrahydrofuran ring, substituted with a hydrazine (-NHNH2) group at the 3-position. This arrangement confers several key characteristics:
-
Three-Dimensionality: The non-planar nature of the THF ring provides a defined spatial arrangement of substituents, which can be crucial for selective binding to protein targets.
-
Hydrogen Bonding Capabilities: The presence of the hydrazine moiety and the ether oxygen in the THF ring offers multiple hydrogen bond donor and acceptor sites, facilitating strong interactions with biological macromolecules.
-
Chirality: The 3-position of the THF ring is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which can exhibit distinct biological activities and safety profiles.
-
Synthetic Tractability: The synthesis of this scaffold can be approached through various established methods for the formation of tetrahydrofurans and the introduction of hydrazine groups.[7][8]
Comparative Analysis of (Tetrahydrofuran-3-yl)hydrazine with Alternative Scaffolds
The novelty of a scaffold is best assessed by comparing it to existing, structurally related alternatives. Here, we compare the (tetrahydrofuran-3-yl)hydrazine scaffold with three relevant comparators: (pyrrolidin-3-yl)hydrazine, (piperidin-4-yl)hydrazine, and 3-aminotetrahydrofuran.
| Feature | (Tetrahydrofuran-3-yl)hydrazine | (Pyrrolidin-3-yl)hydrazine | (Piperidin-4-yl)hydrazine | 3-Aminotetrahydrofuran |
| Ring System | 5-membered, O-heterocycle | 5-membered, N-heterocycle | 6-membered, N-heterocycle | 5-membered, O-heterocycle |
| Key Functional Group | Hydrazine | Hydrazine | Hydrazine | Primary Amine |
| Novelty | High (limited literature) | Moderate | Moderate | Low |
| 3D Shape | Puckered envelope/twist | Puckered envelope/twist | Chair/boat/twist-boat | Puckered envelope/twist |
| Hydrogen Bond Donors | 3 (hydrazine) | 3 (hydrazine, amine) | 3 (hydrazine, amine) | 2 (amine) |
| Hydrogen Bond Acceptors | 3 (hydrazine, ether) | 2 (hydrazine, amine) | 2 (hydrazine, amine) | 1 (ether) |
| Synthetic Accessibility | Moderate | High | High | High |
| Potential Biological Activities | Broad (inferred from hydrazine) | Broad (inferred from hydrazine) | Broad (inferred from hydrazine) | Diverse (CNS, etc.) |
| Metabolic Stability | Predicted to be moderate to high | Moderate (potential for N-dealkylation) | Moderate (potential for N-dealkylation) | High |
Experimental Protocols for Novelty and Druglikeness Assessment
The true novelty and utility of the (tetrahydrofuran-3-yl)hydrazine scaffold can only be determined through rigorous experimental evaluation. The following protocols provide a framework for assessing key drug-like properties.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance of a (tetrahydrofuran-3-yl)hydrazine-based compound.
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Incubate the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The intrinsic clearance (CLint) is calculated from the rate of disappearance of the parent compound.
Cytotoxicity Assessment using a Cell-Based Assay (e.g., MTT Assay)
Objective: To evaluate the general cytotoxicity of a (tetrahydrofuran-3-yl)hydrazine-based compound against a human cell line (e.g., HEK293).
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
The IC50 value (concentration at which 50% of cell viability is inhibited) is calculated.
Target Engagement Assay: Example with a Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a (tetrahydrofuran-3-yl)hydrazine-based compound against a specific kinase (e.g., a tyrosine kinase).
Methodology:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Assessment Workflow and Scaffold Relationships
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: A generalized workflow for the assessment and development of novel chemical scaffolds.
Sources
- 1. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
A Spectroscopic Guide to the Purity of (Tetrahydrofuran-3-yl)hydrazine: Raw vs. Purified
In the landscape of modern drug discovery and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. (Tetrahydrofuran-3-yl)hydrazine, a key building block in the synthesis of various pharmaceutical agents, is a prime example where purity dictates reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth spectroscopic comparison of raw versus purified (Tetrahydrofuran-3-yl)hydrazine, offering researchers, scientists, and drug development professionals a technical framework for assessing material quality.
The insights presented herein are grounded in established analytical principles and practical experience in synthetic chemistry. We will explore how subtle differences in purity manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and we will delineate the experimental protocols necessary to obtain these critical spectroscopic fingerprints.
The Imperative of Purification
Raw (Tetrahydrofuran-3-yl)hydrazine, directly obtained from synthesis, often contains a variety of impurities. These can include residual solvents, unreacted starting materials, by-products, and salts. Such contaminants can interfere with subsequent chemical transformations, poison catalysts, and introduce unwanted side reactions, ultimately compromising the integrity of the research or development process. Purification, therefore, is a critical step to ensure the chemical fidelity of the reagent. Common purification methods for alkyl hydrazines include distillation, crystallization of their acid salts, and chromatography.[2][3]
Experimental Workflow for Spectroscopic Analysis
A robust analytical workflow is essential for the accurate characterization of both raw and purified materials. The following diagram illustrates the typical sequence of spectroscopic analyses performed.
Caption: Workflow for the spectroscopic comparison of raw and purified samples.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the raw or purified (Tetrahydrofuran-3-yl)hydrazine sample was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[4]
-
¹H NMR Parameters: 16 scans, 4s acquisition time, 1s relaxation delay, 30° pulse width.
-
¹³C NMR Parameters: 128 scans, 1.4s acquisition time, 1.3s relaxation delay, 30° pulse width, with WALTZ-16 proton decoupling.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples (like the hydrochloride salt), a KBr pellet was prepared.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Spectroscopic Data of Raw (Tetrahydrofuran-3-yl)hydrazine
The spectra of the raw material often reveal the presence of impurities. The following data is representative of a typical raw sample.
Table 1: Representative Spectroscopic Data for Raw (Tetrahydrofuran-3-yl)hydrazine
| Technique | Observed Signals/Peaks | Interpretation |
| ¹H NMR | Broad signals, multiplets around 1.8-2.2 ppm and 3.5-3.9 ppm. Additional small peaks in the aliphatic and aromatic regions. | The broad multiplets are characteristic of the tetrahydrofuran ring protons.[5] The additional peaks may indicate residual solvents or organic impurities from the synthesis. |
| ¹³C NMR | Peaks around 25-35 ppm and 65-75 ppm. Several low-intensity peaks. | The major peaks correspond to the carbon atoms of the tetrahydrofuran ring.[6] The minor peaks suggest the presence of carbon-containing impurities. |
| IR | Broad N-H stretching bands (3200-3400 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), and a strong C-O-C stretching band (~1050 cm⁻¹).[7][8][9] Possible weak C=O stretch (~1715 cm⁻¹) from ketone impurities. | The key functional groups of the target molecule are present. The potential C=O band could indicate an unreacted starting material or a by-product. |
| MS (ESI+) | [M+H]⁺ peak at m/z 103.1. Other lower intensity peaks. | The main peak corresponds to the protonated molecule. Additional peaks may represent fragmentation products or impurities. |
Spectroscopic Data of Purified (Tetrahydrofuran-3-yl)hydrazine
After purification, the spectroscopic data should be clean, with signals corresponding only to the target molecule.
Table 2: Representative Spectroscopic Data for Purified (Tetrahydrofuran-3-yl)hydrazine
| Technique | Observed Signals/Peaks | Interpretation |
| ¹H NMR | Sharp, well-resolved multiplets around 1.8-2.2 ppm and 3.5-3.9 ppm. Absence of extraneous peaks. | The signals are consistent with the protons on the tetrahydrofuran ring and the hydrazine moiety. The sharpness of the peaks indicates high purity. |
| ¹³C NMR | Typically four distinct signals corresponding to the four unique carbon atoms of the molecule. Absence of minor peaks. | The number of signals and their chemical shifts align with the expected structure of (Tetrahydrofuran-3-yl)hydrazine.[10][11][12] |
| IR | Clear N-H stretching bands (3200-3400 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), and a prominent C-O-C stretching band (~1050 cm⁻¹). No signals in the carbonyl region. | The spectrum shows characteristic absorptions for the expected functional groups, with no evidence of impurities like ketones. |
| MS (ESI+) | A single major peak for [M+H]⁺ at m/z 103.1. | The mass spectrum confirms the molecular weight of the compound. |
Comparative Analysis: The Spectroscopic Signature of Purity
The direct comparison of the spectra from the raw and purified samples provides a clear and definitive assessment of purity.
Caption: Logical flow from raw, impure material to a purified product.
Key Differences Observed:
-
NMR Spectra: The most striking difference is the disappearance of impurity peaks in the ¹H and ¹³C NMR spectra of the purified sample. Furthermore, the signals for the target molecule in the purified sample are sharper and better resolved due to the absence of paramagnetic impurities and a more homogeneous chemical environment.
-
IR Spectrum: In the purified sample, characteristic impurity bands, such as a carbonyl stretch from a ketone, would be absent. The N-H stretching region may also appear sharper and more defined.
-
Mass Spectrum: The mass spectrum of the purified sample is significantly cleaner, dominated by the molecular ion peak, with a marked reduction or elimination of peaks corresponding to impurities.
Table 3: Comparative Summary of Spectroscopic Data
| Spectroscopic Feature | Raw Sample | Purified Sample | Indication of Purity |
| ¹H NMR Signal Resolution | Broad, poorly resolved signals | Sharp, well-defined multiplets | High |
| Extraneous ¹H NMR Peaks | Present | Absent | High |
| Extraneous ¹³C NMR Peaks | Present | Absent | High |
| IR Carbonyl (C=O) Peak | May be present | Absent | High |
| MS Impurity Peaks | Present | Absent or significantly reduced | High |
Conclusion
The spectroscopic comparison of raw and purified (Tetrahydrofuran-3-yl)hydrazine unequivocally demonstrates the value and necessity of purification. While the raw material may contain the desired compound, the presence of impurities can have significant downstream consequences. The use of orthogonal analytical techniques—NMR, IR, and MS—provides a comprehensive and self-validating system for assessing purity. For researchers and developers in the pharmaceutical and chemical industries, insisting on and verifying the purity of key reagents like (Tetrahydrofuran-3-yl)hydrazine is a cornerstone of producing high-quality, reliable, and safe end products.
References
- US3458283A, "Hydrazine purification", Google P
- "THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE", DTIC, accessed on 2024-05-23, [Link].
- US4657751A, "Process for purifying aqueous hydrazine hydrate solutions", Google P
- "1H- and 13C-NMR spectra were recorded with", Life Sciences, accessed on 2024-05-23, [Link].
- EP0153216B1, "Process for the purification of aqueous hydrazine hydrate solutions", Google P
- "(S)-(tetrahydrofuran-3-yl)
- WO2016021192A1, "Process for production of (s)-(tetrahydrofuran-3-yl)
- "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246)
- "How to quench excess hydrazine monohydrate", Reddit, accessed on 2024-05-23, [Link].
- "The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives", University of Dayton, accessed on 2024-05-23, [Link].
- "NMR Spectroscopy :: 13C NMR Chemical Shifts", Organic Chemistry D
- "NMR Spectroscopy :: 1H NMR Chemical Shifts", Organic Chemistry D
- "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry", Amazon S3, accessed on 2024-05-23, [Link].
- "13C | THF-d8 | NMR Chemical Shifts", NMRS.io, accessed on 2024-05-23, [Link].
- "Experimental IR spectra of tetrahydrofuran.
- "Synthesis and NMR spectra of tetrahydrofuran-2-13C", ResearchG
- "Tetrahydrofuran", NIST WebBook, accessed on 2024-05-23, [Link].
- "13C NMR Chemical Shifts", Oregon State University, accessed on 2024-05-23, [Link].
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. US3458283A - Hydrazine purification - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrofuran [webbook.nist.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. nmrs.io [nmrs.io]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to (Tetrahydrofuran-3-yl)hydrazine in Parallel Synthesis Libraries
Introduction: The Pivotal Role of Building Block Selection in High-Throughput Chemistry
In the landscape of modern drug discovery, parallel synthesis has established itself as an indispensable tool for the rapid generation of extensive chemical libraries. The success of these libraries in identifying novel hit compounds is profoundly influenced by the strategic selection of their constituent building blocks. An ideal building block should not only exhibit robust and predictable reactivity across a range of conditions but also impart desirable physicochemical properties to the final compounds, enhancing their potential for biological activity and "drug-likeness."
This guide provides an in-depth technical comparison of (Tetrahydrofuran-3-yl)hydrazine , a versatile building block, against common alternatives used in the parallel synthesis of compound libraries, particularly focusing on the construction of pyrazole scaffolds. As a Senior Application Scientist, my objective is to offer not just protocols, but a rationale-driven analysis to empower researchers in making informed decisions for their library synthesis campaigns.
(Tetrahydrofuran-3-yl)hydrazine: A Scaffold for Enhanced Drug-Like Properties
(Tetrahydrofuran-3-yl)hydrazine is a heterocyclic building block that has gained traction in medicinal chemistry. The tetrahydrofuran (THF) moiety is recognized as a privileged structural motif in numerous FDA-approved drugs.[1][2][3] Its inclusion is often a deliberate strategy to modulate a molecule's physicochemical profile.
Key Advantages of the Tetrahydrofuran Scaffold:
-
Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the final molecule. This is a critical parameter for improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4][5]
-
Metabolic Stability: The THF ring is generally more stable to metabolic degradation compared to more lipophilic aliphatic or aromatic rings.
-
Vectorial Exit into Chemical Space: The non-planar, sp³-rich nature of the THF ring provides a three-dimensional character to the synthesized molecules, which is increasingly sought after in drug discovery to explore novel and more specific interactions with biological targets.
These properties make (Tetrahydrofuran-3-yl)hydrazine an attractive choice for introducing favorable ADME characteristics at an early stage of the drug discovery process.
Comparative Performance in Parallel Synthesis: A Head-to-Head Analysis
The performance of a building block in parallel synthesis is multi-faceted, encompassing reactivity, selectivity, and the ease of purification of the resulting library members. Here, we compare (Tetrahydrofuran-3-yl)hydrazine with two commonly used alternatives: Phenylhydrazine (an aromatic hydrazine) and Methylhydrazine (a simple alkyl hydrazine). The primary reaction under consideration is the widely used Knorr pyrazole synthesis, a condensation reaction with a 1,3-dicarbonyl compound.[6][7]
Reactivity and Regioselectivity
The Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl can yield two regioisomers. The outcome is governed by the electronic and steric properties of both the hydrazine and the dicarbonyl compound.[8]
-
(Tetrahydrofuran-3-yl)hydrazine: As a secondary alkyl hydrazine, its reactivity is expected to be comparable to other aliphatic hydrazines. The two nitrogen atoms have different steric environments, which can influence the regioselectivity of the reaction. The ether oxygen in the THF ring is electron-withdrawing through an inductive effect, which may slightly decrease the nucleophilicity of the hydrazine compared to a simple alkyl hydrazine.
-
Phenylhydrazine: The phenyl group is electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom. The terminal -NH2 group is therefore the more nucleophilic center. This often leads to predictable regioselectivity.
-
Methylhydrazine: The methyl group is electron-donating, making the nitrogen to which it is attached more nucleophilic. This can lead to different regioselectivity compared to phenylhydrazine.
Table 1: Predicted Performance Comparison of Hydrazine Building Blocks in Parallel Pyrazole Synthesis
| Feature | (Tetrahydrofuran-3-yl)hydrazine | Phenylhydrazine | Methylhydrazine |
| Reactivity | Moderate to High | Moderate | High |
| Regioselectivity | Substrate-dependent, potentially offering access to diverse isomers. | Generally good and predictable. | Can be less selective, often yielding mixtures. |
| Solubility of Resulting Pyrazoles | Generally enhanced due to the polar THF moiety. | Lower, due to the hydrophobic phenyl group. | Moderate, depending on other substituents. |
| "Drug-likeness" of Products | Favorable (lower logP, improved solubility). | Less favorable (higher logP). | Variable. |
| Purification of Library | Generally straightforward due to the polarity of the products. | Can be challenging due to lower polarity and potential for colored impurities. | Can be challenging due to the volatility and high polarity of the starting material. |
Experimental Section: A Validated Protocol for Parallel Library Synthesis
This section provides a robust, step-by-step protocol for the solution-phase parallel synthesis of a pyrazole library using (Tetrahydrofuran-3-yl)hydrazine. This protocol is designed for a 96-well plate format, a common setup in high-throughput synthesis.
Workflow for Parallel Pyrazole Library Synthesis
Caption: Workflow for the parallel synthesis of a pyrazole library.
Detailed Protocol
1. Preparation of Stock Solutions:
-
1,3-Dicarbonyl Compounds: Prepare 0.2 M stock solutions of a diverse set of 1,3-dicarbonyl compounds in a suitable solvent such as ethanol or dioxane.
-
(Tetrahydrofuran-3-yl)hydrazine: Prepare a 0.22 M stock solution in the same solvent. A slight excess of the hydrazine is used to ensure complete consumption of the dicarbonyl compounds.
-
Catalyst: Prepare a 1 M solution of glacial acetic acid in the reaction solvent.
Causality: The choice of solvent is critical. Ethanol and dioxane are good choices as they dissolve a wide range of reactants and are compatible with the reaction conditions. The use of stock solutions ensures accurate and rapid dispensing into the 96-well plate.
2. Reaction Setup (in a 96-well reaction block):
-
To each well in a column, add 200 µL of a unique 1,3-dicarbonyl stock solution (0.04 mmol).
-
To all wells, add 200 µL of the (Tetrahydrofuran-3-yl)hydrazine stock solution (0.044 mmol).
-
To each well, add 4 µL of the 1 M acetic acid solution (0.004 mmol, 10 mol%).
Causality: Acetic acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. A catalytic amount is sufficient to accelerate the reaction without causing significant side reactions.
3. Reaction and Monitoring:
-
Securely seal the reaction block with a cap mat.
-
Heat the block at 80°C for 4-16 hours with shaking.
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS. The reaction is complete when the limiting 1,3-dicarbonyl reagent is consumed.
Causality: Heating accelerates the reaction rate. The reaction time will vary depending on the reactivity of the specific 1,3-dicarbonyl compound. LC-MS is an ideal analytical tool for monitoring parallel synthesis due to its speed and ability to confirm the mass of the desired product.
4. Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Remove the solvent in vacuo using a centrifugal evaporator.
-
Option A (Liquid-Liquid Extraction): Redissolve the residues in ethyl acetate (500 µL) and wash with saturated sodium bicarbonate solution (2 x 300 µL) and brine (300 µL). Transfer the organic layer to a new plate and evaporate the solvent.
-
Option B (Solid-Phase Extraction): Redissolve the residues in a minimal amount of dichloromethane and load onto a silica gel SPE cartridge. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product.
Causality: The work-up procedure is designed to remove the acidic catalyst and any water-soluble byproducts. The choice between liquid-liquid extraction and SPE will depend on the properties of the library members and the desired level of purity. The polarity of the pyrazoles derived from (Tetrahydrofuran-3-yl)hydrazine often makes SPE a more efficient purification method.
Visualization of Key Concepts
Knorr Pyrazole Synthesis: Regioselectivity
Caption: Competing pathways in the Knorr pyrazole synthesis.
Conclusion: A Strategic Choice for Modern Drug Discovery
(Tetrahydrofuran-3-yl)hydrazine presents a compelling option for chemists engaged in the synthesis of parallel libraries. Its favorable reactivity profile, combined with the inherent advantages of the tetrahydrofuran scaffold in improving the physicochemical properties of the final compounds, makes it a strategic choice for generating libraries with enhanced "drug-likeness." While the regioselectivity of its reactions needs to be considered on a case-by-case basis, this can also be viewed as an opportunity to generate greater structural diversity. By understanding the principles outlined in this guide, researchers can effectively leverage (Tetrahydrofuran-3-yl)hydrazine to accelerate their drug discovery programs.
References
- El-Sayed, M. A.-A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4253. [Link]
- Merck & Co. (n.d.). Knorr Pyrazole Synthesis. The Merck Index Online. [Link]
- Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67. [Link]
- Google Patents. (1996).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
- Google Patents. (2008). Process for the production of pyrazoles.
- RSC Publishing. (2024). Dibenzoazepine hydrazine is a building block for N-alkene hybrid ligands: exploratory syntheses of complexes of Cu, Fe, and Li. Dalton Transactions. [Link]
- R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]
- PMC. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- MDPI. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- ACS Publications. (2014).
- ResearchGate. (2005). Synthesis of a small library containing substituted pyrazoles. [Link]
- NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- ResearchGate. (2014). (PDF)
- NIH. (2024).
- IJCRT.org. (2022).
- RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- ResearchGate. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- Google Patents. (1984).
- Science Publishing Group. (2020).
- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]
- ResearchGate. (2023).
- R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
- National Journal of Pharmaceutical Sciences. (2021).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- J-STAGE. (2001). Application of chiral building blocks to the synthesis of drugs. [Link]
- PLOS Neglected Tropical Diseases. (2012). Open Source Drug Discovery in Practice: A Case Study. [Link]
- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
- PMC. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. [Link]
- BioPharma PEG. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
- Taylor & Francis Online. (2004).
- PMC. (2014). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. [Link]
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
Sources
- 1. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel (Tetrahydrofuran-3-yl)hydrazine Derivatives
In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For novel chemical entities, such as derivatives of (Tetrahydrofuran-3-yl)hydrazine, a robust cytotoxicity profile is a critical dataset that informs go/no-go decisions. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to design and execute a comprehensive screening cascade.
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It is contingent upon the specific research question, the anticipated mechanism of cell death, and the throughput requirements of the study. A multi-assay approach, targeting different cellular processes, is often the most scientifically sound strategy to build a comprehensive understanding of a compound's effects on cell health.
Choosing the Right Cellular Model: The Foundation of Meaningful Data
The first critical decision in any cytotoxicity study is the selection of an appropriate cell line. This choice should be guided by the intended therapeutic application of the novel compounds.[1][2] For instance, if the (Tetrahydrofuran-3-yl)hydrazine derivatives are being developed as anticancer agents, a panel of cancer cell lines relevant to the target indication should be used.[3][4][5][6] It is also crucial to include a non-cancerous "normal" cell line to assess the compound's selectivity and potential for off-target toxicity.[1][3][6]
Key considerations for cell line selection include:
-
Tissue of Origin: The cell line should ideally originate from the target tissue or a related one to ensure the observed response is biologically relevant.[1]
-
Disease Relevance: For disease-specific therapies, the chosen cell line should accurately model the disease state.[7]
-
Authentication: Always use authenticated cell lines from reputable cell banks to avoid issues with misidentification and cross-contamination.[7]
-
Growth Characteristics: Factors like doubling time and culture requirements can impact experimental design and throughput.[7]
A Comparative Overview of Key Cytotoxicity Assays
To generate a robust cytotoxicity profile for novel (Tetrahydrofuran-3-yl)hydrazine derivatives, a combination of assays that measure different cellular endpoints is recommended. This approach provides a more complete picture of the compound's mechanism of action.[8]
| Assay Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Metabolic activity (mitochondrial reductase function)[9][10][11] | Well-established, cost-effective, high-throughput compatible.[3][12] | Indirect measure of viability, can be affected by compounds that alter metabolic rate.[13] |
| LDH Release Assay | Membrane integrity (release of lactate dehydrogenase)[14][15][16][17] | Direct measure of cell death, simple "add-mix-read" format.[8] | Can be influenced by serum in the culture medium, LDH has a finite half-life.[13][18] |
| Caspase-3/7 Assay | Apoptosis (activity of executioner caspases)[19][20][21][22] | Specific for apoptosis, high sensitivity. | Does not detect non-apoptotic cell death mechanisms. |
| High-Content Screening (HCS) | Multiple cellular parameters (e.g., nuclear morphology, membrane potential, oxidative stress)[23][24][25][26][27] | Provides multi-parametric data for mechanistic insights, suitable for high-throughput screening.[23] | Requires specialized imaging equipment and data analysis software.[25] |
Experimental Workflows and Protocols
A logical experimental workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a typical screening cascade for assessing the cytotoxicity of novel compounds.
Caption: A phased approach to cytotoxicity testing of novel compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10][11]
Principle:
Caption: The principle of the MTT assay for measuring cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the (Tetrahydrofuran-3-yl)hydrazine derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[8]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6][9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
Detailed Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[15][16] LDH is a stable cytosolic enzyme present in all cells that is rapidly released upon plasma membrane damage.[15][16]
Principle: The assay involves a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[16] In the second step, a catalyst (like diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (like INT) to a colored formazan product.[15][16] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the novel compounds.
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[8]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Detailed Protocol: Caspase-3/7 Apoptosis Assay
This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[19][22] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[19]
Principle:
Caption: The mechanism of a caspase-3/7 assay for apoptosis detection.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate (suitable for fluorescence/luminescence) and treat with the compounds as previously described.
-
-
Reagent Addition:
-
After the treatment period, add the caspase-3/7 reagent directly to the wells containing the cells and medium. This is typically an "add-mix-measure" protocol.[19]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow for the enzymatic reaction to occur.[22]
-
-
Signal Measurement:
-
Measure the fluorescence (e.g., excitation ~535 nm, emission ~620 nm for a red fluorescent product) or luminescence using a microplate reader.[21]
-
-
Data Analysis:
-
The signal intensity is directly proportional to the level of caspase-3/7 activity and, therefore, the extent of apoptosis.
-
Results are typically expressed as a fold-change in signal relative to the untreated control.
-
Conclusion and Future Directions
The initial cytotoxicity profiling of novel (Tetrahydrofuran-3-yl)hydrazine derivatives should be viewed as a foundational step in a comprehensive preclinical safety and efficacy evaluation. By employing a multi-assay strategy that interrogates different cellular mechanisms—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can build a robust and reliable dataset. For promising lead compounds, further investigation using high-content screening can provide deeper mechanistic insights into their mode of action.[23][26] Ultimately, a thorough understanding of a compound's cytotoxic profile is essential for its successful translation from a laboratory curiosity to a potential therapeutic agent.
References
- ACS Publications. High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles | ACS Nano. [Link]
- Springer. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. [Link]
- Roche.
- CLYTE Technologies.
- ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
- JoVE. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds. [Link]
- Springer Nature Experiments. MTT Assay Protocol. [Link]
- Ichor Life Sciences. High Content Screening (HCS). [Link]
- ACS Publications. Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review | Chemical Research in Toxicology. [Link]
- University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]
- National Institutes of Health. Highlight report: Cell type selection for toxicity testing - PMC. [Link]
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- PubMed.
- Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
- Semantic Scholar. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
- Luminex Corpor
- Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
- National Institutes of Health. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC. [Link]
- ResearchGate.
- MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. [Link]
- ResearchGate. Summary of different benefits and drawbacks of main cytotoxicity assays.. [Link]
- IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
- Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
- Johner Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. uib.no [uib.no]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
- 26. ichorlifesciences.com [ichorlifesciences.com]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In-Vitro Evaluation of Novel Kinase Inhibitors Derived from (Tetrahydrofuran-3-yl)hydrazine
Introduction: The Strategic Value of the (Tetrahydrofuran-3-yl) Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the selection of core scaffolds is a pivotal decision that dictates the physicochemical properties, target engagement, and ultimate therapeutic potential of a drug candidate. (Tetrahydrofuran-3-yl)hydrazine has emerged as a valuable and strategic building block, particularly in the synthesis of fused pyrazole heterocyclic systems.[1] These resulting scaffolds, such as the 1H-pyrazolo[4,3-c]quinoline core, are prevalent in potent and selective inhibitors of various protein kinases.[2][3]
The tetrahydrofuran (THF) moiety itself is a well-established feature in numerous FDA-approved drugs.[4][5] It often serves as a bioisosteric replacement for more metabolically labile or less soluble groups. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and target interaction, while the saturated ring structure provides a three-dimensional vector for exiting the binding pocket, enabling fine-tuning of selectivity and pharmacokinetic properties.[6] The use of (S)-(tetrahydrofuran-3-yl)hydrazine, for instance, is a documented strategy in the synthesis of potent Phosphodiesterase 9 (PDE9) inhibitors, underscoring its industrial relevance.[1]
This guide provides a comprehensive framework for the in-vitro testing of novel kinase inhibitors synthesized using (Tetrahydrofuran-3-yl)hydrazine. We will present a comparative analysis of hypothetical compounds, grounded in realistic experimental data, and provide detailed, field-proven protocols for key assays. Our objective is to illustrate not just the "how," but the critical "why" behind each experimental choice, empowering researchers to design and execute self-validating in-vitro studies.
Part 1: The In-Vitro Testing Cascade for Novel Kinase Inhibitors
A robust in-vitro testing strategy is fundamental to the "fail early, fail often" paradigm of modern drug discovery.[6] It allows for the rapid and cost-effective triage of compounds, ensuring that only the most promising candidates with optimal characteristics advance to more complex and expensive stages of development.[7] The following workflow outlines a standard cascade for evaluating novel kinase inhibitors.
Caption: A simplified workflow for the XTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate MKN-45 or A549 cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO for vehicle control. Incubate for 72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its colored formazan product.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot it against the logarithm of the compound concentration. Fit the data to determine the GI50 value.
Part 4: Visualizing the Mechanism of Action
Understanding the biological context is crucial. The compounds in our case study target the c-Met signaling pathway, which, when aberrantly activated by its ligand HGF, drives cell proliferation, survival, and metastasis.
Caption: The c-Met signaling pathway and the point of inhibition.
Conclusion
The (Tetrahydrofuran-3-yl)hydrazine scaffold provides a validated and versatile starting point for the synthesis of potent kinase inhibitors. A successful drug discovery campaign, however, depends equally on a rigorous and logically structured in-vitro testing cascade. By employing a multi-parametric approach that evaluates biochemical potency, cellular efficacy, and selectivity in parallel, researchers can build a comprehensive understanding of a compound's performance. The protocols and comparative framework presented in this guide are designed to provide the scientific integrity and causality-driven insights necessary to identify and advance promising new therapeutic candidates.
References
- BenchChem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- Chung, K.-T., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Chen, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 965-979. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- BioSpective. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
- Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. [Link]
- Feng, B., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 158, 640-652. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
- ResearchGate. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities.
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tetrahydrofuran Synthesis: A Head-to-Head Catalyst Comparison
Introduction: Tetrahydrofuran (THF) is an indispensable cyclic ether, widely utilized as a high-performance solvent in polymer chemistry, a precursor for polytetramethylene ether glycol (PTMEG) production, and a valuable intermediate in pharmaceutical synthesis. The selection of a synthetic route and, more critically, the catalyst, is paramount to achieving high yield, selectivity, and process efficiency. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for THF synthesis, grounded in experimental data and mechanistic insights to empower researchers and process chemists in making informed decisions.
We will dissect the three primary industrial and emerging routes: the acid-catalyzed dehydration of 1,4-butanediol, the multi-step hydrogenation of maleic anhydride, and the hydrogenation of furan, a key bio-derived platform chemical. Each pathway will be evaluated based on catalyst performance, reaction mechanism, and practical considerations such as catalyst stability and regeneration.
Part 1: Dehydration of 1,4-Butanediol (BDO)
The cyclodehydration of 1,4-butanediol is a mature and highly efficient method for THF production. The reaction is catalyzed by a variety of solid acids, with the choice of catalyst significantly impacting performance and operational longevity. The fundamental mechanism involves the protonation of a terminal hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group and subsequent dehydration.
Mechanism: Acid-Catalyzed Dehydration of BDO
The reaction proceeds via a proton-catalyzed mechanism. The nature of the acid sites (Brønsted vs. Lewis) on the catalyst surface plays a crucial role. Brønsted acid sites are generally considered more active for this specific dehydration reaction.
Caption: General mechanism for the acid-catalyzed dehydration of 1,4-butanediol to THF.
Catalyst Performance Comparison: BDO Dehydration
The selection of a solid acid catalyst is a trade-off between activity, selectivity, stability, and cost. While traditional mineral acids like sulfuric acid are effective, they pose significant corrosion and environmental challenges.[1] Heterogeneous catalysts are therefore the industry standard.
| Catalyst Type | Specific Example | Typical Temp. (°C) | BDO Conversion (%) | THF Selectivity (%) | Key Advantages & Disadvantages |
| Zeolites | H-ZSM-5 | 150-250 | >99 | ~100 | Advantages: High surface area, shape selectivity, high activity. Disadvantages: Prone to deactivation by coking.[2] |
| Mixed Oxides | ZrO₂-Al₂O₃ | 200-240 | >98 | >97 | Advantages: High yield, good performance in aqueous feeds. Disadvantages: Activity can be sensitive to Zr/Al ratio and reaction medium.[3][4] |
| Heteropolyacids | Silicotungstic Acid on TiO₂ | ~150 | >98 | >99 | Advantages: Very high activity and selectivity at lower temperatures. Disadvantages: Higher cost, potential for leaching.[5] |
| Ion Exchange Resins | Sulfonated Resins | <120 | ~70 | High | Advantages: Low-temperature operation. Disadvantages: Lower thermal stability, lower conversion efficiency.[3] |
Experimental Protocol: BDO Dehydration using ZrO₂-Al₂O₃ Catalyst
This protocol describes a lab-scale batch reaction for the synthesis of THF from an aqueous solution of 1,4-butanediol, simulating a bio-derived feed.
1. Catalyst Preparation (Co-precipitation): a. Prepare separate aqueous solutions of ZrOCl₂·8H₂O and AlCl₃·6H₂O. b. Mix the solutions to achieve the desired Zr/Al atomic ratio (e.g., 1:3 for the ZA13 catalyst). c. Add a precipitating agent (e.g., aqueous ammonia) dropwise with vigorous stirring until the pH reaches ~8 to co-precipitate the mixed hydroxides. d. Age the resulting slurry, then filter, wash thoroughly with deionized water until chloride-free, and dry at 110°C overnight. e. Calcine the dried powder in air at a specified temperature (e.g., 500°C) for several hours to obtain the final mixed oxide catalyst.
2. Catalytic Reaction: a. Charge a high-pressure batch reactor with 2.4 g of 1,4-butanediol, 50 ml of deionized water, and 0.4 g of the prepared ZrO₂-Al₂O₃ catalyst.[3] b. Seal the reactor, purge with an inert gas (e.g., N₂), and then pressurize if required (though the reaction often proceeds at autogenous pressure). c. Heat the reactor to 220°C while stirring. d. Maintain the reaction at temperature for 3-6 hours. Monitor the reaction progress by taking periodic samples (if the reactor setup allows) for GC analysis. e. After the reaction is complete, cool the reactor to room temperature and depressurize.
3. Product Isolation and Analysis: a. Recover the liquid product mixture by filtration to remove the solid catalyst. b. Analyze the liquid product using gas chromatography (GC) with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) to determine the conversion of BDO and the selectivity to THF. Use an internal or external standard for quantification.
Part 2: Hydrogenation of Maleic Anhydride
The catalytic hydrogenation of maleic anhydride (MA) is a versatile industrial process that can yield γ-butyrolactone (GBL), 1,4-butanediol, and THF, depending on the catalyst and reaction conditions.[6] The synthesis of THF via this route is a multi-step cascade reaction.
Mechanism: Multi-step Hydrogenation of Maleic Anhydride
The process involves a series of sequential hydrogenation and dehydration steps. The catalyst must possess multiple functionalities to facilitate these transformations effectively. Copper-based catalysts are widely used due to their excellent activity for C=O bond hydrogenation. The support and promoters play a crucial role in the overall selectivity towards THF.
Caption: Reaction pathway for the hydrogenation of maleic anhydride to THF.
Catalyst Performance Comparison: Maleic Anhydride Hydrogenation
The key challenge in this route is achieving high selectivity to THF, as several stable intermediates are formed. Bifunctional catalysts with both hydrogenation and dehydration capabilities are often required.
| Catalyst Type | Specific Example | Typical Temp. (°C) | Pressure (MPa) | MA Conversion (%) | THF Selectivity (%) | Key Advantages & Disadvantages |
| Copper-based | Cu-ZnO-TiO₂ | 235-280 | 1 | >95 | up to 92.7 | Advantages: High selectivity to THF, lower cost than noble metals. Disadvantages: Can be sensitive to sulfur poisoning. |
| Copper-based | Cu-ZnO-ZrO₂/H-Y Zeolite | ~220 | 5 | 100 | 46 | Advantages: Bifunctional system for hydrogenation and dehydration. Disadvantages: Moderate THF selectivity, potential for zeolite deactivation.[7] |
| Noble Metal | Pd/C | Low Temp. | Low | High | Low (mainly Succinic Acid) | Advantages: High activity at low temperatures. Disadvantages: Poor selectivity to THF, high cost.[8] |
Causality Behind Catalyst Performance: In Cu-based multicomponent catalysts, a synergistic effect is observed. Metallic copper (Cu⁰) is the primary active site for hydrogenation.[9] Oxides like ZnO and TiO₂ act as structural promoters, enhancing the dispersion of copper and providing sites for the adsorption of carbonyl-containing intermediates.[10] The presence of Cu⁺ species is also believed to improve activity by polarizing the C=O bond, facilitating hydrogenation.[9] For bifunctional systems, the hydrogenation component (e.g., Cu-ZnO-ZrO₂) produces BDO, which is then dehydrated to THF on the acidic sites of a co-catalyst like H-Y zeolite.[7]
Experimental Protocol: Maleic Anhydride Hydrogenation using a Cu-based Catalyst
This protocol outlines a gas-phase hydrogenation process in a fixed-bed reactor.
1. Catalyst Preparation (Co-precipitation): a. Prepare an aqueous solution of the metal nitrates (e.g., copper nitrate, zinc nitrate, and titanyl nitrate) in the desired molar ratio. b. Prepare a solution of a precipitating agent (e.g., sodium carbonate). c. Heat both solutions to ~70°C. Add the metal nitrate solution to the precipitating agent solution dropwise with vigorous stirring, maintaining a constant pH. d. Age the resulting precipitate, then filter and wash thoroughly with deionized water. e. Dry the filter cake at 120°C and then calcine in air at ~350°C for several hours. f. Before the reaction, the catalyst must be activated (reduced) in situ.
2. Catalytic Reaction (Fixed-Bed Reactor): a. Load the calcined catalyst into a fixed-bed tubular reactor. b. Activate the catalyst by flowing a mixture of H₂ and N₂ at a controlled temperature ramp up to ~250-300°C and holding for several hours to reduce the copper oxides to metallic copper. c. After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 250°C) and pressure to 1 MPa. d. Introduce the feed stream, which consists of vaporized maleic anhydride, hydrogen, and potentially a solvent like n-butanol. e. Pass the gaseous reactants over the catalyst bed at a defined gas hourly space velocity (GHSV). f. The reactor effluent is cooled in a condenser to collect the liquid products.
3. Product Analysis: a. Analyze the collected liquid product by GC-MS to identify all components and by GC-FID for quantification of MA, intermediates (SA, GBL, BDO), and the final product (THF).
Part 3: Hydrogenation of Furan (Bio-based Route)
With the growing emphasis on sustainable chemistry, the production of THF from biomass-derived furan is gaining significant attention. Furan can be produced from furfural, which is readily obtained from lignocellulosic biomass.
Mechanism: Furan Hydrogenation
This is a direct hydrogenation reaction where the double bonds in the furan ring are saturated. The reaction is typically carried out using supported noble metal catalysts.
Caption: Direct hydrogenation of furan to tetrahydrofuran.
Catalyst Performance Comparison: Furan Hydrogenation
The efficiency of furan hydrogenation is highly dependent on the choice of the active metal and the support.
| Catalyst Type | Specific Example | Typical Temp. (°C) | Pressure (atm) | Furan Conversion (%) | THF Yield (%) | Key Advantages & Disadvantages |
| Noble Metal | Palladous Oxide | 25-50 | ~7 | ~100 | 90-93 | Advantages: High yield under mild conditions. Disadvantages: Catalyst cost.[11] |
| Noble Metal | Pd-Ir/SiO₂ | Varies | Varies | High | High | Advantages: Bimetallic synergy can enhance activity. Disadvantages: Cost, potential for complex catalyst preparation.[12] |
| Non-Noble Metal | Raney Nickel | ~50 | Varies | High | Good | Advantages: Lower cost than noble metals. Disadvantages: May require higher pressures, potential for lower selectivity.[11] |
Experimental Protocol: Furan Hydrogenation using Palladous Oxide Catalyst
This protocol is adapted from a well-established procedure for the lab-scale synthesis of THF.[11]
1. Catalyst Preparation (Palladous Oxide): a. Dissolve palladium metal in aqua regia. b. Treat the solution with sodium nitrate and heat the resulting paste until it melts (~280°C) and then more strongly to drive off nitrogen oxides. c. After cooling, digest the solid mass with distilled water to dissolve sodium salts. d. Filter the dark brown precipitate of palladous oxide, wash with a dilute sodium nitrate solution (to prevent colloid formation), and dry.
2. Catalytic Hydrogenation: a. In a pressure bottle of a catalytic reduction apparatus (e.g., a Parr shaker), place 10 g of pure furan and 0.2 g of the prepared palladous oxide catalyst. b. Seal the apparatus, purge thoroughly with hydrogen gas to remove all air. c. Apply an initial hydrogen pressure of approximately 7 atm (100 psi). d. Begin agitation (shaking). The reaction is exothermic, and a temperature rise to 40-50°C may be observed. e. The reaction is complete when hydrogen uptake ceases. For a 120 g scale, this may take 15-20 hours.
3. Product Isolation: a. Once the reaction is complete, stop the agitation and allow the catalyst to settle. b. Carefully decant the supernatant liquid (THF) through a filter to remove the catalyst. c. The crude THF can be purified by distillation (b.p. 66°C). The expected yield of redistilled THF is in the range of 90-93%.
Part 4: Catalyst Stability, Deactivation, and Regeneration
A critical factor in the industrial viability of any catalytic process is the long-term stability of the catalyst. Deactivation leads to decreased efficiency and increased operational costs.
-
Poisoning: This is caused by the strong adsorption of impurities (e.g., sulfur compounds on copper catalysts) onto the active sites, blocking them from reactants. This can sometimes be reversed by removing the poison from the feed stream.
-
Coking/Fouling: This involves the deposition of carbonaceous materials on the catalyst surface, which is a common issue for zeolite catalysts in BDO dehydration at higher temperatures.[13][14][15] Regeneration is typically achieved by a controlled burn-off of the coke in a stream of air or oxygen-depleted air.[14]
-
Sintering: At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger particles, reducing the active surface area. This is a common deactivation mechanism for supported metal catalysts and is generally irreversible.[13]
Regeneration Protocol Example (Coked Zeolite):
-
Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove adsorbed hydrocarbons.
-
Gradually introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) into the reactor.
-
Carefully control the temperature, as the coke burn-off is exothermic. Maintain a temperature that is effective for combustion without causing thermal damage to the zeolite structure (typically in the range of 450-550°C).
-
Continue the oxidative treatment until the concentration of CO₂ in the effluent gas drops to zero, indicating that all coke has been removed.
-
Purge again with inert gas before reintroducing the reactants.
Conclusion
The choice of the optimal catalyst for THF synthesis is highly dependent on the desired production scale, feedstock availability, and economic considerations.
-
Dehydration of 1,4-Butanediol is a robust and high-yield process. Solid acid catalysts like ZrO₂-Al₂O₃ offer excellent performance, especially with aqueous feeds, making them suitable for integrated bio-refineries. Zeolites are also highly active but require careful management of deactivation.
-
Hydrogenation of Maleic Anhydride provides a route from a readily available petrochemical feedstock. Multicomponent copper-based catalysts, such as Cu-ZnO-TiO₂, demonstrate high selectivity to THF and represent a cost-effective alternative to precious metals. The process requires careful optimization to maximize the yield of the desired product over several intermediates.
-
Hydrogenation of Furan is a promising green route that aligns with the principles of sustainable chemistry. Supported noble metal catalysts like palladium are highly effective, providing excellent yields under mild conditions.
For researchers and drug development professionals, the selection will be guided by the required scale, purity, and available starting materials. The detailed protocols provided herein offer a validated starting point for laboratory-scale synthesis, while the comparative data and mechanistic discussions will aid in catalyst selection and process optimization.
References
- Nakagawa, Y., Tamura, M., & Tomishige, K. (n.d.). Supported metal catalysts for total hydrogenation of furfural and 5-hydroxymethylfurfural. Tohoku University.
- Li, K.-T., & Chen, K.-W. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Materials (Basel), 12(13), 2092.
- Zhang, L., et al. (2017). Selective hydrogenation of dimethyl maleate to tetrahydrofuran over Cu/SiO2 catalyst: Effect of Cu+ on the catalytic performance. Journal of Energy Chemistry, 26(4), 699-705.
- Zhu, Y., et al. (2009). Gas-phase hydrogenation of maleic anhydride to γ-butyrolactone over CeO2-promoted Cu-ZnO catalysts. ResearchGate.
- Li, K. T., & Chen, K. W. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Materials, 12(13), 2092.
- Sato, S., et al. (2004). Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. ResearchGate.
- Zhu, Y., et al. (2008). Gas phase hydrogenation of maleic anhydride to tetrahydrofuran by Cu/ZnO/TiO2 catalysts in the presence of n-butanol. ResearchGate.
- Zhu, Y., et al. (2009). Selective Hydrogenation of Maleic Anhydride to Tetrahydrofuran over Cu−Zn−M (M = Al, Ti, Zr) Catalysts Using Ethanol As a Solvent. ResearchGate.
- Lu, Y., et al. (2008). Gas phase hydrogenation of maleic anhydride to tetrahydrofuran by Cu/ZnO/TiO2 catalysts in the presence of n-butanol. Applied Catalysis A: General, 334(1-2), 234-241.
- Li, J., et al. (2006). Cyclodehydration of 1,4-butanediol to tetrahydrofuran catalyzed by supported silicotungstic acid. ResearchGate.
- Davies, T. E., et al. (2018). Nickel-Catalysed Vapour-Phase Hydrogenation of Furfural, Insights into Reactivity and Deactivation. ResearchGate.
- Upare, D. P., et al. (2018). Critical role of the support in the aqueous hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Pt-based catalysts. ResearchGate.
- Wang, Y., et al. (2021). In situ DRIFTS for the mechanistic studies of 1,4-butanediol dehydration over Yb/Zr catalysts. Catalysis Science & Technology, 11(1), 223-233.
- Li, J., et al. (2006). Cyclodehydration of 1,4-butanediol to tetrahydrofuran catalyzed by supported silicotungstic acid. ResearchGate.
- Zhang, J., et al. (2022). 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts. MDPI.
- Zhang, Y., et al. (2017). The Catalytic Hydrogenation of Maleic Anhydride on CeO2−δ-Supported Transition Metal Catalysts. MDPI.
- Nakagawa, Y., Tamura, M., & Tomishige, K. (2014). Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. ResearchGate.
- Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. PubMed.
- Li, K.-T., & Chen, K.-W. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. MDPI.
- Ordóñez, S., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. RSC Publishing.
- Song, C., et al. (2017). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate.
- Liu, X., et al. (2015). Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over metal-oxide supported Pt catalysts: The role of basic sites. ResearchGate.
- Richter, M., & Vogel, H. (2002). The Dehydration of 1,4‐Butanediol to Tetrahydrofuran in Supercritical Water. ResearchGate.
- World Catalysis & Chemical Engineering Network Congress 2026. (n.d.). Catalyst Deactivation, Regeneration, and Stability.
- Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.
- Niidu, A., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate.
- Park, J., et al. (2019). Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. PubMed.
- Niiyama, H., & Echigoya, E. (1972). Hydrogenation of Maleic Anhydride by Nickel-Kieselguhr Catalyst. Semantic Scholar.
- Lee, S. D., et al. (2008). Production of tetrahydrofuran from 1,4-butanediol. Google Patents.
- Lari, G. M., et al. (2020). Catalytic Transfer Hydrogenation of Maleic Acid with Stoichiometric Amounts of Formic Acid in Aqueous Phase: Paving the Way for a More Sustainable Succinic Acid Production. ResearchGate.
- Crabtree, R. H. (2018). A Matter of Life(time) and Death. ACS Catalysis.
- Starr, D., & Hixon, R. M. (1936). Tetrahydrofuran. Organic Syntheses, 16, 77.
- Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. Scribd.
- Zhu, Y. L., et al. (2008). Hydrogenation of maleic anhydride to tetrahydrofuran using bifunctional catalysts. ResearchGate.
- Argyle, M. D., & Bartholomew, C. H. (2015). Deactivation of Reforming Catalysts. ResearchGate.
- Mensah, D., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI.
- Wolfe, J. P., & Hay, M. B. (2007). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. PMC.
- Chen, L., et al. (2023). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. Dalton Transactions.
- Li, X., et al. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026 | Singapore & Online [worldcatalysiscongress.com]
- 14. mdpi.com [mdpi.com]
- 15. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
This document provides essential, step-by-step guidance for the safe handling and disposal of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. As a substituted hydrazine derivative, this compound and its waste products require meticulous management to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information to build a foundation of trust and safety in your laboratory operations.
Core Principles & Immediate Safety Directives
This compound, like many hydrazine derivatives, is classified as a hazardous substance. Hydrazines are known for their potential toxicity, corrosivity, and are often suspected carcinogens.[1] Therefore, all handling and disposal operations must be conducted with the highest degree of caution.
Hazard Profile & Personal Protective Equipment (PPE)
Understanding the risk is the first step in mitigating it. The primary hazards associated with this compound involve exposure through inhalation, skin contact, or ingestion.[2] All operations, including weighing, solution preparation, and disposal, must be performed inside a certified chemical fume hood.[3][4]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required if there is a significant splash risk.[4] | Protects against splashes of the chemical or treatment reagents which can cause severe eye irritation or damage. |
| Hand Protection | Nitrile or butyl rubber gloves. Check manufacturer's compatibility data. Double-gloving is recommended.[1][4] | Provides a barrier against skin contact. Hydrazines can be absorbed through the skin and may cause irritation or sensitization.[2] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes (leather is not recommended).[2][5] | Protects skin from accidental spills. Contaminated leather cannot be decontaminated and must be discarded.[2] |
| Respiratory | Not required if all work is conducted in a certified fume hood. For emergencies, a NIOSH-approved supplied-air respirator is necessary.[2] | A fume hood provides primary containment. Cartridge respirators are not suitable for hydrazine vapors.[2] |
Storage of Waste
Proper interim storage of waste containing this compound is critical to prevent accidents.
-
Segregation: Store hydrazine waste in a dedicated, clearly labeled container separate from other waste streams, especially from oxidizing agents and acids.[2][3]
-
Container: Use a robust, compatible container with a tight-sealing screw cap. The container must be labeled "Hazardous Waste," with the full chemical name and associated hazards (e.g., Toxic, Corrosive).[6]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, which should be under the direct control of laboratory personnel and have secondary containment.[6]
Waste Management Decision Framework
The appropriate disposal route depends on the quantity, concentration, and frequency of waste generation. This decision framework helps ensure compliance and safety.
Caption: Decision framework for selecting the appropriate disposal pathway.
In-Lab Chemical Neutralization Protocols
For routine generation of small quantities of dilute waste (<1%), in-lab chemical treatment can be a safe and efficient disposal method. The primary mechanism is the oxidation of the hydrazine moiety to nitrogen gas.[2]
Causality Behind Protocol Choice: The oxidation of hydrazines can be highly exothermic and may produce hazardous byproducts if not performed correctly. Incomplete oxidation of some substituted hydrazines with hypochlorite can lead to the formation of carcinogenic N-nitrosoamines.[7][8][9] Therefore, these protocols are designed to ensure the reaction goes to completion by using a significant excess of the oxidizing agent and controlling the reaction conditions.
Protocol A: Neutralization via Sodium Hypochlorite Oxidation
This method is effective but requires careful control to prevent byproduct formation. It is based on the reaction of hydrazine with hypochlorite to produce nitrogen gas, water, and salt.[2]
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
Ensure your waste solution is already dilute (<1% concentration). If not, slowly add the waste to a larger volume of cold water in a suitable container (e.g., a large beaker or flask) with stirring to achieve this concentration. The initial dilution is critical to manage the exothermicity of the reaction.[2]
-
Prepare a fresh ~5% sodium hypochlorite solution (household bleach is a viable source, check its concentration).
-
-
Neutralization Reaction:
-
Place the beaker with the diluted hydrazine waste in an ice bath to dissipate heat.
-
While stirring vigorously, slowly add the 5% sodium hypochlorite solution to the hydrazine waste. A recommended ratio is at least 2 moles of hypochlorite for every mole of hydrazine to ensure complete destruction.
-
Crucial Step: Monitor the pH of the solution. The optimal pH range for this reaction is between 5 and 8.[2] Adjust with dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.
-
After the addition is complete, continue stirring for at least 2 hours at room temperature to ensure the reaction is complete.
-
-
Verification:
-
Test the solution for the presence of residual hydrazine using commercially available test strips.
-
Test for residual hypochlorite using potassium iodide-starch paper. A positive test (blue-black color) indicates that the oxidant is in excess and the hydrazine has been consumed.
-
-
Final Disposal:
-
Once the absence of hydrazine is confirmed, the solution can be neutralized to a pH between 6 and 8 and disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS for final approval.
-
Protocol B: Neutralization via Hydrogen Peroxide Oxidation
This method is an alternative that avoids the use of chlorine, which can be preferable for certain waste streams. The reaction requires two moles of hydrogen peroxide per mole of hydrazine.[2]
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
As with Protocol A, ensure your waste solution is dilute (<1%). Dilute with cold water if necessary.
-
Use a standard 3% hydrogen peroxide solution.
-
-
Neutralization Reaction:
-
Place the beaker with the diluted hydrazine waste in an ice bath.
-
Slowly add the 3% hydrogen peroxide solution to the stirring waste. A slight excess (approximately 2.5 moles of H₂O₂ per mole of hydrazine) is recommended to ensure complete destruction.[2]
-
The reaction can be slow; allow it to stir for several hours or overnight at room temperature. The presence of copper (II) ions can catalyze this reaction, but this adds a heavy metal to the waste stream.[10]
-
-
Verification:
-
Test the solution for residual hydrazine using test strips. If hydrazine is still present, add more hydrogen peroxide and allow it to react longer.
-
-
Final Disposal:
-
Once the absence of hydrazine is confirmed, the solution can typically be disposed of down the drain with large amounts of water, pending approval from your local EHS office.
-
Caption: General workflow for in-lab chemical neutralization of hydrazine waste.
Spill Management & Decontamination
Accidents require immediate and correct action. All personnel working with hydrazines must be familiar with these procedures.
Spill Response
-
Small Spill (<100 mL in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, neutralize the spill by covering it with a weak acid (like citric acid) or a commercial neutralizer. For hydrazine, applying slaked lime is also recommended.[11]
-
Absorb the neutralized material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and dispose of it through your EHS office.[3]
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE the area immediately.
-
Alert others and your supervisor.
-
Close the laboratory door and post a warning sign.
-
Call your institution's emergency number or 911 from a safe location and report a hazardous chemical spill.[1][5]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Equipment Decontamination
Glassware and equipment contaminated with this compound must be thoroughly decontaminated before being returned to general use or washing.
-
Initial Rinse: In a fume hood, rinse the equipment three times with a suitable solvent in which the compound is soluble (e.g., water or methanol). Collect these rinses as hazardous waste.
-
Neutralization Rinse: Rinse the equipment with a dilute solution of an oxidizing agent (e.g., 1% sodium hypochlorite). This will neutralize trace residues.
-
Final Wash: After the neutralization rinse, the equipment can be washed using standard laboratory procedures.
Final Disposal of Untreated Waste
For concentrated waste, large volumes, or infrequent waste streams, direct disposal via your institution's Environmental Health & Safety (EHS) office is the mandatory route.
-
Packaging: Ensure the waste is in a sealed, compatible, and properly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents by percentage, and display the appropriate hazard pictograms (e.g., toxic, corrosive).[6]
-
Pickup Request: Store the container in your lab's Satellite Accumulation Area and submit a chemical waste pickup request through your EHS department's online system. Do not allow waste to accumulate for more than 90 days.[6]
By adhering to these detailed procedures, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). Link
- SPILL CLEANUP QUICK REFERENCE. University of Illinois Urbana-Champaign. Link
- Performance Chemicals Hydrazine. (Arch Chemicals/Arxada). Link
- Products of the Hypochlorite Oxidation of Hydrazine Fuels. Brubaker, K. L., Bonilla, J. V., & Boparai, A. S. (1989).
- Products of the Hypochlorite Oxidation of Hydrazine Fuels (Abstract). Brubaker, K. L., Bonilla, J. V., & Boparai, A. S. (1989).
- CB-LSOP-Hydrazines. The Brückner Research Group, University of Connecticut. Link
- Hydrazine - Risk Management and Safety. University of Notre Dame. Link
- Free radicals produced during the oxidation of hydrazines by hypochlorous acid. Kalyanaraman, B., & Joseph, J. (1993). PubMed. Link
- Hydrazine Chemical Safety Sheet. UC Santa Barbara Environmental Health & Safety. Link
- Products of the neutralization of hydrazine fuels with hypochlorite. Brubaker, K. L., et al. (1987).
- HYDRAZINE HANDLING MANUAL. (1961).
- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces. (2006).
- Methods and systems for hydrazine remediation. (2004).
- Detoxication of hydrazine in waste waters. Gogolashvili, E. L., et al. (2007).
- Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. Link
Sources
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. arxada.com [arxada.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. enhs.uark.edu [enhs.uark.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Tetrahydrofuran-3-yl)hydrazine dihydrochloride
This document provides essential, immediate safety and logistical information for the handling and disposal of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building deep trust by equipping you with field-proven insights and procedural guidance to ensure your safety and experimental success.
Understanding the Hazard: A Dual-Risk Profile
This compound presents a complex hazard profile that demands careful consideration. The molecule's structure combines the risks associated with both the hydrazine functional group and the tetrahydrofuran (THF) solvent-like ring.
-
Hydrazine Moiety: Hydrazine and its derivatives are recognized for their potential toxicity, including being harmful if swallowed, inhaled, or in contact with skin.[1][2] Many are suspected carcinogens and can cause severe skin and eye damage.[1][3] The dihydrochloride salt form indicates it is a substance that will react with bases and may have corrosive properties.
-
Tetrahydrofuran (THF) Moiety: The THF component introduces a significant risk of flammability.[4] Furthermore, ethers like THF are known to form explosive peroxides upon exposure to air and light, which can become shock-sensitive.[5][6]
The specific compound, this compound, is classified with the following hazard statements:
This dual-risk profile—toxic and irritant properties from the hydrazine component combined with flammability and potential peroxide formation from the THF component—forms the basis for the stringent PPE and handling protocols outlined below.
Core Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment for handling this compound.
| Protection Type | Required Equipment | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of solids or solutions must be conducted in a fume hood to prevent inhalation of powders or vapors, addressing the H335 (respiratory irritation) hazard.[1][9] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles AND a full-face shield. | Goggles protect against splashes and dust. The face shield provides a secondary, broader barrier of protection for the entire face from splashes, which is critical given the serious eye irritation (H319) and skin irritation (H315) risks.[9][10] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A standard cotton lab coat is insufficient. The flammability risk from the THF moiety necessitates an FR lab coat.[9] The coat must be fully buttoned with sleeves of adequate length to prevent skin exposure.[11] |
| Hand Protection | Double-gloving: Inner nitrile glove + Outer butyl rubber or Viton™ gloves. | THF is known to permeate standard nitrile gloves rapidly.[6] Therefore, double-gloving is required. The outer glove should be a material highly resistant to THF, such as butyl rubber. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[5][10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when there is a risk of exceeding exposure limits, such as during large-scale handling, spill cleanup, or when engineering controls are insufficient. Use of a respirator requires prior medical clearance, training, and fit-testing. [10][11] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and ensures no skin is exposed between the pant leg and shoe.[10] |
Operational Plan: From Preparation to Disposal
Safe handling is a systematic process. The following workflow illustrates the critical steps for any procedure involving this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. (R)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HCL | 1364632-31-4 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. wcu.edu [wcu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
